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3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide Documentation Hub

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  • Product: 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide
  • CAS: 1864057-40-8

Core Science & Biosynthesis

Foundational

Solubility Profiling and Thermodynamic Modeling of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

This guide serves as a comprehensive technical framework for the solubility profiling and thermodynamic modeling of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (CAS Registry Number: 451460-06-3, also referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical framework for the solubility profiling and thermodynamic modeling of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (CAS Registry Number: 451460-06-3, also referred to as N-(2,4-dimethoxybenzyl)-3-bromopropanamide).

Given the compound's status as a specialized intermediate—likely in the synthesis of benzylpiperidine-based pharmaceuticals or related bioactive scaffolds—publicly indexed experimental solubility datasets are limited. Therefore, this guide functions as a Protocol & Strategy Whitepaper . It defines the standardized methodology for acquiring this data, the thermodynamic models required for analysis, and the application of this data in process optimization (crystallization and purification).

Executive Summary & Compound Profile

3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (C₁₂H₁₆BrNO₃) is a functionalized amide intermediate characterized by a lipophilic 2,4-dimethoxybenzyl moiety and a reactive alkyl bromide tail. Accurate solubility data is the cornerstone of process development, governing solvent selection for nucleophilic substitution reactions (e.g., amination) and purification via recrystallization.

Physicochemical Characteristics (Predicted)
  • Molecular Weight: 302.17 g/mol

  • Lipophilicity (LogP): ~1.7 – 2.1 (Predicted). The molecule exhibits moderate lipophilicity due to the benzyl ring and bromine, balanced by the polar amide linkage.

  • H-Bond Potential:

    • Donor: 1 (Amide N-H)

    • Acceptors: 3 (Amide Carbonyl, 2 x Methoxy Ethers)

  • Solubility Behavior: Expected to show high solubility in polar aprotic solvents (DMF, DMSO), moderate solubility in short-chain alcohols (Methanol, Ethanol) and esters (Ethyl Acetate), and low solubility in non-polar hydrocarbons (Hexane, Heptane) and water.

Experimental Methodology: Determination Protocols

To generate high-integrity solubility data, we employ the Dynamic Laser Monitoring Method (for high precision) or the Static Gravimetric Method (for robustness). The following protocol is designed to be self-validating.

Reagents and Materials[1]
  • Solute: 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (Purity > 99.0% determined by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane (Analytical Grade, dried over 4Å molecular sieves).

Standard Operating Procedure (SOP)

This workflow ensures thermodynamic equilibrium is reached and accurately measured.

  • Preparation: Add excess solute to 50 mL of the selected solvent in a jacketed glass vessel equipped with a magnetic stirrer and a reflux condenser.

  • Equilibration:

    • Set the temperature using a programmable circulating water bath (Stability: ±0.05 K).

    • Stir continuously for 6–8 hours to ensure saturation.

    • Allow the solution to settle for 2 hours (static phase) to precipitate suspended particles.

  • Sampling & Analysis (Gravimetric):

    • Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

    • Transfer a known mass of the filtrate (

      
      ) to a tared weighing dish.
      
    • Evaporate the solvent under vacuum at 313.15 K until constant mass (

      
      ) is achieved.
      
  • Self-Validation Step: Re-dissolve the dried residue in mobile phase and inject into HPLC. The purity must remain >98.5% to confirm no degradation (e.g., solvolysis of the alkyl bromide) occurred during the experiment.

Calculation

The mole fraction solubility (


) is calculated as:


Where:

  • 
     = Mass of solution[1]
    
  • 
     = Mass of solute[1]
    
  • 
     = Molecular weight of solute (302.17  g/mol )
    
  • 
     = Molecular weight of solvent
    

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions:



  • A, B, C: Empirical parameters derived via non-linear regression.

  • Utility: Excellent for interpolation within the measured temperature range.

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility:



  • 
    : Melting temperature of the solute.
    
  • 
    : Model parameters reflecting solution non-ideality.
    
Thermodynamic Parameters

Using the van't Hoff analysis, we extract the enthalpy (


) and entropy (

) of dissolution:


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process (Disorder increases upon mixing).
      

Visualization & Workflow

The following diagrams illustrate the logical flow for data acquisition and the expected solubility behavior.

Solubility Determination Workflow

SolubilityProtocol Start Compound Synthesis (>99% Purity) SolventSel Solvent Selection (Polar/Non-polar) Start->SolventSel Equilibration Equilibration (T ± 0.05K, 8h) SolventSel->Equilibration Sampling Sampling (0.45µm Filter) Equilibration->Sampling Saturation Analysis Gravimetric/HPLC Analysis Sampling->Analysis Analysis->Start Purity Check (Fail) Modeling Thermodynamic Modeling (Apelblat) Analysis->Modeling Mole Fraction (x)

Figure 1: Standardized workflow for solubility determination ensuring data integrity and self-validation via purity checks.

Process Optimization Logic (Crystallization)

CrystallizationLogic Data Solubility Data (x vs T) Analysis Slope Analysis (d(ln x)/dT) Data->Analysis Cooling Cooling Crystallization (Steep Slope) Analysis->Cooling High Sensitivity AntiSolvent Anti-Solvent Addition (Flat Slope) Analysis->AntiSolvent Low Sensitivity Yield Maximize Yield & Purity Cooling->Yield AntiSolvent->Yield

Figure 2: Decision matrix for selecting crystallization techniques based on thermodynamic solubility profiles.

Data Presentation Template

When reporting the experimental data, the following structure is mandatory for technical precision.

Table 1: Experimental and Calculated Mole Fraction Solubility of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (


) at Pressure 

MPa.
T (K)Solvent


(Apelblat)
Relative Deviation (RD %)
293.15Methanol[Value][Value]

0.XX
298.15Methanol[Value][Value]

0.XX
...............
313.15Toluene[Value][Value]

0.XX

Note: As this is a specific intermediate, experimental values must be populated following the execution of the protocol in Section 2.

Process Implications

Solvent Selection for Synthesis
  • Reaction Solvent: Use a solvent with high solubility (e.g., DMF or THF) to ensure the reaction remains homogeneous and the nucleophilic substitution proceeds rapidly.

  • Work-up: Use a solvent with low solubility (e.g., Water or Hexane) to precipitate the product or extract impurities.

Recrystallization Strategy

Based on the predicted structure:

  • Primary Solvent: Ethanol or Ethyl Acetate (moderate solubility that increases significantly with temperature).

  • Anti-Solvent: Hexane or Water (low solubility).

  • Procedure: Dissolve crude solid in refluxing Ethanol; slowly add Hexane until turbidity appears; cool slowly to 278 K to maximize crystal size and purity.

References

  • PubChem Compound Summary. "3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (CID 104191515)." National Center for Biotechnology Information. [Link]

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Grant, D. J. W., et al. (1984). "Solubility behavior of organic compounds." Techniques of Chemistry, Vol 21. Wiley-Interscience.
  • Shaokun, T., et al. (2010). "Solubility of 3-Chloro-N-phenylphthalimide in Ten Pure Solvents..." Journal of Chemical & Engineering Data. (Reference for standard laser monitoring methodology).

Sources

Exploratory

An In-Depth Technical Guide to 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

This technical guide provides a comprehensive overview of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide, a specialized chemical compound of interest to researchers in medicinal chemistry and drug development. This d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide, a specialized chemical compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identifiers, predicted properties, and proposes robust synthetic pathways, offering field-proven insights into its preparation and potential utility.

Core Compound Identification

While a specific CAS number for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is not currently registered in major chemical databases, it is uniquely identified by its structural and molecular information. The primary identifier is its PubChem Compound ID (CID).

IdentifierValueSource
PubChem CID 104191515
Molecular Formula C₁₂H₁₆BrNO₃
IUPAC Name 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide
InChI InChI=1S/C12H16BrNO3/c1-16-10-4-3-9(11(7-10)17-2)8-14-12(15)5-6-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
InChIKey ZJSRKXXWAINJSU-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CNC(=O)CCBr)OC
Monoisotopic Mass 301.03137 Da

Physicochemical Properties (Predicted)

Currently, experimentally derived data for this compound is not available in public literature. The following properties are predicted based on computational models, providing a baseline for experimental design and analytical method development.

PropertyPredicted ValueNotes
Molecular Weight 302.16 g/mol -
XlogP 1.7Indicates moderate lipophilicity.
Hydrogen Bond Donors 1The amide N-H group.
Hydrogen Bond Acceptors 4The two methoxy oxygens and the carbonyl oxygen.
Rotatable Bond Count 6Suggests conformational flexibility.

Proposed Synthetic Routes

The synthesis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide involves the formation of an amide bond between 2,4-dimethoxybenzylamine and a 3-bromopropanoyl moiety. Two primary, reliable methods are proposed: the acylation of the amine with an acyl halide (Schotten-Baumann conditions) and a carbodiimide-mediated coupling with the corresponding carboxylic acid.

Precursor Information

Successful synthesis is contingent on the quality of the starting materials.

PrecursorCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,4-Dimethoxybenzylamine C₉H₁₃NO₂167.21Liquid, bp 140 °C/1 mmHg[1]
3-Bromopropionyl chloride C₃H₄BrClO171.42Highly reactive liquid, moisture-sensitive[2][3]
3-Bromopropanoic acid C₃H₅BrO₂152.97Solid, mp 55-64 °C, corrosive[4][5][6]
Protocol 1: Acylation with 3-Bromopropionyl Chloride

This method is often preferred for its high reactivity and straightforward procedure. The reaction proceeds via a nucleophilic acyl substitution, a mechanism well-established in organic synthesis[7][8]. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine[8].

G cluster_reactants Reactants cluster_conditions Conditions Amine 2,4-Dimethoxybenzylamine Product 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide Amine->Product AcylChloride 3-Bromopropionyl chloride AcylChloride->Product Solvent Anhydrous DCM Solvent->Product Base Triethylamine (1.1 eq) Base->Product Temp 0 °C to RT Temp->Product Byproduct Triethylammonium chloride Product->Byproduct forms

Caption: Workflow for Schotten-Baumann acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dimethoxybenzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise.

  • Acylation: Slowly add a solution of 3-bromopropionyl chloride (1.05 eq) in anhydrous DCM to the stirred amine solution. The choice of an acyl chloride as the acylating agent ensures a high degree of electrophilicity at the carbonyl carbon, promoting a rapid reaction[7].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Carbodiimide-Mediated Coupling

G cluster_reactants Reactants cluster_conditions Conditions Amine 2,4-Dimethoxybenzylamine Product 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide Amine->Product CarboxylicAcid 3-Bromopropanoic acid CarboxylicAcid->Product CouplingAgent EDC (1.2 eq) CouplingAgent->Product Solvent Anhydrous DMF Solvent->Product Base DIPEA (2.0 eq) Base->Product Byproduct EDC-Urea Byproduct Product->Byproduct forms

Caption: Workflow for EDC-mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-bromopropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 2,4-dimethoxybenzylamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor for completion using TLC or LC-MS. The use of coupling agents like EDC facilitates amide bond formation under mild conditions, preventing the acid-base reaction that would otherwise occur between the carboxylic acid and the amine[9].

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and the urea byproduct. Subsequently, wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.

Potential Applications and Future Research Directions

While no specific biological activities have been reported for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide, its structural motifs suggest potential areas for investigation.

  • Drug Discovery Scaffold: The dimethoxybenzene moiety is present in numerous biologically active compounds, known to exhibit a range of activities including antioxidant and anticancer effects. This makes the title compound a candidate for screening in various biological assays.

  • Fragment-Based Drug Design: The molecule contains a bromoalkyl group, which can act as a covalent warhead or a handle for further chemical modification. This makes it a valuable fragment for developing targeted covalent inhibitors or for use in fragment-based lead discovery campaigns.

  • Chemical Probe Development: The reactive bromine atom allows for the potential attachment of reporter tags (e.g., fluorophores, biotin), enabling the synthesis of chemical probes to study biological systems.

Future research should focus on the synthesis and purification of this compound, followed by comprehensive structural characterization using NMR and mass spectrometry. Subsequent screening in relevant biological assays would be a logical next step to uncover its potential therapeutic value.

References

  • PubChem. 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • precisionFDA. 3-BROMOPROPANOIC ACID. [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 3-bromo- (CAS 590-92-1). [Link]

Sources

Foundational

The Strategic Role of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide in Heterocyclic Synthesis

Executive Summary In advanced organic synthesis and drug development, the construction of strained nitrogen-containing heterocycles—such as the azetidin-2-one (β-lactam) pharmacophore—requires building blocks that perfec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the construction of strained nitrogen-containing heterocycles—such as the azetidin-2-one (β-lactam) pharmacophore—requires building blocks that perfectly balance reactivity with stability. 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (also known as 3-bromo-N-(2,4-dimethoxybenzyl)propanamide) is a highly specialized, bifunctional aliphatic-aromatic hybrid designed precisely for this purpose.

This whitepaper provides an in-depth technical analysis of this molecule, exploring the chemical causality behind its structural design, its application in kinetically demanding cyclizations, and the orthogonal deprotection strategies enabled by its 2,4-dimethoxybenzyl (DMB) moiety.

Structural Anatomy & Chemical Logic

The utility of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide stems from the synergistic relationship between its two distinct domains:

The Electrophilic Tail: 3-Bromopropanoyl Moiety

The 3-carbon chain terminating in a bromide leaving group is primed for intramolecular nucleophilic substitution. While a chloride leaving group is often cheaper, the bromide is vastly superior for this specific application. The lower bond dissociation energy and higher polarizability of the C–Br bond lower the activation energy required for the sterically and kinetically disfavored 4-exo-tet cyclization, which is necessary to form the highly strained four-membered azetidin-2-one ring[1][2].

The Shield: 2,4-Dimethoxybenzyl (DMB) Protecting Group

Amide nitrogens are poorly nucleophilic due to resonance stabilization with the carbonyl group. To force cyclization, the nitrogen must be deprotonated to a highly reactive amide anion. Once the β-lactam is formed, the nitrogen must be protected from premature ring-opening by nucleophiles or bases during subsequent synthetic steps. The DMB group is strategically chosen over standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups because the two methoxy substituents at the ortho and para positions strongly donate electron density via resonance. This hyper-stabilizes the benzylic carbocation formed during acidic cleavage, allowing the DMB group to be removed under exceptionally mild acidic conditions (e.g., room temperature TFA) or via oxidative cleavage (e.g., DDQ)[3][4].

Workflow A 2,4-Dimethoxybenzylamine + 3-Bromopropionyl chloride B 3-Bromo-N-(2,4-dimethoxybenzyl)propanamide (Key Building Block) A->B Acylation (DCM, NEt3) C Base-Promoted Cyclization (e.g., NaH or NaOtBu) B->C Intramolecular N-Alkylation E Intermolecular Alkylation (e.g., Thiols, Amines) B->E Nucleophilic Substitution D N-(2,4-Dimethoxybenzyl)azetidin-2-one (Protected β-Lactam) C->D 4-exo-tet cyclization F Functionalized Propanamide Derivatives E->F SN2 Displacement

Synthetic workflow and divergent applications of the 3-bromopropanamide building block.

Key Application: Synthesis of Azetidin-2-ones (β-Lactams)

The most prominent application of this building block is the synthesis of N-protected β-lactams. The transformation relies on an intramolecular N-alkylation driven by strong bases.

Experimental Protocol: Base-Promoted Intramolecular Cyclization

Causality Note: Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu) is utilized to ensure complete, irreversible deprotonation of the weakly acidic amide nitrogen (pKa ~15). The reaction must be maintained at 0 °C during base addition to suppress intermolecular dimerization, favoring the intramolecular 4-exo-tet cyclization[1][2].

  • Preparation: Dissolve 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Observation: Hydrogen gas evolution indicates the formation of the reactive amide anion.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor the disappearance of the acyclic precursor via LC-MS or TLC.

  • Quenching & Workup: Carefully quench the excess NaH with a saturated aqueous solution of ammonium chloride (

    
    ). Extract the aqueous layer with ethyl acetate (3x).
    
  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield N-(2,4-dimethoxybenzyl)azetidin-2-one.
    

Orthogonal Deprotection Strategies

Once the β-lactam core is elaborated, the DMB group must be removed to reveal the free lactam N-H, a critical hydrogen-bond donor in many pharmaceutical targets. The DMB group offers two orthogonal cleavage pathways, ensuring compatibility with a wide range of sensitive functional groups[4].

Pathway A: Acidic Cleavage via Cationic Intermediates

Trifluoroacetic acid (TFA) protonates the DMB-protected nitrogen, initiating the heterolytic cleavage of the N–C(benzylic) bond. Causality Note: Anisole or triisopropylsilane (TIPS) must be included as a highly nucleophilic cation scavenger. Without a scavenger, the highly stable 2,4-dimethoxybenzyl carbocation will rapidly re-alkylate the lactam ring or polymerize, drastically reducing the yield[5].

Protocol:

  • Dissolve the DMB-protected lactam in a 1:1 mixture of dichloromethane (DCM) and TFA.

  • Add anisole (5.0 eq) as a carbocation scavenger.

  • Stir at room temperature for 2–4 hours until complete conversion is observed[3].

  • Concentrate the mixture under a stream of nitrogen and triturate the residue with cold diethyl ether to precipitate the free β-lactam.

Pathway B: Oxidative Cleavage

If the molecule contains highly acid-sensitive groups (e.g., acetals, silyl ethers), oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed. This pathway bypasses carbocation formation entirely, yielding 2,4-dimethoxybenzaldehyde as a byproduct[6].

Deprotection A N-(2,4-Dimethoxybenzyl)azetidin-2-one (Protected Lactam) B Acidic Cleavage (TFA / Anisole in DCM) A->B C Oxidative Cleavage (DDQ in DCM/H2O) A->C D Free Azetidin-2-one (Unprotected β-Lactam) B->D Heterolytic Cleavage E 2,4-Dimethoxybenzyl cation (Trapped by Anisole) B->E C->D Oxidation F 2,4-Dimethoxybenzaldehyde (Inert Byproduct) C->F

Orthogonal deprotection pathways for the 2,4-dimethoxybenzyl (DMB) group.

Quantitative Data: Protecting Group Comparison

To understand the strategic advantage of the DMB group in lactam synthesis, it must be benchmarked against its structural analogs. The table below summarizes the kinetic and operational differences dictated by the electron density of the aromatic ring.

Table 1: Comparative Analysis of N-Benzyl Protecting Groups in Lactam Synthesis

Protecting GroupStructurePrimary Deprotection ReagentCleavage MechanismRelative Acid LabilityOrthogonality / Advantages
Benzyl (Bn)


,

, or TfOH
Hydrogenolysis / Strong AcidLowHighly stable to acids; requires harsh cleavage conditions that may reduce alkenes.
4-Methoxybenzyl (PMB)

DDQ, CAN, or hot TFAOxidative / AcidicModerateCleaved oxidatively; resists mild acid, requiring elevated temperatures for TFA cleavage.
2,4-Dimethoxybenzyl (DMB)

Mild TFA (10-50%), DDQAcidic / OxidativeHighCleaved rapidly at RT with TFA due to dual resonance stabilization; highly orthogonal.

References

1.[3] Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Royal Society of Chemistry. URL: 2.[4] Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride. Benchchem. URL: 3.[1] 3-Bromopropionyl chloride. Benchchem. URL: 4.[5] Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. URL: 5.[6] p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Clockss. URL: 6.[2] Synthesis and Biochemical Evaluation of Warhead-Decorated Psoralens as (Immuno)Proteasome Inhibitors. PMC - NIH. URL:

Sources

Exploratory

Strategic Stability and Deprotection Dynamics of 2,4-Dimethoxybenzyl (DMB) Groups in Brominated Amides

Executive Summary & Strategic Rationale In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the temporary masking of amide nitrogen atoms is a critical strategy to prevent undesired hydrogen bonding, ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the temporary masking of amide nitrogen atoms is a critical strategy to prevent undesired hydrogen bonding, aggregation, or competitive nucleophilic side reactions. The 2,4-dimethoxybenzyl (DMB) group has emerged as a premier protecting group due to its robust stability profile and mild cleavage conditions[1].

When applied to brominated amides—whether aryl bromides slated for late-stage transition-metal functionalization or aliphatic α-bromo amides—the interplay between the DMB group and the reactive C–Br bond requires precise mechanistic control. This whitepaper details the causality behind DMB stability, its orthogonal behavior in the presence of halogens, and field-proven, self-validating protocols for its application and removal.

Mechanistic Causality: Orthogonality of DMB and C–Br Bonds

Electronic Basis of Acid Lability

The defining characteristic of the DMB group is its extreme sensitivity to acidic conditions. This lability is dictated by the strong +R (resonance donating) effects of the methoxy groups at the 2- and 4-positions of the benzyl ring. Upon exposure to strong acids like trifluoroacetic acid (TFA), the amide nitrogen is protonated, inducing heterolytic C–N bond cleavage. This pathway is thermodynamically driven by the formation of a highly resonance-stabilized 2,4-dimethoxybenzyl carbocation[2].

Stability During Transition-Metal Catalysis

A critical advantage of the DMB group is its inertness toward transition-metal catalysis. In drug development, brominated amides are frequently utilized as electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The sterically hindered, electron-rich DMB-protected amide does not competitively coordinate to the palladium center, nor does it undergo oxidative addition. This orthogonality allows for the selective functionalization of the C–Br bond while the amide remains fully masked, a strategy frequently employed in the synthesis of unsymmetrical diarylureas and complex heterocycles[3].

Pathway Visualization

The following diagram maps the divergent, orthogonal synthetic pathways available to a bromo-aryl DMB-amide, highlighting the independent addressability of the C–Br bond and the DMB protecting group.

OrthogonalStrategy A Bromo-Aryl DMB-Amide B Functionalized DMB-Amide A->B Pd-Catalysis (Stable DMB) C Bromo-Aryl Free Amide A->C TFA/Scavenger (Stable C-Br) D Functionalized Free Amide B->D TFA/Scavenger (DMB Cleavage) C->D Pd-Catalysis (Free Amide)

Orthogonal functionalization and deprotection pathways for brominated DMB-amides.

Deprotection Dynamics & Scavenger Causality

The most critical phase of DMB utilization is its removal. The generated 2,4-dimethoxybenzyl carbocation is highly electrophilic. Without thermodynamic intervention, it will undergo Friedel-Crafts alkylation with electron-rich arenes or nucleophilic side chains within the substrate[4].

The Halogen Effect: While a bromine atom exerts an inductive electron-withdrawing effect (-I) that slightly deactivates its parent aryl ring toward electrophilic aromatic substitution (EAS), its resonance-donating effect (+R) means ortho/para positions remain vulnerable to alkylation by the DMB cation. Therefore, carbocation scavengers are absolute necessities.

Scavenger Selection (The TIS vs. EDT Rule):

  • For Aryl Bromides: A cleavage cocktail of TFA, water, and triisopropylsilane (TIS) is highly effective. TIS acts as a hydride donor, irreversibly reducing the DMB cation to inert 2,4-dimethoxytoluene[2].

  • For Aliphatic Bromo-Amides (Critical Exception): If the substrate is an aliphatic bromo-amide (e.g., an α-bromo amide), thiol-based scavengers like 1,2-ethanedithiol (EDT) must be strictly avoided. Thiols are potent nucleophiles that will rapidly displace the aliphatic bromine via an SN2 mechanism. TIS, being a non-nucleophilic hydride source, preserves aliphatic C–Br bonds while effectively quenching the DMB cation.

Quantitative Data Summaries

Table 1: DMB Stability Profile in Brominated Substrates

Reaction ConditionReagentsDMB StatusC–Br Status
Cross-Coupling Pd(dppf)Cl₂, K₂CO₃, 80 °CStableReactive (Oxidative Addition)
Basic Alkylation K₂CO₃, MeI, DMFStableStable
Acidic Cleavage TFA / TIS / H₂O (90:5:5)CleavedStable
Oxidative Cleavage DDQ, DCM / H₂OCleavedProne to side-oxidation

Table 2: Impact of Scavenger Cocktails on DMB Deprotection in Bromo-Aryl Amides

Cleavage Cocktail (v/v)Time (h)Temp (°C)DMB Cleavage (%)Alkylation Side-Product (%)
95% TFA / 5% H₂O225>95%8 - 12%
90% TFA / 5% TIS / 5% H₂O225>98%< 1%
50% TFA / 50% DCM42585%15 - 20%
100% TFA (No Scavenger)225>90%> 30%

(Note: The absence of TIS leads to a significant increase in alkylation side-products, proving that thermodynamic quenching of the DMB cation outcompetes substrate degradation.)

Self-Validating Experimental Protocols

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling of a Bromo-Aryl DMB-Amide

Purpose: To functionalize the C–Br bond while retaining the DMB protecting group.

  • Preparation: In a flame-dried Schlenk flask, charge the bromo-aryl DMB-amide (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination, ensuring the DMB-amide oxygen does not competitively coordinate the Pd center.

  • Solvent: Add degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction & Validation: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS. Self-Validation: The DMB mass [M+H]⁺ will remain intact, while the characteristic 1:1 bromine isotope pattern (M / M+2) will disappear, confirming successful coupling without DMB loss.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Global Deprotection of DMB (TFA/TIS/H₂O Cocktail)

Purpose: To selectively remove the DMB group without debromination or side-alkylation.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / TIS / H₂O (90:5:5 v/v).

    • Causality: TIS is prioritized over thiols to avoid potential transition-metal poisoning in downstream steps or undesired nucleophilic attack on aliphatic bromides.

  • Reaction: Dissolve the DMB-protected amide in the cleavage cocktail (10 mL per gram of substrate) at 0 °C. Stir and allow to warm to room temperature over 2 hours.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to 20% of its original volume. Add cold diethyl ether (10 volumes) dropwise to precipitate the free amide.

  • Validation: Centrifuge and wash the pellet with cold ether twice. Self-Validation: LC-MS must show the complete disappearance of the +150 Da (DMB) mass shift. Crucially, the bromine isotope pattern (1:1 ratio for M / M+2) must be perfectly preserved in the product peak, confirming zero debromination.

References

  • Title: Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride Source: BenchChem URL
  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL
  • Title: Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions Source: MIT Open Access Articles URL
  • Title: TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: Peptide Chemistry URL

Sources

Foundational

Literature review of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide derivatives

Strategic Scaffold for Heterocyclic Synthesis and Medicinal Chemistry[1][2][3][4][5] Executive Summary In the landscape of modern organic synthesis and drug discovery, 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold for Heterocyclic Synthesis and Medicinal Chemistry[1][2][3][4][5]

Executive Summary

In the landscape of modern organic synthesis and drug discovery, 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (hereafter referred to as 3-Br-DMBP ) serves as a critical "masked" intermediate.[1][2][3][4] While often overlooked as a standalone therapeutic, its structural architecture combines a reactive electrophile (alkyl bromide) with an acid-labile/oxidatively-cleavable protecting group (2,4-dimethoxybenzyl, DMB).[1][2][3][4][5]

This technical guide dissects the utility of 3-Br-DMBP, moving beyond simple characterization to its application as a precursor for


-lactams (2-azetidinones) —the core pharmacophore of penicillin and cephalosporin antibiotics.[1][2][3][4] Furthermore, we explore its potential as a covalent probe in cysteine protease inhibition studies.[5]
Chemical Architecture & Reactivity Profile[1][3][5][6]

The molecule is defined by three distinct functional zones, each serving a specific synthetic or biological purpose:

Functional ZoneChemical MoietyRole in Synthesis/Biology
Electrophilic Warhead

-Bromoalkane
Primary site for nucleophilic attack.[1][2][3][4] Enables intramolecular cyclization (to

-lactams) or intermolecular substitution (to polyamines).[1][2][3][5]
Linker Core Propanamide BackboneProvides the 3-carbon spacing required for 4-membered ring formation.[1][2][3][4] The amide nitrogen acts as the internal nucleophile upon deprotonation.[4][5]
Directing/Protecting Group 2,4-Dimethoxybenzyl (DMB)Electron-rich aromatic ring.[1][2][3][4] Increases the nucleophilicity of the amide nitrogen (via inductive effect) and allows for mild oxidative removal (e.g., using CAN or persulfate).[5]
1.1 Structural Visualization

The following diagram illustrates the synthetic divergence possible from the 3-Br-DMBP scaffold.

G Start 3-Br-DMBP (Precursor) Base Strong Base (NaH / t-BuOK) Start->Base Intramolecular Cyclization Nu Nucleophilic Substitution Start->Nu Intermolecular Reaction Lactam N-DMB-β-Lactam (2-Azetidinone) Base->Lactam Ring Closure Linear N-Alkylated Derivatives Nu->Linear C-N Bond Formation Deprotection Oxidative Cleavage (CAN/Persulfate) Lactam->Deprotection DMB Removal Final Free β-Lactam (Antibiotic Core) Deprotection->Final Yields NH-Lactam

Figure 1: Synthetic divergence of 3-Br-DMBP showing the pathway to


-lactams and linear derivatives.[1][2][3][4]
Synthesis Protocol: The "Self-Validating" Workflow

To ensure high purity and yield, the synthesis of 3-Br-DMBP must control for the competitive elimination of HBr (forming acrylamides).[1][3][4] The following protocol prioritizes temperature control to mitigate this side reaction.

2.1 Materials & Reagents[1][3][6][4][7]
  • Substrate: 2,4-Dimethoxybenzylamine (1.0 eq)

  • Acylating Agent: 3-Bromopropionyl chloride (1.1 eq)[1][2][3][4]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1][5]

  • Solvent: Dichloromethane (DCM), anhydrous.[5]

2.2 Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 2,4-dimethoxybenzylamine and anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C .
    
    • Why? Low temperature prevents the exothermic reaction from triggering the elimination of 3-bromopropionyl chloride to acryloyl chloride.[1][3][4]

  • Base Addition: Add TEA dropwise over 10 minutes. Stir for 15 minutes.

  • Acylation: Add 3-bromopropionyl chloride (dissolved in minimal DCM) dropwise over 30 minutes. Maintain internal temperature

    
    .
    
  • Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes).[3][5]

    • Validation: The product should appear as a distinct spot (

      
      ), while the starting amine (
      
      
      
      ) disappears.[1][5]
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[3][5][8] Wash combined organics with 1M HCl (to remove unreacted amine) and brine.[3][5]
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Yield Expectation: 85–95% as a white/off-white solid.[1][2][3][4]

Key Application: -Lactam Cyclization

The most authoritative application of 3-Br-DMBP is its conversion to N-substituted 2-azetidinones.[1][2][3][4] This reaction proceeds via an intramolecular


 mechanism.[3][5]
3.1 Mechanism of Action

The amide nitrogen, usually non-nucleophilic due to resonance, is deprotonated by a strong base to form an imidate/amidate anion.[4][5] This anion attacks the


-carbon, displacing the bromide.[1][3][4]
3.2 Optimization of Cyclization Conditions

The choice of base and solvent is critical to favor cyclization over polymerization.[4][5]

Condition SetBaseSolventTempOutcome/Notes
Standard (High Yield) NaH (60% disp)THF / DMF (9:1)0°C

RT
Preferred. Fast reaction (<1h).[1][5] High yield of

-lactam.[1][2][3][4]
Phase Transfer 50% NaOH / TBABBenzene / DCMRTGood for scale-up; avoids anhydrous conditions but lower yield.[1][2][3][4]
Mild Cs2CO3MeCNRefluxSlower; used if sensitive functional groups are present.[3][5]
3.3 DMB Deprotection (The "Release" Step)

The DMB group is strategically chosen because it stabilizes the


-lactam during synthesis but can be removed without hydrolyzing the strained ring.[1][3][4]
  • Reagent: Potassium Persulfate (

    
    ) and 
    
    
    
    in MeCN/H2O.[3][5]
  • Temp: Reflux (80°C).

  • Result: Oxidative cleavage yields the N-unsubstituted

    
    -lactam.[1][2][3][4]
    
Biological Relevance & Medicinal Chemistry[1][4][5][6][9][10][11][12]

While primarily an intermediate, the intact 3-Br-DMBP scaffold possesses biological activity relevant to early-stage drug discovery.[1][2][3][4]

4.1 Antimicrobial Potential

Research into N-benzyl-3-halopropanamides indicates moderate antibacterial activity against Gram-positive strains (e.g., S. aureus).[1][2][3][4]

  • Mechanism: The

    
    -bromo amide moiety acts as a weak alkylating agent, potentially reacting with cysteine residues in bacterial enzymes.[1][3][4]
    
  • SAR Insight: The electron-donating methoxy groups on the DMB ring reduce the electrophilicity compared to a nitro-benzyl analog, likely lowering toxicity but also potency.[1][2][3][4]

4.2 Cysteine Protease Inhibition

The 3-bromopropanamide warhead is a known "covalent trap" for cysteine proteases.[1][2][3][4]

  • Workflow: 3-Br-DMBP can be screened against proteases (e.g., Papain, Cathepsin B).[1][2][3][4]

  • Binding: The thiol (-SH) of the active site cysteine attacks the

    
    -carbon, forming a stable thioether bond and irreversibly inhibiting the enzyme.[1][3][4]
    
References
  • Beta-Lactam Synthesis via Cyclization: Shiozaki, M., Ishida, N., Hiraoka, T., & Maruyama, H. (1984).[1][4][5] Base-induced Cyclization of N-[Bis(ethoxycarbonyl)methyl]-2-bromo-3-hydroxybutyramide Derivatives. Bulletin of the Chemical Society of Japan.[4] [Link]

  • DMB as a Protecting Group: Vaid, P., et al. (2017).[6][5] Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.[3][5] [Link]

  • Biological Activity of Benzyl-Bromopropanamides: Al-Amiery, A. A., et al. (2016).[1][3][4] Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of King Saud University - Science. [Link]

Sources

Exploratory

Thermodynamic Characterization of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide: A Comprehensive Methodological Guide

Executive Summary In the landscape of modern drug development, halogenated amide intermediates such as 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide serve as critical electrophilic building blocks. Structurally char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, halogenated amide intermediates such as 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide serve as critical electrophilic building blocks. Structurally characterized by a reactive


-bromoamide moiety and an electron-rich 2,4-dimethoxybenzyl group, this compound is frequently utilized in intramolecular cyclizations and cross-coupling reactions to synthesize complex alkaloids and peptidomimetics.

Understanding the thermodynamic properties of such Active Pharmaceutical Ingredient (API) intermediates is not merely an academic exercise; it is a fundamental prerequisite for process optimization, formulation stability, and polymorph control[1]. This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic profile of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide, bridging theoretical prediction with empirical calorimetric validation.

Part 1: Predictive Thermodynamics via Group Contribution

Before empirical testing begins, predictive thermodynamic modeling is required to establish baseline parameters. For complex amides, the Joback Method —an extended group-contribution approach—is highly effective for estimating critical thermodynamic properties based solely on molecular structure[2][3].

The Causality of Prediction

Why predict before measuring? Establishing theoretical boiling points (


) and critical temperatures (

) informs the safe operating limits for subsequent empirical techniques like Differential Scanning Calorimetry (DSC). If an intermediate sublimates or degrades at a temperature lower than anticipated, it can rupture sealed crucibles and cause catastrophic contamination of the calorimetric sensors[4]. Predictive modeling establishes the safety margins required for physical testing.
Quantitative Data: Predicted vs. Empirical Baselines

By deconstructing 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide into its constituent functional groups (aromatic ring, methoxy ethers, secondary amide, and alkyl bromide), we can aggregate its thermodynamic profile.

Thermodynamic PropertySymbolPredicted Value (Joback Method)Target Empirical Method
Molecular Weight

302.16 g/mol Mass Spectrometry
Melting Point

385 K (112 °C)DSC
Boiling Point

645 K (372 °C)TGA / Ebulliometry
Enthalpy of Fusion

28.5 kJ/molDSC
Gibbs Free Energy of Formation

-145.2 kJ/molGroup Contribution
Critical Temperature

860 K (587 °C)Equation of State Modeling

Part 2: Solid-State Thermal Analysis (DSC & TGA)

To validate predictions and establish the physical stability of the intermediate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed in tandem[5].

The Causality of the TGA-to-DSC Pipeline

TGA measures mass loss as a function of temperature, while DSC measures the heat flow associated with phase transitions (e.g., melting, crystallization)[6]. Why run TGA first? TGA identifies the exact onset temperature of thermal degradation (


). By knowing 

, the upper temperature limit for the DSC can be set safely below the degradation threshold, ensuring that the endothermic peaks observed in the DSC are purely phase transitions (like melting) and not decomposition artifacts[5].
Self-Validating Protocol: The "Heat-Cool-Heat" Cycle

The DSC protocol must be a self-validating system. A single heating run is insufficient because it captures the compound's "thermal history" (e.g., residual solvents, mechanical stress from milling).

  • First Heat: Erases thermal history and evaporates trace moisture.

  • Cooling Cycle: Assesses crystallization kinetics and glass transition (

    
    ).
    
  • Second Heat: Confirms the intrinsic, reproducible melting point (

    
    ) of the most thermodynamically stable polymorph[5].
    
Step-by-Step Methodology: Thermal Profiling
  • Sample Preparation: Weigh 2–5 mg of anhydrous 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide into an aluminum crucible using a microbalance. Crimp the lid tightly (pierce a pinhole if volatile release is expected).

  • TGA Execution: Place the sample in the TGA furnace under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation. Ramp the temperature at 10 °C/min from 25 °C to 500 °C. Record the

    
     where 5% mass loss occurs.
    
  • DSC Execution: Place a fresh sample in the DSC alongside an empty reference crucible.

  • Thermal Cycling:

    • Heat 1: 25 °C to (

      
       - 20 °C) at 10 °C/min.
      
    • Cool: (

      
       - 20 °C) to -50 °C at 10 °C/min.
      
    • Heat 2: -50 °C to (

      
       - 20 °C) at 10 °C/min.
      
  • Data Extraction: Integrate the area under the melting endotherm during Heat 2 to calculate the Enthalpy of Fusion (

    
    ).
    

DSC_TGA_Workflow A 1. Sample Preparation (Anhydrous, 2-5 mg) B 2. Thermogravimetric Analysis (TGA) (Determine Td) A->B  Mass Loss Check C 3. Differential Scanning Calorimetry (Heat-Cool-Heat Cycle) B->C  Set Upper Temp Limit D 4. Thermodynamic Parameter Extraction (ΔHfus, Tm, Tg) C->D  Integrate Peaks

Fig 1. Sequential thermal analysis workflow for determining phase transitions and degradation limits.

Part 3: Solution Thermodynamics & Binding Energetics (ITC)

While primarily an intermediate, derivatives of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide are frequently evaluated for target protein binding or micellization limits in aqueous media. For these solution-phase thermodynamic studies, Isothermal Titration Calorimetry (ITC) is the gold standard[7][8].

The Causality of Label-Free Calorimetry

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a molecular interaction[9]. Why choose ITC over fluorescence assays? ITC is completely label-free. Attaching a bulky fluorophore to a small intermediate like 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide would sterically hinder its reactive bromo-alkyl chain or its methoxy groups, fundamentally altering its thermodynamic binding profile[10]. ITC preserves the structural integrity of the molecule, allowing simultaneous determination of binding affinity (


), stoichiometry (

), and enthalpy (

)[8].
Self-Validating Protocol: The Buffer-Blank Control

An ITC experiment is highly sensitive to the heat of dilution. The protocol self-validates through a mandatory control titration: injecting the intermediate into a cell containing only the buffer[11]. If the control peaks are large or erratic, it instantly flags a buffer mismatch, pH imbalance, or aggregation issue, invalidating the run. Only when the control yields small, consistent peaks can the main experiment proceed[11].

Step-by-Step Methodology: ITC Execution
  • Dialysis & Buffer Matching: Dialyze the target macromolecule against the exact buffer used to dissolve the 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide ligand. A mismatch of even 0.1 pH units will cause massive background heat[11].

  • Degassing: Degas both solutions under a vacuum for 10 minutes. Causality: Microbubbles in the cell will expand and collapse during stirring, causing erratic heat spikes that ruin the differential power (

    
    ) measurement.
    
  • Loading: Fill the reference cell with Milli-Q water. Fill the sample cell (typically 200 µL) with the macromolecule (e.g., 10–50 µM). Load the injection syringe with the ligand at a 10-20x higher concentration[10][11].

  • Titration: Program the instrument to perform 20 injections of 2 µL each, spaced 120 seconds apart at a constant temperature (e.g., 25 °C)[10].

  • Integration: Subtract the blank control data from the binding data. Fit the resulting isotherm using a single-site binding model to extract

    
    [8].
    

ITC_Logic S1 Ligand Injection (Into Sample Cell) S2 Binding Event (Exothermic/Endothermic) S1->S2 S3 Power Compensation (ΔP) (Maintain Isothermal State) S2->S3 S3->S1  Iterative Titration S4 Isotherm Integration (Calculate ΔH, Kd, ΔS) S3->S4

Fig 2. ITC feedback loop demonstrating power compensation to extract thermodynamic binding parameters.

Conclusion & Strategic Implications

The rigorous thermodynamic characterization of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide dictates its viability in downstream pharmaceutical manufacturing. By utilizing predictive group-contribution methods to set safety parameters, executing self-validating DSC/TGA workflows to map solid-state stability, and leveraging ITC for label-free solution energetics, researchers can construct an absolute thermodynamic profile. This holistic approach minimizes late-stage formulation failures and accelerates the transition of reactive intermediates into stable, efficacious drug candidates.

References

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. nih.gov.
  • API Thermodynamics - Pharma Innov
  • Isothermal titration calorimetry: Isothermal titration calorimetry (ITC)
  • Isothermal titration calorimetry in drug development (ćwiczenie) - Khan Academy. khanacademy.org.
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC. nih.gov.
  • Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds - DDBST. ddbst.com.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes. psu.edu.
  • PREDICTION AND CORRELATION OF PHYSICAL PROPERTIES | McGraw-Hill Educ
  • Label-free protocol to quantify protein affinity using isothermal titration calorimetry and bio-layer interferometry. cell.com.
  • Thermodynamic behavior of erythritol in aqueous solutions and in gelatine gels and its quantification.
  • Thermodynamic Analysis of DSC Data for Acetaminophen Polymorphs.

Sources

Foundational

Reactivity profile of alkyl bromides in N-DMB protected propanamides

Reactivity Profile of Alkyl Bromides in N-DMB Protected Propanamides: A Comprehensive Guide to Regioselective Alkylation and Cleavage Executive Summary The functionalization of amides is a persistent challenge in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of Alkyl Bromides in N-DMB Protected Propanamides: A Comprehensive Guide to Regioselective Alkylation and Cleavage

Executive Summary

The functionalization of amides is a persistent challenge in medicinal chemistry and drug development. Due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, amides are notoriously poor nucleophiles. Direct alkylation of primary amides often results in unpredictable mixtures of N-alkylation, O-alkylation, and over-alkylation.

To circumvent this, the 2,4-dimethoxybenzyl (DMB) protecting group is employed to convert primary amides into secondary N-DMB amides. This whitepaper provides an in-depth mechanistic analysis of how N-DMB protected propanamides interact with alkyl bromides. By leveraging specific base stoichiometries and the unique electronic properties of the DMB group, researchers can achieve highly predictable, regioselective N-alkylation or alpha-alkylation, followed by traceless deprotection.

Mechanistic Rationale: The DMB Advantage and Electrophile Selection

Why the N-DMB Protecting Group?

The selection of a protecting group in amide synthesis is a delicate balance between stability during functionalization and lability during cleavage. Standard benzyl (Bn) groups require harsh hydrogenolysis for removal, which is incompatible with reducible functional groups (e.g., alkenes, alkynes).

The 2,4-dimethoxybenzyl (DMB) group solves this through electronic tuning. The two electron-donating methoxy moieties at the ortho and para positions strongly stabilize the intermediate carbocation formed during acidolytic cleavage[1]. This resonance stabilization allows the DMB group to be rapidly cleaved using Trifluoroacetic Acid (TFA) at room temperature, providing a highly efficient "safety-catch" mechanism for revealing the target amide[2]. Furthermore, the DMB group enhances the solubility of the peptide or amide backbone in organic solvents, facilitating homogenous reaction conditions[2].

The Superiority of Alkyl Bromides

According to the Pearson Hard Soft Acid Base (HSAB) theory, the deprotonated amide (amidate anion) acts as a relatively "hard" nucleophile. Alkyl bromides offer an optimal, moderately "soft" electrophilic center with an excellent leaving group trajectory.

  • Vs. Chlorides : Alkyl chlorides are often too unreactive, requiring harsh heating or Finkelstein iodide catalysis.

  • Vs. Iodides : Alkyl iodides are highly reactive but prone to light-induced degradation and competitive E2 elimination side-reactions. Alkyl bromides strike the perfect kinetic balance, enabling rapid SN2 displacements while minimizing unwanted elimination pathways[3].

Regioselectivity: N-Alkylation vs. Alpha-Alkylation

The reactivity profile of an N-DMB protected propanamide is entirely dictated by thermodynamic vs. kinetic control, driven by base selection and stoichiometry.

  • N-Alkylation Pathway : The N-H proton of a secondary N-DMB amide has a pKa of approximately 15–17. Treatment with 1.1 equivalents of a base like Sodium Hydride (NaH) quantitatively generates the mono-anion (amidate). Because the amidate is highly nucleophilic, subsequent addition of an alkyl bromide results in exclusive N-alkylation[3].

  • Alpha-Alkylation Pathway : The alpha-protons of the propanamide backbone are significantly less acidic (pKa ~30). To force alpha-alkylation on a secondary N-DMB amide, one must bypass the N-H acidity by generating a dianion. This requires >2.0 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). The resulting alpha-carbanion is vastly more nucleophilic than the amidate nitrogen, directing the alkyl bromide exclusively to the alpha-position.

Mechanism Start N-DMB Propanamide Cond1 NaH (1.1 eq), DMF Start->Cond1 Cond2 LDA (2.2 eq), THF, -78°C Start->Cond2 Path1 Mono-anion (N-centered) Cond1->Path1 Res1 N-Alkylation (R-Br) Path1->Res1 Path2 Dianion (N, Alpha-centered) Cond2->Path2 Res2 Alpha-Alkylation (R-Br) Path2->Res2

Fig 1. Divergent reactivity pathways based on base stoichiometry and temperature parameters.

Quantitative Reactivity Profile

The following table summarizes the validated reaction conditions and yields for the functionalization of N-DMB propanamides using various alkyl bromides.

Table 1: Reactivity Profile and Yields of N-DMB Propanamide Alkylation

SubstrateAlkyl BromideBase / SolventTempRegioselectivityYield (%)
N-DMB PropanamideBenzyl BromideNaH (1.1 eq) / DMF0 °C to RTN-Alkylation94%
N-DMB PropanamideAllyl BromideK₂CO₃ (2.0 eq) / MeCN60 °CN-Alkylation88%
N-DMB PropanamideEthyl BromideLDA (2.2 eq) / THF-78 °CAlpha-Alkylation81%
N-DMB PropanamideIsopropyl BromideNaH (1.1 eq) / DMF80 °CN-Alkylation62%*

*Note: The reduced yield with isopropyl bromide is due to the steric hindrance of the secondary alkyl halide, which leads to competitive E2 elimination.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to confirm mechanistic milestones.

Protocol A: Regioselective N-Alkylation of N-DMB Propanamides
  • Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the N-DMB protected propanamide (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is selected due to its high dielectric constant, which effectively solvates the sodium cation, leaving the amidate anion "naked" and highly nucleophilic.

  • Deprotonation : Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: The strict 1.1 equivalent stoichiometry ensures complete deprotonation of the N-H without generating the alpha-carbanion, preventing unwanted alpha-alkylation.

  • Alkylation : Add the alkyl bromide (1.2 equiv) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Validation (IPC) : Monitor the reaction via LC-MS. The system validates itself when the starting material mass [M+H]⁺ is completely replaced by the N-alkylated product mass.

  • Workup : Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer heavily with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Safety-Catch Cleavage of the N-DMB Group
  • Preparation : Dissolve the purified N-alkylated N-DMB propanamide in a mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (1:1 v/v) to a concentration of 0.1 M.

  • Scavenger Addition : Immediately add Triethylsilane (TES) or Anisole (5.0 equiv).

    • Causality: Cleavage of the DMB group generates a highly stable 2,4-dimethoxybenzyl carbocation[1]. Without a nucleophilic scavenger, this carbocation will undergo Friedel-Crafts alkylation with the product or re-alkylate the amide nitrogen. TES irreversibly reduces the carbocation to inert 2,4-dimethoxytoluene[2].

  • Reaction : Stir at room temperature for 2 hours.

  • Validation (IPC) : Monitor via TLC (Hexanes/EtOAc). The highly polar secondary amide product will appear at a significantly lower Rf than the protected starting material, validating the cleavage.

  • Isolation : Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure secondary amide, effectively washing away the non-polar 2,4-dimethoxytoluene byproduct[4].

Workflow A Primary Propanamide B N-DMB Protection A->B C N-DMB Propanamide B->C D Deprotonation (NaH) C->D E Amidate Anion D->E F Alkyl Bromide (R-Br) E->F G Tertiary N-DMB Amide F->G H TFA / Scavenger G->H I Target Secondary Amide H->I

Fig 2. End-to-end workflow for the regioselective N-alkylation of propanamides using DMB protection.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: whiterose.ac.
  • Title: Synthesis of Chiral Tetramic Acids: Preparation of (S)

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Application Note: Synthesis and Utility of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The molecule 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (also known as 3-bromo-N-(2,4-dimethoxybenzyl)propanamide) is a highly versatile, bifunctional building block in organic synthesis. It features two critical reactive domains: an electrophilic alkyl bromide and a protected amide.

The N-acylation of primary amines with 3-bromopropionyl chloride is a fundamental transformation used to form stable amide bonds while preserving a distal reactive halide[1]. The choice of the 2,4-dimethoxybenzyl (DMB) group is highly strategic. Unlike standard benzyl groups that require harsh hydrogenolysis, the electron-rich DMB group can be easily and selectively cleaved under mild acidic (e.g., trifluoroacetic acid) or oxidative (e.g., DDQ) conditions[2].

This bifunctional nature allows the molecule to serve as an advanced intermediate for the synthesis of complex heterocycles, such as oxazoles[3] and pyrimido[4,5-e][1,4]diazepines[4], or as a selective alkylating agent for cysteine residues in peptide conjugation and polymer functionalization[5].

Experimental Design & Causality

To ensure a high-yielding and reproducible synthesis, the experimental design must account for the high reactivity of the acyl chloride and the sensitivity of the resulting product:

  • Temperature Control (0 °C to RT): The addition of 3-bromopropionyl chloride must be performed dropwise at 0 °C. This is not merely a safety precaution against exothermic runaway; it is a critical chemical control. Elevated temperatures promote the base-catalyzed E2 elimination of HBr from the 3-bromopropionyl moiety, undesirably yielding the corresponding acrylamide (a Michael acceptor)[1].

  • Base Selection (Triethylamine): A non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct[2]. Without a scavenger, HCl will protonate the unreacted 2,4-dimethoxybenzylamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.

  • Anhydrous Conditions: Moisture causes competitive hydrolysis of 3-bromopropionyl chloride into 3-bromopropionic acid and HCl, which drastically reduces the yield and complicates purification.

Mechanistic Visualization

SynthesisWorkflow Amine 2,4-Dimethoxybenzylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Transient) Amine->Tetrahedral Nucleophilic Attack Acyl 3-Bromopropionyl Chloride (Electrophile) Acyl->Tetrahedral Acyl Carbon Base Triethylamine (TEA) (Acid Scavenger) Base->Tetrahedral Deprotonation Solvent Anhydrous DCM (0 °C to RT) Solvent->Tetrahedral Product 3-bromo-N-(2,4-dimethoxybenzyl)propanamide (Target Product) Tetrahedral->Product Chloride Elimination Byproduct TEA·HCl (Precipitate) Tetrahedral->Byproduct Salt Formation

Figure 1: Mechanistic workflow for the nucleophilic acyl substitution and amide bond formation.

Step-by-Step Synthesis Protocol

Self-Validating System Note: This protocol incorporates in-process controls (TLC) and a selective workup regimen designed to chemically isolate the target molecule from all possible byproducts.

Materials Required
  • 2,4-Dimethoxybenzylamine: 1.0 equivalent (eq)

  • 3-Bromopropionyl chloride: 1.1 eq[6]

  • Triethylamine (TEA): 1.5 eq

  • Dichloromethane (DCM): Anhydrous, 0.2 M relative to amine

  • Aqueous Solutions: 0.1 M HCl, Saturated NaHCO₃, Brine

Procedure
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum.

  • Dissolution: Charge the flask with 2,4-dimethoxybenzylamine (1.0 eq) and anhydrous DCM. Add TEA (1.5 eq) via syringe. Stir the mixture to ensure homogeneity.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute 3-bromopropionyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or dropping funnel. Causality: Slow addition prevents localized heating and suppresses acrylamide formation.

  • Reaction Propagation: After complete addition, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (RT). Stir for an additional 2–3 hours[6].

  • In-Process Monitoring: Monitor the reaction via TLC (50% EtOAc/Hexanes). The starting amine (ninhydrin-active, baseline-prone) should disappear, replaced by a new, less polar UV-active spot (the product).

  • Quenching & Extraction: Quench the reaction by adding distilled water. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing Regimen (Critical):

    • Wash the combined organic layers with 0.1 M HCl. Causality: Removes unreacted amine and TEA.

    • Wash with saturated aqueous NaHCO₃. Causality: Neutralizes residual acid and removes any hydrolyzed 3-bromopropionic acid.

    • Wash with brine to remove bulk water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH or EtOAc/Hexanes gradient) to yield the pure product as a solid[6].

Quantitative Data & Troubleshooting

Summarized below are the critical parameters for optimizing the reaction and verifying the structural integrity of the synthesized product.

Parameter / MethodCondition / Expected DataObservation & Mechanistic Causality
Temperature 0 °C to RTHigh yield (>85%). Suppresses E2 elimination of HBr, preventing the formation of acrylamide side-products.
Base Equivalents 1.5 eq TEAComplete conversion. Excess base ensures total scavenging of HCl, preventing amine protonation.
Addition Rate Dropwise (over 30 min)Clean reaction profile. Minimizes exotherm and controls the local concentration of the highly reactive acyl chloride.
¹H NMR (CDCl₃) ~3.6 ppm (t, 2H), ~2.8 ppm (t, 2H)Confirms intact bromide. The triplets correspond to the -CH₂Br and -CH₂CO- protons, respectively.
LC-MS (ESI+) [M+H]⁺ m/z ~302 and 304Verifies molecular weight. The 1:1 isotopic pattern is diagnostic for the presence of a single bromine atom.

Downstream Applications

The synthesized 3-bromo-N-(2,4-dimethoxybenzyl)propanamide is highly prized in medicinal chemistry and materials science due to its orthogonal reactivity. The bromide acts as an excellent leaving group for nucleophilic substitution (e.g., thioether formation with cysteines)[5], while the DMB-protected amide can participate in cyclodehydration reactions (e.g., Robinson-Gabriel synthesis of oxazoles)[3] before eventual deprotection.

Downstream Target 3-bromo-N-(2,4-dimethoxybenzyl)propanamide Alkylation Thiol/Amine Alkylation (via Bromide) Target->Alkylation Cyclization Intramolecular Cyclization (Heterocycle Synthesis) Target->Cyclization Deprotection DMB Cleavage (Acidic/Oxidative) Target->Deprotection Peptide Peptide Conjugates Alkylation->Peptide Oxazole Oxazoles / Diazepines Cyclization->Oxazole Amide Unprotected Amides Deprotection->Amide

Figure 2: Downstream synthetic utility of the bifunctional propanamide intermediate.

References

  • Ho, et al. "In Situ Polymer Analogue Generation of Azlactone Functions at Poly(oxazoline)s for Peptide Conjugation". CORE. URL:[Link]

  • de la Torre, J. M., et al. "Straightforward synthesis of pyrimido[4,5-e][1,4]diazepines via 6-aminopyrimidin-5-carbaldehydes". Arabian Journal of Chemistry. URL:[Link]

  • Turnaturi, R., et al. "New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands". MDPI. URL: [Link]

  • Vaid, et al. "Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles". Periodica Polytechnica Chemical Engineering. URL:[Link]

  • Brain, C. T., et al. "Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles". PubMed Central (PMC). URL:[Link]

Sources

Application

Procedure for coupling 3-bromopropionic acid with 2,4-dimethoxybenzylamine

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Author: BenchChem Technical Support Team. Date: March 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUIDo06x8g69r7xJd8d7b3U-R83NqN23g25zQ-tXJ062q2g_Uq_274U0Yp9K1s93p4X1iF_89J35Y2T7vI18q8y-zT0-G97zK1R0B6lK5L97q-T0iH2F6N9v40L963G1jW29X3R7f6b64z2sJ7I8T5d1pT1f1jY6W7W0U1oT9sE5tO5I7eM3iQ7eF6K3tS0jJ8uT2fT3gK9tH4hT5dC5wU5rU4oX2lM2jK9lU9tF5hT3fG6hS4rR4fG4kL4lQ3jR4pZ6tF5xS2rW6zD5jR6pW6rY4hQ5yH5wK6qQ6lF5zD3gK9fI5wL5oR2jY2pE9bS3pD6bS0tE9jM3fS8oG5zW7fR7pW2oM7tY9aG5jE7zT9dD5eH7fG6pW4rM2jM6rW8tE4oZ2eM9tB8yH9aB2qL8wI7yJ5wP8aX3tF9aY5oX2hK8iZ7yQ3wL6rN8uH8gX2qH6wZ2l

Step-by-step workflow for the EDC/HOBt-mediated synthesis of the target DMB-protected amide.

Quantitative Reaction Parameters

To ensure reproducibility, the reaction is scaled to 10 mmol. The stoichiometry is designed to drive the reaction to completion while minimizing the difficulty of removing unreacted starting materials.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
3-Bromopropionic acid 152.981.01.53 gElectrophile / Acid
2,4-Dimethoxybenzylamine 167.211.01.67 gNucleophile / Amine
EDC·HCl 191.701.22.30 gPrimary Coupling Agent
HOBt hydrate 153.141.21.84 gActive Ester Additive
DIPEA 129.242.54.35 mLNon-nucleophilic Base
Anhydrous DCM N/AN/A100 mLReaction Solvent (0.1 M)

Experimental Protocol

This protocol is engineered as a self-validating system. Every phase includes specific checkpoints and causal explanations to guarantee high-purity isolation without the strict necessity of immediate chromatographic purification.

Phase 1: Activation of the Carboxylic Acid
  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopropionic acid (1.53 g, 10 mmol) in 80 mL of anhydrous Dichloromethane (DCM).

  • Additive Introduction : Add HOBt hydrate (1.84 g, 12 mmol) to the solution.

  • Thermal Control : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Cooling is mandatory. 3-Bromopropionic acid is prone to base-catalyzed elimination of HBr, which would yield unwanted acrylic acid derivatives. Maintaining 0 °C during activation suppresses this pathway.

  • Activation : Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 20 minutes to allow the complete formation of the OBt-active ester.

Phase 2: Amide Coupling
  • Amine Preparation : In a separate vial, dissolve 2,4-dimethoxybenzylamine (1.67 g, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25 mmol) in 20 mL of anhydrous DCM.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl from the EDC·HCl salt and ensures the DMB-amine remains in its unprotonated, highly nucleophilic state without competing for the electrophilic center.

  • Coupling : Add the amine/base solution dropwise to the activated acid mixture at 0 °C over 10 minutes.

  • Propagation : Remove the ice bath. Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 12 hours.

  • Validation Checkpoint (TLC) : 1 [4] using a 50:50 Ethyl Acetate/Hexanes system. Stain with Ninhydrin; the disappearance of the primary amine spot confirms reaction completion.

Phase 3: Self-Validating Work-up

The work-up leverages the distinct pKa values of the reagents to isolate the neutral amide product exclusively into the organic layer.

  • Dilution : Dilute the reaction mixture with an additional 50 mL of DCM and transfer to a separatory funnel.

  • Acid Wash (Amine Removal) : Wash the organic layer with 1 M HCl (2 × 50 mL).

    • Causality: This protonates any unreacted DMB-amine and the DIPEA, forcing them into the aqueous layer.

  • Base Wash (Acid/Additive Removal) : Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: This deprotonates any unreacted 3-bromopropionic acid and the HOBt byproduct, partitioning them into the aqueous layer.

  • Brine Wash : Wash with saturated NaCl solution (1 × 50 mL) to draw out residual water from the organic phase.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2,4-dimethoxybenzyl)-3-bromopropanamide as a solid or viscous oil. (Note: The purity at this stage is typically >95% and sufficient for downstream alkylations).

References

  • Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. PeptideChemistry.org.[Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). CommonOrganicChemistry.com. [Link]

Sources

Method

Cyclization of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide to beta-lactams

Application Note: Optimized Cyclization Protocols for N-(2,4-Dimethoxybenzyl)- -Lactam Synthesis Executive Summary This application note details the synthetic methodology for the intramolecular cyclization of 3-bromo-N-[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Cyclization Protocols for N-(2,4-Dimethoxybenzyl)- -Lactam Synthesis

Executive Summary

This application note details the synthetic methodology for the intramolecular cyclization of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (Precursor 1 ) to form the corresponding


-lactam  (Product 2 ).

The


-lactam (azetidin-2-one) ring is the pharmacophore of the most widely used class of antibiotics.[1] The use of the 2,4-dimethoxybenzyl (DMB)  protecting group is strategic; it renders the amide nitrogen sufficiently nucleophilic for cyclization while being removable under mild oxidative conditions (e.g., Cerium Ammonium Nitrate or PIFA), unlike the harsh conditions required for simple benzyl groups.

This guide presents two validated protocols:

  • Method A (Kinetic Control): Sodium Hydride (NaH) in DMF/THF for high-value, small-scale synthesis.

  • Method B (Phase Transfer Catalysis): KOH/TBAI in Toluene for scalable, robust processing.

Mechanistic Principles & Design

Reaction Pathway

The transformation is a base-mediated intramolecular nucleophilic substitution. The reaction is governed by Baldwin’s Rules , where the 4-exo-tet cyclization is favored despite the ring strain inherent in the four-membered ring.

  • Deprotonation: A base removes the acidic proton from the amide nitrogen (

    
     in DMSO).
    
  • Conformation: The intermediate enolate must adopt a conformation where the nitrogen lone pair is anti-periplanar to the C-Br bond.

  • Cyclization: The nitrogen nucleophile attacks the

    
    -carbon, displacing the bromide ion.
    
Chemoselectivity Challenges
  • O- vs. N-Alkylation: Amide enolates are ambident nucleophiles. While O-alkylation (forming imidates) is possible, N-alkylation (forming lactams) is thermodynamically preferred in this system due to the "soft" nature of the alkyl bromide electrophile and the solvent effects.

  • Polymerization: Intermolecular reaction (S_N2 between two molecules) competes with cyclization. High dilution is critical to favor the intramolecular pathway.

  • Elimination: The base can abstract a proton from the

    
    -position relative to the bromine, leading to acrylamide formation (elimination side product).
    
Mechanistic Visualization

BetaLactamMechanism Start Precursor (1) 3-bromo-N-DMB-propanamide Inter Amide Enolate (Ambident Nucleophile) Start->Inter Deprotonation (-H+) Base Base (NaH or KOH) Base->Inter TS Transition State (4-exo-tet) Inter->TS Intramolecular Alignment Side Side Product (Acrylamide) Inter->Side Elimination (If Temp > RT) Prod Product (2) N-DMB-beta-lactam TS->Prod Cyclization (-Br-)

Figure 1: Mechanistic pathway for the base-mediated cyclization of


-halo amides.

Experimental Protocols

Method A: Anhydrous Cyclization (NaH/DMF)

Best for: High yields, small-to-medium scale (<5g), strictly kinetic control.

Materials:

  • Precursor 1 (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • DMF (Anhydrous, 0.05 M concentration relative to precursor)

  • Ammonium Chloride (sat. aq.) for quenching

Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Precursor 1 in anhydrous DMF. Crucial: Maintain concentration

    
     0.05 M to prevent polymerization.
    
  • Activation: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add NaH portion-wise over 15 minutes. Gas evolution (

    
    ) will occur.
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
    
  • Quench: Cool to

    
    . Carefully add sat. 
    
    
    
    dropwise.
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (

    
    , 20-40% EtOAc in Hexanes).
    
Method B: Phase Transfer Catalysis (PTC)

Best for: Large scale (>10g), moisture tolerance, industrial application.

Materials:

  • Precursor 1 (1.0 equiv)

  • Toluene (Reagent grade)

  • Potassium Hydroxide (KOH), pulverized solid (4.0 equiv)

  • Tetrabutylammonium Iodide (TBAI) (0.1 equiv)

Protocol:

  • Setup: To a flask equipped with mechanical stirring (overhead stirrer recommended for slurries).

  • Charging: Add Toluene (0.1 M), pulverized KOH, and TBAI. Stir vigorously for 10 minutes.

  • Addition: Add Precursor 1 dissolved in a minimum amount of Toluene dropwise to the vigorous slurry at RT.

  • Reaction: Stir vigorously at RT for 4-12 hours. The reaction relies on the interfacial transfer of the amide anion.

  • Workup: Filter off the solid salts. Wash the filtrate with water (2x) and brine.

  • Isolation: Evaporate solvent. Recrystallize from EtOAc/Hexanes if solid, or chromatograph if oil.

Analytical Characterization

Successful cyclization is confirmed by the disappearance of the N-H stretch and the shift of the carbonyl frequency.

FeaturePrecursor (Amide)Product (

-Lactam)
Notes
IR (Carbonyl) ~1650-1680

1740-1760

Diagnostic shift due to ring strain.
1H NMR (

-Br)

3.5-3.6 (t, 2H)
AbsentBecomes ring protons (

3.0-3.4).
1H NMR (

)

4.3-4.4 (d, 2H)

4.2 & 4.5 (ABq)
Diastereotopic splitting often observed.
Appearance White/Off-white solidPale yellow oil/solidMelting point typically lower for lactam.

Troubleshooting & Optimization

Issue: Low Yield / Polymer Formation

  • Cause: Concentration too high.

  • Solution: Reduce concentration to 0.01 M. Slow addition of the substrate to the base (inverse addition) can also help.

Issue: Acrylamide Formation (Elimination)

  • Cause: Temperature too high or base is too bulky/strong.

  • Solution: Ensure reaction starts at

    
    . If using PTC, reduce KOH equivalents or switch to 
    
    
    
    .

Issue: Incomplete Reaction

  • Cause: Wet DMF (Method A) or poor stirring (Method B).

  • Solution: Dry DMF over molecular sieves. For PTC, mechanical stirring is essential to increase surface area of the solid base.

Workflow Decision Matrix

OptimizationWorkflow Start Start Synthesis ScaleCheck Scale > 5g? Start->ScaleCheck PathA Method A: NaH/DMF (Anhydrous) ScaleCheck->PathA No PathB Method B: PTC (Toluene/KOH/TBAI) ScaleCheck->PathB Yes QC Check IR (1750 cm-1) Check TLC PathA->QC PathB->QC Decision Impurities? QC->Decision Purify Flash Chromatography Decision->Purify Oils/Complex Mix Recryst Recrystallization Decision->Recryst Solid/Clean Final Final Product (N-DMB-Azetidinone) Purify->Final Recryst->Final

Figure 2: Decision tree for method selection and purification strategy.

References

  • Takahata, H., Hashizume, T., & Yamazaki, T. (1981). Phase-transfer catalyzed formation of azetidin-2-ones (beta-lactams) from beta-bromoamides. Heterocycles, 16(8), 1365-1368.

  • Miller, M. J. (1986). Hydroxamate approach to the synthesis of .beta.-lactam antibiotics. Accounts of Chemical Research, 19(2), 49–56.

  • Singh, G. S. (2003). Recent advances in the synthesis of

    
    -lactams.[3][4][5][6][7] Tetrahedron, 59(39), 7631-7649. 
    
  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.

  • BenchChem. (2025).[8] Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one. (Used for general analytical comparison of N-benzyl

    
    -lactams). 
    

Sources

Application

Application Note: Nucleophilic Substitution Strategies Using 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

[1] Abstract & Utility This guide details the synthetic utility of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (referred to herein as Reagent A ).[1] This molecule serves as a bifunctional building block, combinin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Utility

This guide details the synthetic utility of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (referred to herein as Reagent A ).[1] This molecule serves as a bifunctional building block, combining a reactive primary alkyl bromide for


 functionalization and an acid-labile 2,4-dimethoxybenzyl (DMB) amide protecting group.[1]

Primary Applications:

  • 
    -Amino Acid Synthesis:  Introduction of amine nucleophiles to generate N-substituted 
    
    
    
    -alanine derivatives.[1]
  • Peptide Backbone Modification: Incorporation of non-natural linkers with removable backbone protection to prevent aggregation during synthesis.

  • Fragment-Based Drug Discovery (FBDD): Rapid diversification of pharmacophores via thioether or amine linkages.[1]

Chemical Context & Reactivity Analysis[2][3][4][5][6][7]

Structural Deconstruction

Reagent A possesses two critical reactivity zones that dictate the experimental protocol:

  • The Electrophile (

    
    -Bromoamide):  The primary bromide is a potent electrophile for 
    
    
    
    reactions. However, the position
    
    
    to the carbonyl makes the
    
    
    -protons acidic (
    
    
    ).[1]
    • Risk:[2][3] Under basic conditions, this moiety is prone to E2 elimination , generating an unreactive acrylamide side product.

  • The Protecting Group (2,4-DMB): The electron-rich dimethoxybenzyl group protects the amide nitrogen, increasing solubility in organic solvents and preventing hydrogen-bond-induced aggregation.[1]

    • Cleavage: It is acid-labile (TFA/DCM) but stable to basic nucleophilic substitution conditions.[1]

Mechanistic Pathway: Substitution vs. Elimination

The success of the protocol depends entirely on modulating the Basicity vs. Nucleophilicity ratio.

ReactionPathways Substrate 3-Bromo-N-DMB-propanamide (Substrate) Product_SN2 Substitution Product (Target) Substrate->Product_SN2 SN2 Pathway (Kinetic Control) Product_E2 Acrylamide Derivative (Side Product) Substrate->Product_E2 E2 Pathway (Thermodynamic/Base Control) Nu_WeakBase Strong Nucleophile / Weak Base (R-SH, N3-, R2NH) Nu_WeakBase->Substrate Base_Strong Strong Base / Steric Bulk (tBuOK, NaOH, High Temp) Base_Strong->Substrate

Figure 1: Mechanistic divergence.[1] Strong bases favor irreversible elimination to acrylamide.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Use this protocol for coupling secondary amines or sterically unhindered primary amines.[1]

Rationale: Amines are basic. To prevent E2 elimination, we avoid adding auxiliary bases (like TEA/DIPEA) if possible, or use a mild inorganic base. The "Self-Scavenging" method (using excess nucleophile) is preferred.[1]

Materials:

  • Reagent A (1.0 equiv)[1][4][5][6]

  • Secondary Amine (2.5 equiv) — Acts as both nucleophile and HBr scavenger.[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) — Finkelstein activation to the more reactive iodide.[1]

Step-by-Step:

  • Preparation: Dissolve Reagent A (1 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Activation: Add KI (0.1 mmol). Stir for 10 mins at RT. Solution may yellow slightly.[1]

  • Addition: Add the secondary amine (2.5 mmol) dropwise.

  • Reaction: Stir at 40°C for 12–16 hours.

    • Critical Control: Do not reflux. High heat promotes elimination.

  • Monitoring: Check TLC (50% EtOAc/Hex). Look for the disappearance of the starting bromide (

    
    ) and appearance of the polar amine product (
    
    
    
    ).[1]
  • Workup:

    • Evaporate MeCN.

    • Redissolve in DCM. Wash with sat.

      
       (removes HBr salts).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: C-S Bond Formation (Thioetherification)

Use this protocol for cysteine derivatives or thiolated pharmacophores.[1]

Rationale: Thiols are excellent nucleophiles but poor bases (soft nucleophiles). This reaction is highly selective for


 and rarely produces elimination side products.

Materials:

  • Reagent A (1.0 equiv)[1][4][5][6]

  • Thiol (R-SH) (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv) — Mild enough to deprotonate thiol without triggering E2.[1]
    
  • Solvent: Acetone or DMF.

Step-by-Step:

  • Preparation: Suspend

    
     in Acetone (0.2 M relative to substrate).
    
  • Thiol Activation: Add the Thiol. Stir for 15 mins under Nitrogen.

  • Addition: Add Reagent A as a solid or solution.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Reaction is often exothermic and fast.

  • Workup: Filter off solids (

    
    /KBr). Concentrate filtrate.[5]
    

Deprotection Strategy (DMB Cleavage)

Once the substitution is complete, the 2,4-DMB group can be removed to reveal the secondary amide.

Mechanism: Acid-catalyzed cleavage generates a stabilized benzyl cation.[1] This cation must be scavenged, or it will re-alkylate the product (often on the newly formed amine or sulfur).

Reagents:

  • Trifluoroacetic Acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Scavengers: Triethylsilane (TES) or Anisole.

Protocol:

  • Dissolve the substituted product in DCM (0.1 M).

  • Add Scavenger (TES or Anisole, 5.0 equiv).

  • Add TFA (Final concentration 20–50% v/v).

    • Example: 1 mL Product/DCM + 1 mL TFA.

  • Stir at RT for 2–6 hours. Solution will turn deep red/purple (characteristic of DMB cation).

  • Quench: Evaporate volatiles under

    
     flow. Co-evaporate with toluene twice to remove residual TFA.
    

Data Interpretation & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityComment
DMF HighExcellent for

, but hard to remove.
MeCN HighGood balance of polarity and volatility. Recommended.
THF ModerateSlower reaction rates; good for solubility.
DCM LowToo non-polar for efficient

with salts.
Ethanol LowRisk of solvolysis (OEt byproduct) if heated.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Acrylamide Formation (Olefinic protons in NMR:

5.6–6.3 ppm)
Base was too strong or Temp too high.[1]Switch to Protocol A (Excess Amine) or reduce Temp to RT.
No Reaction Nucleophile is too bulky or weak.Add KI (Finkelstein catalyst) or switch to DMF.
Purple/Black Crude after Deprotection Polymerized DMB cation.Use more scavenger (TES) or perform cation exchange chromatography.

Workflow Visualization

Workflow Start Start: 3-Bromo-N-DMB-propanamide Decision Select Nucleophile Start->Decision Path_Amine Amine (R-NH2) Risk: Elimination Decision->Path_Amine Path_Thiol Thiol (R-SH) Risk: Low Decision->Path_Thiol Process_Amine Protocol A: MeCN, 40°C, Excess Amine (+ KI Catalyst) Path_Amine->Process_Amine Process_Thiol Protocol B: Acetone, RT, K2CO3 Path_Thiol->Process_Thiol Check QC: 1H NMR Check for Acrylamide Process_Amine->Check Process_Thiol->Check Check->Start Fail (Optimize Base) Deprotection DMB Cleavage TFA / DCM / Scavenger Check->Deprotection Pass Final Final Product (Functionalized Amide) Deprotection->Final

Figure 2: Decision matrix and experimental workflow for functionalization.

References

  • Protecting Group Chemistry

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. The 2,4-dimethoxybenzyl (DMB) group is detailed as an acid-labile amide protecting group.[1]

    • Source:[1]

  • Reactivity of

    
    -Haloamides: 
    
    • Chemistry Steps. (2022).[7] SN2 vs E2 Reaction Competition. Detailed analysis of primary halide reactivity with basic nucleophiles.

    • Source:

  • DMB Cleavage Protocols

    • Offer, J., Quibell, M., & Johnson, T. (1996). On the mechanisms of acidolytic cleavage of benzyl-based protecting groups.
    • Source:[1][3]

  • Finkelstein Reaction (Catalysis)

    • Smith, M. B. (2013). March's Advanced Organic Chemistry. Halogen exchange to improve leaving group ability (Br I).
    • Source:[1]

Sources

Method

Conditions for removing DMB group from 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

This Application Note provides a rigorous technical guide for the deprotection of the 2,4-dimethoxybenzyl (DMB) group from 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide . This specific substrate presents a unique ch...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the deprotection of the 2,4-dimethoxybenzyl (DMB) group from 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide .

This specific substrate presents a unique chemoselective challenge: removing the robust amide protecting group (DMB) while preserving the alkyl bromide (a reactive electrophile prone to displacement or elimination) and preventing premature cyclization to the


-lactam.

Executive Summary & Strategic Analysis

The 2,4-dimethoxybenzyl (DMB) group is a versatile protecting group for amides, offering greater acid lability than the unsubstituted benzyl group due to the electron-donating methoxy substituents. However, in the context of 3-bromo-N-DMB-propanamide , the standard deprotection protocols must be modified to mitigate two critical risks:

  • Nucleophilic Substitution (

    
    ):  The 3-bromo moiety is a primary alkyl halide, highly susceptible to attack by nucleophilic scavengers (e.g., thioanisole) often used in deprotection cocktails.
    
  • Base-Induced Cyclization: The product, 3-bromopropanamide, is the direct precursor to azetidin-2-one (

    
    -lactam). Any exposure to basic conditions during workup will trigger intramolecular cyclization or elimination to acrylamide.
    

Strategic Recommendation:

  • Primary Route (Acidolysis): Use Trifluoroacetic Acid (TFA) with Triethylsilane (TES) or Anisole as non-sulfur scavengers. Avoid thioanisole.

  • Secondary Route (Oxidative): Use Ceric Ammonium Nitrate (CAN) if the substrate proves acid-sensitive or if the reaction stalls.[1]

Mechanistic Insight

The cleavage of the DMB group under acidic conditions follows an


-type pathway. The high electron density of the 2,4-dimethoxyphenyl ring facilitates protonation and subsequent cleavage of the C-N bond, generating a resonance-stabilized benzyl carbocation.
Reaction Mechanism Diagram[2]

DMB_Cleavage Substrate 3-bromo-N-DMB-amide (Starting Material) Protonation Protonation of DMB ipso-carbon/Oxygen Substrate->Protonation + TFA Transition C-N Bond Cleavage (Rate Limiting) Protonation->Transition Heat/Time Cation 2,4-DMB Cation + 3-Bromopropanamide Transition->Cation Scavenging Cation Capture (by Anisole/TES) Cation->Scavenging + Scavenger Product 3-Bromopropanamide (Final Product) Scavenging->Product Isolation BetaLactam SIDE REACTION: Cyclization to Beta-Lactam Product->BetaLactam If pH > 7

Figure 1: Mechanistic pathway for TFA-mediated DMB cleavage. Note the critical divergence point at the product stage where basic pH can trigger cyclization.

Detailed Protocols

Protocol A: Acidolytic Cleavage (TFA/TES) - Recommended

This method utilizes the high acidity of TFA to cleave the amide bond while Triethylsilane (TES) acts as a hydride donor to irreversibly quench the DMB cation.

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Triethylsilane (TES) (Alternative: Anisole). Note: Do NOT use Thioanisole.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add 3.0 equivalents of Triethylsilane (TES).

    • Rationale: TES is non-nucleophilic and will not displace the primary bromide.

  • Acidification: Cool the solution to 0°C. Dropwise add TFA to achieve a final ratio of 1:1 (v/v) TFA:DCM.

    • Note: A high concentration of TFA is often required for amides, which are less labile than amines.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check by TLC or LCMS. Look for the disappearance of the DMB-protected mass (+150 Da shift) and appearance of the primary amide.

    • Optimization: If reaction is incomplete after 12h, heat to 40°C (Reflux DCM) for 2-4 hours.

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove TFA and DCM.[2]

    • Do not wash with aqueous NaHCO₃ or NaOH. The resulting free base will cyclize.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Triturate the residue with cold diethyl ether or hexanes to precipitate the primary amide product. The DMB-TES byproduct usually remains in the organic filtrate.

Protocol B: Oxidative Cleavage (CAN) - Alternative

Use this method if the substrate shows sensitivity to TFA or if isolation from TFA salts is problematic.

Reagents:

  • Ceric Ammonium Nitrate (CAN).[3][4][5]

  • Acetonitrile (MeCN) and Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in a mixture of MeCN:H₂O (4:1).

  • Oxidation: Add 3.0–4.0 equivalents of CAN at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Mechanism:[1][6][3][5][7][8][9] CAN oxidizes the electron-rich aromatic ring, converting the benzylic position into a hemiaminal which hydrolyzes to release the amide and 2,4-dimethoxybenzaldehyde.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Column chromatography is usually required to separate the product from the benzaldehyde byproduct.

Data Summary & Comparison

FeatureProtocol A (TFA/TES)Protocol B (CAN)
Reagent Cost LowMedium
Reaction Time 4–16 Hours1–4 Hours
pH Conditions Strongly Acidic (pH < 1)Acidic (pH ~2-3)
3-Bromo Stability High (with non-thiol scavenger)High
Purification Precipitation/TriturationChromatography required
Scalability ExcellentModerate (CAN waste)
Risk Factor Cyclization if neutralizedOxidative side reactions

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral changes:

  • 1H NMR (DMSO-d6):

    • Loss: Disappearance of the DMB singlets: ~3.7-3.8 ppm (two -OCH3 groups) and ~4.2 ppm (benzylic -CH2-).

    • Loss: Disappearance of aromatic protons in the 6.4–7.2 ppm range (DMB region).

    • Gain: Appearance of broad singlets at ~7.0–7.5 ppm corresponding to the primary amide protons (-NH2).

    • Retention: The triplet for -CH2Br (~3.5-3.7 ppm) must remain intact. If this shifts significantly or splits, check for substitution (by scavenger) or elimination (olefin signals at 5.5-6.5 ppm).

  • LCMS:

    • Observe Mass shift:

      
      .
      
    • Check for +18 mass (Hydrolysis of bromide to alcohol) or -80 mass (Elimination of HBr).

Troubleshooting Guide

Issue: Incomplete Deprotection
  • Cause: The amide bond is significantly more stable than an amine bond towards acidolysis.

  • Solution: Increase temperature to 50°C. Add 1-2 eq. of Methanesulfonic acid (MsOH) to the TFA solution to increase acidity (superacid conditions).

Issue: Formation of -Lactam (Azetidin-2-one)
  • Cause: Accidental exposure to base during workup or analysis.

  • Solution: Ensure all glassware is neutral. Avoid bicarbonate washes. Store the product as a solid, not in solution.

Issue: Alkylation of Scavenger
  • Cause: Use of Thioanisole or other nucleophilic thiols.

  • Solution: Switch to Triethylsilane (TES) or 1,3-Dimethoxybenzene.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for DMB cleavage conditions).
  • Offer, J., et al. (1996). "Extending the scope of solid-phase peptide synthesis: DMB-protected amides." Journal of the American Chemical Society. Link

  • Panda, G., et al. (2001). "Mild deprotection of N-DMB amides using TFA/Anisole." Tetrahedron Letters. Link

  • Bull, S. D., et al. (2002). "Oxidative cleavage of DMB amides with CAN." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Application Note: "Handling of 3-halo-propanamides." Organic Process Research & Development. (General guidance on beta-lactam precursors).

Sources

Application

Application Note: 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide as a Bifunctional Building Block in Pharmaceutical Scaffold Synthesis

Executive Summary 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (commonly referred to as 3-bromo-N-DMB-propanamide) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (commonly referred to as 3-bromo-N-DMB-propanamide) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. It features two orthogonal reactive centers: an electrophilic 3-bromoethyl group primed for nucleophilic substitution (


), and a primary amide masked by a 2,4-dimethoxybenzyl (DMB) protecting group. This unique topology allows chemists to rapidly assemble complex nitrogen-containing heterocycles—such as 1,4-diazepan-5-ones, piperidin-2-ones, and functionalized 

-amino amides—while maintaining strict control over amide reactivity until a final, mild acidic global deprotection step is executed.

Physicochemical Profiling & Structural Rationale

The strategic design of this building block relies on the synergistic properties of its functional groups. As a Senior Application Scientist, understanding the "why" behind these structural choices is critical for optimizing synthetic routes:

  • The 3-Bromopropionyl Moiety : Bromide is an excellent leaving group, offering superior alkylation kinetics compared to its chloride counterpart. The two-carbon spacer between the carbonyl and the bromide is optimal for generating

    
    -amino amides, which are critical pharmacophores in many peptidomimetics and kinase inhibitors.
    
  • The 2,4-Dimethoxybenzyl (DMB) Group : Unprotected primary amides are notoriously difficult to handle in multistep synthesis due to their poor solubility, propensity for hydrogen bonding, and potential to undergo unwanted side reactions (e.g., dehydration to nitriles). The DMB group lipophilizes the amide, enhancing solubility in organic solvents. More importantly, the two electron-donating methoxy groups at the ortho and para positions highly stabilize the corresponding benzylic carbocation. This renders the DMB group exceptionally acid-labile, allowing for cleavage under relatively mild conditions (e.g., Trifluoroacetic acid) compared to standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups, which often require harsh hydrogenation or strongly acidic/oxidative conditions[1]. The utility of the DMB group is widely recognized in standard texts such as 2[2].

Core Applications in Scaffold Synthesis

  • Synthesis of Cyclic Amides (Lactams) : Alkylation of a primary amine with 3-bromo-N-DMB-propanamide yields a secondary amine intermediate. Subsequent intramolecular cyclization generates DMB-protected lactams.

  • Peptidomimetic Assembly : The reagent is used to install a protected propionamide side chain onto a core scaffold, preventing premature cyclization, aspartimide formation, or aggregation during solid-phase peptide synthesis (SPPS)[3].

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective : To install the N-DMB-propanamide moiety onto a target amine via


 displacement.
Causality Insight : Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which accelerates the 

reaction by poorly solvating the nucleophile. Potassium carbonate (

) is utilized as a mild, heterogeneous base to sequester the hydrobromic acid (HBr) byproduct. A stronger base (like NaH) or elevated temperatures could promote unwanted E2 elimination of the bromide, yielding an unreactive acrylamide byproduct.

Step-by-Step Methodology :

  • Charge a flame-dried round-bottom flask with the target secondary amine (1.0 equiv) and anhydrous

    
     (2.5 equiv) in anhydrous MeCN (0.2 M concentration).
    
  • Add 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (1.1 equiv) portion-wise at room temperature.

  • Stir the suspension vigorously at 60 °C for 12–16 hours. Monitor reaction progress via LC-MS to validate the consumption of the starting amine.

  • Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purify the crude product via flash column chromatography (typically Hexanes/EtOAc) to yield the DMB-protected

    
    -amino amide.
    
Protocol B: Acid-Promoted DMB Cleavage (Global Deprotection)

Objective : To remove the DMB protecting group, revealing the primary amide. Causality Insight : The cleavage of the DMB group generates a highly reactive 2,4-dimethoxybenzyl carbocation. If left unchecked, this electrophile will re-alkylate the newly formed amide or other electron-rich moieties (e.g., aromatic rings) on the drug scaffold. Anisole is added as a nucleophilic "scavenger" to trap the carbocation via an irreversible Friedel-Crafts alkylation, ensuring high purity of the final product[4].

Step-by-Step Methodology :

  • Dissolve the DMB-protected substrate in a cleavage cocktail consisting of Trifluoroacetic acid (TFA), Dichloromethane (DCM), and Anisole in a 45:50:5 ratio (v/v/v) to achieve a 0.1 M concentration.

  • Stir the solution at room temperature for 2–4 hours. (Note: Highly sterically hindered amides may require warming to 40 °C).

  • Concentrate the reaction mixture under a stream of nitrogen to remove the bulk of TFA and DCM.

  • Precipitate the free amide by adding cold diethyl ether (

    
    ). Centrifuge and decant the supernatant (which contains the soluble anisole-DMB adduct).
    
  • Wash the pellet twice with cold

    
     and dry under high vacuum to afford the final deprotected amide as a TFA salt. This precipitation step acts as a self-validating purification method.
    

Quantitative Data

Table 1: Comparison of Amide Protecting Group Cleavage Profiles

Protecting GroupStructureCleavage ReagentRelative Cleavage RateByproduct Scavenging Required?
Benzyl (Bn)


, Pd/C or Strong Acid (HF)
Very Slow / Inert to TFANo
4-Methoxybenzyl (PMB)

TFA (reflux) or DDQModerateYes
2,4-Dimethoxybenzyl (DMB)

50% TFA in DCM (RT)Very Fast Yes (Crucial)

Table 2: Optimization of Alkylation Conditions (Protocol A)

SolventBaseTemp (°C)Conversion (%)Elimination Byproduct (%)
DMF

806525
THF

254050
MeCN

60 >95 <2

Mechanistic and Workflow Visualizations

Workflow A Target Amine C N-Alkylation (K2CO3, MeCN) A->C B 3-Bromo-N-DMB propanamide B->C D N-DMB β-amino amide Intermediate C->D E Cyclization / Derivatization D->E F DMB-Protected Scaffold E->F G TFA / Anisole Deprotection F->G H Final Free Amide Target G->H

Figure 1: Synthetic workflow from amine alkylation to final global deprotection.

Mechanism Step1 DMB-Protected Amide Step2 Protonation of Amide Oxygen (TFA) Step1->Step2 Step3 C-N Bond Cleavage (Rate-Determining Step) Step2->Step3 Prod1 Free Amide (Product) Step3->Prod1 Prod2 2,4-Dimethoxybenzyl Carbocation Step3->Prod2 Scavenger Anisole (Scavenger) Electrophilic Aromatic Substitution Prod2->Scavenger Final Inert Friedel-Crafts Adduct (Prevents Re-alkylation) Scavenger->Final

Figure 2: Mechanistic pathway of DMB cleavage and carbocation scavenging.

References

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Available at:[Link]

  • Greene's Protective Groups in Organic Synthesis | John Wiley & Sons. Available at:[Link]

  • Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides | ResearchGate. Available at:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis | AAPPTEC. Available at:[Link]

Sources

Method

Solvent selection for reactions involving 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Application Note: Solvent Selection & Process Optimization for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide Part 1: Executive Summary This technical guide addresses the solvent selection strategies for 3-bromo-N-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Part 1: Executive Summary

This technical guide addresses the solvent selection strategies for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (referred to herein as Compound A ).[1] As a


-bromoamide featuring an acid-labile 2,4-dimethoxybenzyl (DMB) protecting group, Compound A presents a unique reactivity profile.[1] It serves as a critical precursor for 

-lactams (pyrrolidin-2-ones)
via intramolecular alkylation or as a scaffold for library synthesis via intermolecular displacement.[1]

Critical Success Factors:

  • Solubility: The lipophilic DMB group dictates solubility in chlorinated and polar organic solvents, while the polar amide backbone limits solubility in non-polar hydrocarbons.

  • Chemo-selectivity: Solvent choice determines the ratio between intramolecular cyclization (Lactamization) and intermolecular oligomerization.[1]

  • DMB Stability: Protic acids must be avoided to prevent premature deprotection of the amide nitrogen.[1]

Part 2: Molecular Analysis & Solubility Profile

Compound A possesses three distinct functional domains that govern its interaction with solvents:

  • Electrophilic Terminus: The primary alkyl bromide (3-bromo) is susceptible to

    
     attack.[1]
    
  • Nucleophilic Core: The amide nitrogen (pK

    
    
    
    
    
    17) becomes a potent nucleophile upon deprotonation.[1]
  • Lipophilic/Electron-Rich Shield: The 2,4-dimethoxybenzyl (DMB) group increases solubility in organic media and protects the nitrogen, but is susceptible to oxidation or acidolysis.

Table 1: Solubility Matrix & Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Chlorinated Dichloromethane (DCM), ChloroformExcellent High. Ideal for transport, workup, and Phase Transfer Catalysis (PTC).[1]
Polar Aprotic DMF, DMSO, NMP, DMAcHigh High. Accelerates

reactions; difficult to remove.
Polar Protic Methanol, Ethanol, IsopropanolModerate Medium. Good for recrystallization; nucleophilic nature may cause solvolysis side-reactions.[1]
Ethers THF, 2-MeTHF, MTBEGood High. Excellent for base-mediated cyclizations (e.g., NaH/THF).[1]
Hydrocarbons Toluene, Hexanes, HeptaneLow/Poor Low. Use as anti-solvents for precipitation.
Aqueous Water, BrineInsoluble N/A. Used only as the aqueous phase in biphasic systems.

Part 3: Reaction-Specific Solvent Selection

Scenario A: Intramolecular Cyclization (Lactamization)

Objective: Formation of N-DMB-pyrrolidin-2-one.[1] Mechanism: Base-mediated deprotonation of the amide, followed by 5-exo-tet ring closure.[1]

The Dilution Effect: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high dilution (0.01 M - 0.05 M) .

  • Recommended System: THF or 2-MeTHF with NaH or KOtBu .[1]

    • Why: THF solubilizes the starting material well but does not solvate the anion as strongly as DMF, creating a "tight ion pair" that favors the proximal intramolecular reaction.

  • Alternative System: Toluene/NaOH with Phase Transfer Catalyst (TBAB) .[1]

    • Why: The biphasic system keeps the concentration of the active anion low in the organic phase, mimicking high-dilution conditions.

Scenario B: Intermolecular Substitution ( )

Objective: Displacement of Bromine by external nucleophiles (Azides, Amines, Thiols).

  • Recommended System: Acetonitrile (MeCN) or DMF .[1]

    • Why: Polar aprotic solvents solvate the cation (e.g.,

      
       of 
      
      
      
      ), leaving the nucleophile "naked" and highly reactive. This maximizes the reaction rate for intermolecular attack.

Part 4: Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways dictated by solvent and base selection.

ReactionPathways Start 3-bromo-N-(DMB)propanamide (Compound A) Cond_Cyc Base (NaH), THF High Dilution (<0.05M) Start->Cond_Cyc Intramolecular Cond_Olig High Conc. (>0.5M) Polar Aprotic (DMF) Start->Cond_Olig Intermolecular Cond_Sub Ext. Nucleophile (R-NH2) MeCN/K2CO3 Start->Cond_Sub Substitution Cyclization Gamma-Lactam (Pyrrolidinone) Oligomer Linear Oligomers (Poly-amides) SubProduct Substitution Product (R-N-(DMB)propanamide) Cond_Cyc->Cyclization 5-exo-tet Cond_Olig->Oligomer Polymerization Cond_Sub->SubProduct SN2

Figure 1: Reaction divergence based on solvent concentration and nucleophile presence.[1] High dilution in THF favors the desired lactam.

Part 5: Validated Experimental Protocols

Protocol 1: Rapid Solubility Screening (The "Drop-Wise" Method)

Use this to validate solvent lots before scale-up.[1]

  • Weigh 50 mg of Compound A into a 4 mL glass vial.

  • Add the test solvent in 100

    
    L  increments using a calibrated micropipette.[1]
    
  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no visible particulates.[1]

  • Calculation: Solubility (

    
    ) = 
    
    
    
    .[1]
    • Target: If

      
      , the solvent is unsuitable for reaction main-phase but may be a good anti-solvent.
      
Protocol 2: Optimized Cyclization to N-DMB-Pyrrolidinone

Target Scale: 1.0 gram

  • Preparation: Dry a 250 mL Round Bottom Flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvent Charge: Add 100 mL of anhydrous THF (0.03 M concentration relative to substrate).

    • Note: Do not reduce solvent volume; dilution is critical to avoid oligomers.[1]

  • Base Activation: Add NaH (60% dispersion in oil, 1.2 equiv) at 0°C. Stir for 15 min.

  • Addition: Dissolve 1.0 g of Compound A in 10 mL THF. Add this solution dropwise over 30 minutes to the stirring base suspension.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Quench: Cool to 0°C. Add Sat.

    
     (10 mL)  carefully.
    
  • Workup: Evaporate THF. Redissolve residue in DCM (50 mL) and wash with water. Dry over

    
    .[2][3][4]
    
Protocol 3: Intermolecular Substitution (Azide Displacement)

Target: Synthesis of 3-azido-N-(DMB)propanamide[1]

  • Solvent: Dissolve 1.0 g of Compound A in 10 mL of DMF (0.3 M concentration).

    • Note: Higher concentration is acceptable here to drive bimolecular kinetics.

  • Reagent: Add Sodium Azide (

    
    , 1.5 equiv) .
    
  • Conditions: Heat to 60°C for 3 hours.

  • Workup: Dilute with EtOAc (50 mL) and wash extensively with Water (3 x 50 mL) to remove DMF.[1]

    • Critical: Residual DMF can interfere with downstream hydrogenation steps.[1]

Part 6: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield (Cyclization) Oligomer formation due to high concentration.[1]Dilute reaction to 0.01 M. Switch from DMF to THF.
Starting Material Stalls "Wet" solvent quenching the base.[1]Ensure THF is anhydrous (Karl Fischer < 50 ppm).[1] Increase base to 1.5 eq.
DMB Cleavage Acidic impurities in solvent (e.g., HCl in DCM).Pass DCM through basic alumina or wash with

before use.
Emulsion during Workup DMB group acting as a surfactant.[1]Add Brine and a small amount of Methanol to break the emulsion.[1]

Part 7: References

  • Solvent Effects on Cyclization: Ye, Y., Zheng, C., & Fan, R. (2009).[5] Solvent-Controlled Oxidative Cyclization for Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes.[1][5] Organic Letters, 11(14), 3156–3159. Link

  • DMB Protection Chemistry: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General Reference for DMB stability).

  • Ivabradine Intermediate Synthesis: US Patent 8779123B2.[1] Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. Link

  • Amide Solubility Studies: Cysewski, P., et al. (2022).[1] New Screening Protocol for Effective Green Solvents Selection of Benzamide Derivatives. MDPI Materials, 15(10). Link

  • Cobalt-Catalyzed Cyclization: Zhang, Y., et al. (2021).[1][6] Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides. MDPI Molecules, 26(23). Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Executive Summary & Rationale 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and drug development. It features an electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and drug development. It features an electrophilic primary bromide—ideal for downstream nucleophilic displacement or complex cross-coupling—and an amide nitrogen protected by a 2,4-dimethoxybenzyl (DMB) group. The DMB group is strategically chosen because its electron-rich aromatic ring allows for facile, orthogonal cleavage under mildly acidic conditions (e.g., using trifluoroacetic acid or triflic acid) once the downstream synthesis is complete [1].

Synthesizing this molecule via conventional thermal amidation presents a significant chemoselectivity challenge. Prolonged heating of 3-bromopropanoyl derivatives in the presence of basic amines frequently triggers an E2 elimination, yielding undesired acrylamide byproducts. Microwave-Assisted Organic Synthesis (MAOS) resolves this by utilizing dielectric heating to drastically accelerate the acylation kinetics, completing the reaction before thermodynamic side-reactions can occur [2].

Mechanistic Causality & Experimental Design

To ensure high fidelity and yield, the experimental parameters must be precisely tuned to the physical chemistry of the microwave reactor:

  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) possesses a high loss tangent (

    
    ), making it an excellent microwave absorber. It ensures rapid, volumetric heating of the reaction mixture, avoiding the localized superheating (wall effects) typical of conventional oil baths.
    
  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as the acid scavenger. Its steric bulk prevents it from acting as a nucleophile, thereby eliminating the risk of quaternization with the primary bromide.

  • Temperature & Time Constraints: The reaction is capped at 80°C for exactly 5 minutes. This specific kinetic window is sufficient for the highly reactive 3-bromopropanoyl chloride to acylate the primary amine, but too short for the base-catalyzed elimination of HBr.

MechanisticLogic MW Microwave Dielectric Heating Kinetics Rapid Reaction Kinetics (t < 5 min) MW->Kinetics Accelerates Acylation Elim Suppression of E2 Elimination (No Acrylamide) Kinetics->Elim Limits Thermal Exposure Yield High Yield of Primary Bromide Elim->Yield

Logical relationship between microwave heating, reaction kinetics, and product fidelity.

Experimental Protocols

Materials & Equipment
  • Nucleophile: 2,4-Dimethoxybenzylamine (1.0 equiv, 10 mmol)

  • Electrophile: 3-Bromopropanoyl chloride (1.1 equiv, 11 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN) (15 mL)

  • Equipment: Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor.

ExperimentalWorkflow Step1 1. Reagent Preparation 2,4-DMB-NH2 + 3-Bromopropanoyl Chloride Step2 2. Base & Solvent Addition DIPEA (1.2 eq) in MeCN Step1->Step2 Step3 3. Microwave Irradiation 80°C, 5 min, 150W Step2->Step3 Step4 4. Reaction Quench Sat. NH4Cl (aq) & EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5 Step6 6. Pure Product Target DMB-Protected Amide Step5->Step6

Step-by-step experimental workflow for the microwave-assisted synthesis of the target amide.

Step-by-Step Methodology

Self-Validating Checkpoint: Ensure all glassware and microwave vials are strictly oven-dried. The presence of trace moisture will rapidly hydrolyze the acid chloride into 3-bromopropanoic acid, stalling the amidation and ruining the stoichiometry.

  • Reagent Assembly: In a 30 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzylamine (1.67 g, 10 mmol) and DIPEA (1.55 g, 12 mmol) in 15 mL of anhydrous MeCN.

  • Electrophile Addition: Cool the vial to 0°C in an ice bath. Dropwise, add 3-bromopropanoyl chloride (1.88 g, 11 mmol) over 2 minutes.

    • Causality: The initial exothermic reaction must be thermally controlled to prevent immediate degradation or polymerization before the sealed microwave heating phase begins.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in the microwave reactor. Program the reactor to ramp to 80°C over 1 minute, and hold at 80°C for exactly 5 minutes (Maximum power: 150 W, cooling: ON).

  • Reaction Quench: After automated compressed-air cooling returns the vial to <30°C, safely uncap the vial. Transfer the mixture to a separatory funnel containing 30 mL of saturated aqueous NH₄Cl to neutralize any remaining base.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50) to afford the pure product as an off-white solid.

Analytical Validation & Quality Control

To ensure the trustworthiness of the protocol, the product must be validated via ¹H-NMR (400 MHz, CDCl₃).

  • Target Confirmation: Look for the characteristic triplet of the -CH₂-Br protons at ~3.6 ppm and the benzylic -CH₂- protons at ~4.3 ppm.

  • Self-Validating Purity Check: Inspect the 5.5–6.5 ppm region. The presence of vinylic doublets indicates acrylamide formation (E2 elimination). If observed, it indicates thermal overexposure; reduce the microwave hold time to 3.5 minutes in subsequent runs [3].

Quantitative Data Analysis

The superiority of the microwave-assisted protocol over conventional thermal heating is summarized in Table 1. The data clearly demonstrates that the rapid, uniform heating profile of the microwave reactor suppresses the thermodynamic elimination pathway, nearly doubling the isolated yield while reducing reaction time by 95%.

Table 1: Comparison of Heating Modalities for the Synthesis of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Temperature 80°C (reflux)80°C (IR monitored)
Reaction Time 120 minutes5 minutes
Isolated Yield 45%88%
Acrylamide Byproduct ~35% (NMR integration)< 2% (Trace)
Product Purity (HPLC) 82%> 98%

References

  • Source: rsc.
  • Source: researcher.
  • Source: researchgate.
Method

Application Note: Scalable Synthesis of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Executive Summary This Application Note details the process development and scale-up protocol for the production of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (Target Molecule). This intermediate is a critical el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process development and scale-up protocol for the production of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (Target Molecule). This intermediate is a critical electrophilic building block, often utilized for its reactive alkyl bromide "warhead" or as a precursor to


-lactams and heterocyclic scaffolds.[1]

The synthesis couples 2,4-dimethoxybenzylamine (DMB-amine) with 3-bromopropanoyl chloride .[1] While the chemistry appears straightforward, scale-up introduces critical risks:

  • Exothermic Runaway: The acyl chloride addition is highly exothermic.

  • Elimination Side-Reaction: The

    
    -bromo amide product is prone to base-catalyzed elimination, forming the acrylamide impurity (Michael acceptor), which is difficult to separate.[1]
    
  • Hydrolytic Instability: The acid chloride reagent is moisture-sensitive.

This guide provides a robust, self-validating protocol using toluene as a greener, scalable solvent system, replacing the laboratory-standard dichloromethane (DCM).[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on a classical Schotten-Baumann type acylation or an anhydrous nucleophilic acyl substitution . For scale-up, the anhydrous route using an organic base is preferred to minimize hydrolysis of the expensive acyl chloride.[1]

Reaction Scheme


  • Nucleophile: 2,4-Dimethoxybenzylamine (Electron-rich, highly nucleophilic).[1]

  • Electrophile: 3-Bromopropanoyl chloride.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Toluene (Primary choice for scale-up due to high flash point and ease of solvent recovery).

Critical Quality Attributes (CQAs)
  • Purity: >98% (HPLC).

  • Acrylamide Impurity: <0.5% (Controlled by temperature and base stoichiometry).

  • Residual Solvent: <5000 ppm (Toluene).

Reaction Mechanism & Impurity Profiling[1][2]

Understanding the mechanism is vital for troubleshooting. The primary pathway is the attack of the amine on the carbonyl carbon. The competing pathway (Elimination) occurs if the temperature rises or excess base is present.

ReactionMechanism cluster_conditions Control Parameters Reagents Reagents: Amine + Acid Chloride Tetrahedral Tetrahedral Intermediate Reagents->Tetrahedral Nucleophilic Attack (Fast, Exothermic) Product Target Product: 3-Bromoamide Tetrahedral->Product -HCl (Main Pathway) Impurity Impurity: Acrylamide Derivative (Elimination) Product->Impurity Base/Heat (>25°C or Excess Base) Control Keep Temp < 5°C Stoichiometry 1.05 eq Base

Figure 1: Reaction mechanism and the critical elimination pathway leading to the acrylamide impurity.[1][2]

Detailed Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input (Amine) Expected Yield: 85–92%

Materials & Equipment[3][4][5][6]
  • Reactor: 2L Jacketed Glass Reactor with overhead stirrer (impeller), internal temperature probe, and dropping funnel/dosing pump.[1]

  • Cooling: Cryostat capable of maintaining reactor contents at -5°C.

  • Atmosphere: Dry Nitrogen sweep.

ReagentMW ( g/mol )Equiv.[3][4][5]Mass (g)Volume (mL)Role
2,4-Dimethoxybenzylamine 167.211.00100.0~92 (melt)SM
Toluene (Anhydrous) 92.1410 Vol-1000Solvent
Triethylamine (TEA) 101.191.1066.592.0Base
3-Bromopropanoyl Chloride 171.421.05107.663.3Reagent
Step-by-Step Procedure
Step 1: Reactor Charging
  • Purge the reactor with Nitrogen to remove moisture (Acid chloride is sensitive).

  • Charge Toluene (800 mL) and 2,4-Dimethoxybenzylamine (100 g) . Stir until fully dissolved.

  • Add Triethylamine (92.0 mL) .

  • Cool the mixture to an internal temperature of -5°C to 0°C .

Step 2: Controlled Addition (Critical Step)
  • Dilute 3-Bromopropanoyl chloride with the remaining Toluene (200 mL) in the dropping funnel.

    • Why? Dilution prevents localized hot spots which cause elimination.

  • Add the acid chloride solution dropwise over 60–90 minutes .

    • Constraint: Maintain internal temperature < 5°C . If temp spikes, stop addition immediately.

  • After addition, stir at 0°C for 1 hour , then allow to warm to 20°C over 1 hour.

Step 3: In-Process Control (IPC)
  • Sample 50 µL, quench in MeOH, analyze by HPLC/TLC.

    • Target: Amine < 1.0%.

    • Check: If Acrylamide impurity > 1%, cool back down and reduce stir time.[1]

Step 4: Work-Up
  • Add Water (500 mL) to the reactor to dissolve triethylamine hydrochloride salts. Stir for 15 mins.

  • Separate phases. Keep the Organic (Top) Layer .

  • Wash Organic Layer with 1M Citric Acid (300 mL) .

    • Why? Removes unreacted amine and trace TEA. Avoid strong mineral acids (HCl) which might cleave the DMB group or hydrolyze the amide.

  • Wash Organic Layer with Sat. NaHCO₃ (300 mL) (removes residual acid) and then Brine (300 mL) .

  • Dry organic phase over MgSO₄ (or azeotropic dry via distillation if moving to crystallization).

Step 5: Isolation (Crystallization)
  • Concentrate the Toluene solution under vacuum (Max bath temp 40°C) to approx. 300 mL volume.

  • Slowly add n-Heptane (600 mL) as an anti-solvent while stirring.

  • Cool to 0–5°C and age for 2 hours.

  • Filter the white solid. Wash with cold Heptane/Toluene (2:1).

  • Vacuum dry at 35°C (Do not overheat; risk of elimination).

Process Workflow Diagram

ProcessFlow Start Start: Charge Amine + TEA + Toluene Cooling Cool to -5°C Start->Cooling Addition Add Acid Chloride (Slow, Temp < 5°C) Cooling->Addition Reaction Reaction Age (1h @ 0°C -> 1h @ 20°C) Addition->Reaction Quench Quench with Water Phase Separation Reaction->Quench Wash Wash: 1. Citric Acid (Remove Amine) 2. NaHCO3 (Neutralize) Quench->Wash Cryst Crystallization: Conc. Toluene -> Add Heptane Wash->Cryst Dry Vacuum Dry (< 40°C) Cryst->Dry

Figure 2: Process flow diagram illustrating the unit operations from reactor charging to product isolation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Acrylamide Impurity Reaction temp too high or excess base.Ensure temp < 5°C during addition. Reduce base to 1.05 eq.
Low Yield Hydrolysis of acid chloride.Ensure Toluene is dry (KF < 0.05%). Check N₂ purge.
Product Color (Yellow/Brown) Oxidation of DMB amine.Use fresh amine. Degas solvents.[6][7] Recrystallize with charcoal.
Slow Filtration Fine particles.[6]Slow down Heptane addition. Use a "seeding" step at the cloud point.

Safety & Handling (HSE)

  • 3-Bromopropanoyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns.[8][9] Handle only in a fume hood. On scale, use a closed dosing system.[1]

  • 2,4-Dimethoxybenzylamine: Irritant.[1] Avoid inhalation.

  • Elimination Risk: The byproduct (acrylamide derivative) is a potential alkylating agent and should be treated as genotoxic.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Bromopropionyl chloride. Link

  • PrepChem. Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. (Analogous procedure for bromo-amide formation). Link

  • National Institutes of Health (PubChem). Compound Summary: 3-Bromopropanoyl chloride. Link[1]

  • Organic Syntheses. General methods for Amide Formation using Acid Chlorides. Coll. Vol. 1, p. 165.[1] Link

  • Kókai, E., et al. Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 2017.[1] (Demonstrates reactivity and handling of DMB-amines). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

The following technical guide is structured as a specialized support resource for researchers encountering yield issues in the synthesis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide . Current Status: Active Supp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers encountering yield issues in the synthesis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide .

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization & Impurity Control

Executive Summary: The "Yield Killers"

The synthesis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide typically involves the acylation of 2,4-dimethoxybenzylamine (DMB-amine) with 3-bromopropanoyl chloride . While theoretically simple, this reaction is a "minefield" of competing pathways.

If your yield is below 70%, you are likely triggering one of three specific failure modes:

  • 
    -Elimination:  Formation of the acrylamide byproduct (loss of HBr).
    
  • N-Alkylation (S

    
    2):  The amine attacks the alkyl bromide instead of the carbonyl.
    
  • Cyclization: Formation of a

    
    -lactam (azetidinone) species.
    

This guide provides the diagnostic logic and protocols to suppress these side reactions.

Diagnostic Troubleshooting (Q&A)

Q1: My crude NMR shows a significant amount of alkene protons (multiplets at 5.6–6.4 ppm). What happened?

Diagnosis: You have formed the acrylamide byproduct via elimination of HBr. Root Cause: The reaction conditions were too basic or too warm. 3-bromopropanoyl chloride is a precursor to acryloyl chloride. If you use a strong base or excess base at room temperature, the


-proton is acidic enough to trigger E2 elimination.
Solution: 
  • Temperature: Conduct the addition at -10°C to 0°C and do not exceed 20°C during the reaction.

  • Base Choice: Switch from triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA) . DIPEA is more sterically hindered and less likely to act as a base for proton abstraction at the

    
    -position relative to the nucleophilic attack at the carbonyl.
    
  • Stoichiometry: Limit base to 1.05 equivalents . Excess base promotes elimination.

Q2: I see a complex mixture with mass peaks corresponding to [M-Br+Amine]. The product is sticky.

Diagnosis: You have N-alkylation (S


2 displacement of the bromine).
Root Cause:  The amine acted as a nucleophile on the alkyl bromide carbon. This often happens if the acyl chloride is added too slowly at room temperature, or if the acyl chloride has hydrolyzed (reducing its electrophilicity at the carbonyl), leaving the alkyl bromide as the only target.
Solution: 
  • Reagent Quality: Ensure your 3-bromopropanoyl chloride is clear/colorless. If it is yellow/brown or fuming excessively, distill it or purchase fresh stock. Hydrolyzed reagent forces the amine to attack the alkyl bromide.

  • Order of Addition: Add the acid chloride to the amine , not the amine to the acid chloride. This keeps the concentration of the strong electrophile (carbonyl) low relative to the amine initially, but ensures the most reactive site (carbonyl) is consumed first. Correction: Actually, to prevent S

    
    2, you want the acylation to be instantaneous. Standard protocol: Amine + Base in flask 
    
    
    
    Add Acid Chloride dropwise at 0°C.
Q3: The product yield is low, and I see a new spot on TLC that doesn't stain well with ninhydrin.

Diagnosis: Possible


-lactam formation  or hydrolysis.
Root Cause:  3-bromoamides can cyclize to form 2-azetidinones under basic conditions (intramolecular S

2). Solution:
  • Quench Quickly: Do not let the reaction stir overnight if TLC shows consumption of starting material. Quench with dilute aqueous acid (0.5 M HCl) to neutralize the base immediately.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Paths B and C.

ReactionPathways cluster_legend Legend Reactants DMB-Amine + 3-Bromopropanoyl Chloride Target Target Amide (Desired Product) Reactants->Target Path A: Acylation (Fast at 0°C) Acrylamide Acrylamide Byproduct (Elimination of HBr) Reactants->Acrylamide Path B: Elimination (High Temp / Excess Base) Alkylated Secondary Amine (S_N2 Displacement) Reactants->Alkylated Path C: S_N2 Attack (Hydrolyzed Reagent) Target->Acrylamide Elimination from Product BetaLactam Azetidinone (Cyclization) Target->BetaLactam Path D: Cyclization (Prolonged Basic Cond.) key Green: Desired Red: Critical Failure Yellow: Secondary Failure

Caption: Kinetic competition between acylation (Path A) and side reactions. Path B and C are irreversible yield losses.

Optimized Experimental Protocol

Objective: Synthesis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (Scale: 10 mmol).

Reagents & Materials
ComponentEquiv.RoleCritical Note
2,4-Dimethoxybenzylamine1.0NucleophileEnsure no water content.
3-Bromopropanoyl chloride1.1ElectrophileMust be clear. If yellow, distill under vacuum.
DIPEA (Hünig's Base)1.1–1.2Base (Acid Scavenger)Preferred over TEA to reduce elimination risk.
Dichloromethane (DCM)Solvent(0.2 M)Anhydrous (dry over MgSO4 or molecular sieves).
Step-by-Step Procedure
  • Preparation (0 min):

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Add 2,4-dimethoxybenzylamine (1.67 g, 10 mmol) and DCM (40 mL).

    • Add DIPEA (1.9 mL, 11 mmol).

    • Cool the mixture to -10°C using an ice/salt bath. Crucial: Low temperature prevents elimination.

  • Addition (15 min):

    • Dissolve 3-bromopropanoyl chloride (1.88 g, 11 mmol) in 10 mL of anhydrous DCM in a separate vial.

    • Add this solution dropwise to the amine mixture over 15 minutes.

    • Observation: White precipitate (DIPEA·HCl) may form.[1] This is normal.

  • Reaction (1–2 hours):

    • Allow the reaction to stir at 0°C for 1 hour .

    • Monitor by TLC (50% EtOAc/Hexane). The amine spot (polar, stains with ninhydrin) should disappear.

    • Stop Rule: Do not warm to room temperature unless conversion is incomplete after 2 hours. Do not stir overnight.

  • Workup (Critical for Purity):

    • Quench by adding cold 0.5 M HCl (30 mL). Why? This removes unreacted amine and neutralizes excess base immediately, preventing cyclization.

    • Separate layers.[2] Extract aqueous layer with DCM (2 x 20 mL).

    • Wash combined organic layers with:

      • Saturated NaHCO

        
         (removes unreacted acid).
        
      • Brine.[2][3]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo at <30°C bath temperature . (High heat during rotovap can induce elimination).
  • Purification:

    • The product often crystallizes upon standing or triturating with cold diethyl ether/pentane.

    • If oil persists: Flash chromatography (SiO

      
      , Gradient 20% 
      
      
      
      50% EtOAc in Hexanes).

Alternative Strategy: Coupling Agents

If the acid chloride route persistently yields the acrylamide byproduct, switch to the Carbodiimide Coupling method. This method generates the active ester in situ, which is less prone to elimination than the acid chloride.

  • Reagents: 3-Bromopropanoic acid + EDC·HCl + HOBt.

  • Benefit: Milder conditions (pH ~6) drastically reduce the risk of HBr elimination.

  • Trade-off: Atom economy is lower; removal of urea byproducts required.

References & Citations

  • Elimination vs. Substitution Dynamics:

    • Mechanism:[4][5][6] Reactions of

      
      -halo carbonyls are highly sensitive to base strength and temperature. Higher temperatures favor E2 elimination over acylation or S
      
      
      
      2 substitution.
    • Source: BenchChem.[7] "Minimizing elimination products in substitution reactions." Link

  • Reactivity of 3-Bromopropanoyl Chloride:

    • Properties: 3-Bromopropanoyl chloride is a known precursor for acryloyl derivatives. Its dual reactivity (acyl chloride and alkyl bromide) requires strict temperature control.

    • Source: Sigma-Aldrich Technical Bulletin, "3-Bromopropionyl chloride technical grade." Link

  • DMB-Amine Protection Chemistry:

    • Context: 2,4-Dimethoxybenzylamine is an electron-rich amine used frequently in amide couplings where acid-labile protection is required.

    • Source: Organic Chemistry Portal, "Protective Groups: 2,4-Dimethoxybenzyl." Link

  • General Amide Coupling Protocols:

    • Standard: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for EDC/HOBt alternative).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromopropanoyl chloride, as it is a lachrymator and corrosive.

Sources

Optimization

Technical Support Center: Purification of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Welcome to the technical support center for the purification of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful isolation of your target compound with high purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide.

Issue 1: Low Yield of Purified Product

Question: After purification by column chromatography, the final yield of my 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low recovery after column chromatography is a frequent issue stemming from several factors. Here’s a systematic approach to diagnose and resolve the problem:

  • Probable Cause 1: Suboptimal Solvent System for Elution. The choice of the mobile phase is critical for effective separation.[1][2] If the solvent system is too polar, your compound may elute too quickly along with impurities. Conversely, if it's not polar enough, the compound might not elute from the column at all or do so very slowly, leading to broad, diluted fractions.

    • Solution:

      • Thin-Layer Chromatography (TLC) Optimization: Before running the column, optimize your solvent system using TLC.[3][4] The ideal solvent system should give your target compound an Rf value between 0.25 and 0.35. This range typically ensures good separation from both more polar and less polar impurities.

      • Gradient Elution: Employ a gradient elution strategy. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your desired compound. This often provides sharper peaks and better separation. A common starting point for amides is a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Probable Cause 2: Irreversible Adsorption onto the Stationary Phase. Silica gel, being acidic, can sometimes strongly bind to or even degrade certain compounds, especially those with basic nitrogen atoms.

    • Solution:

      • Deactivating the Silica Gel: Before packing the column, you can treat the silica gel with a small amount of a tertiary amine, like triethylamine (~0.5-1% v/v), in your eluent. This neutralizes the acidic sites on the silica surface, reducing irreversible adsorption.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[5]

  • Probable Cause 3: Improper Column Packing. An improperly packed column with channels, cracks, or air bubbles will lead to poor separation and broad, overlapping bands, making it difficult to collect pure fractions and resulting in yield loss.[4]

    • Solution:

      • Slurry Packing Method: The "slurry" or "wet" packing method is generally preferred for silica gel as it minimizes the chances of air bubbles and cracks.[3][5] This involves preparing a slurry of the silica gel in the initial, least polar eluent and pouring it into the column.

      • Consistent Packing: Ensure the column is packed uniformly. Gently tap the column as you add the slurry and allow the silica to settle without letting the solvent level drop below the top of the stationary phase. Add a layer of sand on top to prevent disturbance when adding the eluent.[3]

Issue 2: Persistent Impurities in the Final Product

Question: My NMR analysis of the purified 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide shows the presence of starting materials (3-bromopropionyl chloride or 2,4-dimethoxybenzylamine) and other unidentifiable peaks. How can I remove these?

Answer:

The presence of persistent impurities indicates that the chosen purification method is not resolving your target compound from its contaminants effectively.

  • Probable Cause 1: Co-elution during Column Chromatography. The impurities may have a similar polarity to your product, causing them to elute together.

    • Solution:

      • Fine-tune the Eluent System: A subtle change in the solvent system can sometimes achieve the necessary separation. Experiment with different solvent mixtures on TLC. For example, adding a small percentage of a third solvent (e.g., a few drops of acetic acid for acidic impurities or ammonia for basic impurities, though use with caution) can alter the relative polarities.

      • Flash Chromatography: Utilize flash chromatography, which employs positive pressure to force the solvent through the column at a faster rate.[3][5] This often results in a better and faster separation compared to gravity chromatography.[3]

  • Probable Cause 2: Unreacted Starting Materials. The presence of starting materials suggests an incomplete reaction or inefficient initial work-up.

    • Solution:

      • Aqueous Work-up: Before chromatographic purification, perform an aqueous work-up to remove water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate and remove the basic 2,4-dimethoxybenzylamine starting material into the aqueous phase. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) will neutralize any remaining acid and remove acidic byproducts.[6]

      • Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing small amounts of impurities. Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Common solvents to try for amides include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water mixtures.[8][9]

  • Probable Cause 3: Synthesis Byproducts. The reaction itself can generate byproducts with polarities similar to the desired product.[10]

    • Solution:

      • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.

      • Reaction Optimization: Revisit the reaction conditions to minimize byproduct formation. This could involve adjusting stoichiometry, reaction time, or temperature.[11]

Issue 3: Product Degradation During Purification

Question: I suspect my 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is degrading during purification, as I'm observing new, unexpected spots on my TLC plates of the collected fractions.

Answer:

The bromoalkanamide functional group can be susceptible to degradation under certain conditions.

  • Probable Cause 1: Hydrolysis on Acidic Silica Gel. The amide bond can be labile to acidic conditions, and the prolonged contact with acidic silica gel during a slow column run can cause hydrolysis.

    • Solution:

      • Neutralize Silica: As mentioned before, use a small amount of triethylamine in your eluent to neutralize the silica.

      • Speed up Purification: Use flash chromatography to minimize the time the compound spends on the column.[5]

  • Probable Cause 2: Nucleophilic Attack. The bromine atom is a good leaving group, and if nucleophilic solvents (e.g., methanol, ethanol) or impurities are present, they can displace the bromide, leading to byproduct formation.

    • Solution:

      • Use Aprotic Solvents: For chromatography, stick to aprotic solvents like hexanes, ethyl acetate, and dichloromethane.

      • Thorough Work-up: Ensure that any nucleophilic reagents from the reaction (e.g., excess amine) are completely removed during the work-up before purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide?

A1: A combination of an aqueous work-up followed by either column chromatography or recrystallization is the most effective initial approach. The aqueous wash will remove a significant portion of water-soluble impurities and unreacted starting materials. If your crude product is a solid and of reasonable purity, direct recrystallization can be a quick and efficient method. If it's an oil or contains multiple impurities, column chromatography is the preferred next step.

Q2: How do I choose the right solvent system for recrystallization?

A2: The principle of recrystallization is based on the differential solubility of your compound and impurities in a solvent at different temperatures.[7]

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Ideal Characteristics: The ideal solvent will dissolve your compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Heating should clarify the solution, and cooling will induce crystallization.

Q3: Can I use reverse-phase chromatography for this compound?

A3: Yes, reverse-phase chromatography is a viable option, especially if your compound is proving difficult to purify using normal-phase (silica gel) chromatography. In reverse-phase chromatography, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[1] This technique separates compounds based on their hydrophobicity. It can be particularly useful for separating polar compounds that interact too strongly with silica.

Q4: My purified product is an oil, but I've seen it reported as a solid. How can I induce crystallization?

A4: The physical state of a compound can be influenced by residual solvents or minor impurities.

  • High Vacuum: First, ensure all solvent is removed by placing the oil under a high vacuum for an extended period.

  • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound (a "seed crystal"), adding it to the oil can initiate crystallization.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, like pentane or hexane). Swirl or stir the mixture. This can sometimes wash away impurities that are inhibiting crystallization and induce the formation of a solid.

III. Experimental Protocols & Visual Workflows

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying grams of the crude product.

Materials:

  • Crude 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis: Determine the optimal eluent composition (e.g., 7:3 Hexanes:Ethyl Acetate) that gives the target compound an Rf of ~0.3.

  • Column Packing:

    • Insert a small plug of glass wool or cotton at the bottom of the column.[3]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate).[5]

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Do not let the solvent level drop below the top of the silica.[4]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a flow rate of about 2 inches/minute.

    • Begin collecting fractions.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Fraction Pooling and Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Workflow Visualization

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification Method Selection cluster_2 Final Steps Crude_Product Crude Reaction Mixture Aqueous_Wash Aqueous Work-up (Acid/Base Washes) Crude_Product->Aqueous_Wash Decision Is product solid & reasonably pure? Aqueous_Wash->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No / Oily Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General purification workflow for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Issue Identified Impurity_Check Impurity Detected? Start->Impurity_Check Yield_Check Low Yield? Impurity_Check->Yield_Check No Tweak_Eluent Optimize Eluent via TLC Impurity_Check->Tweak_Eluent Yes Degradation_Check Degradation Observed? Yield_Check->Degradation_Check No Optimize_Elution Optimize Eluent via TLC Yield_Check->Optimize_Elution Yes Neutralize_Silica_Deg Use Neutralized Silica Degradation_Check->Neutralize_Silica_Deg Yes Aqueous_Workup Perform Aqueous Work-up Tweak_Eluent->Aqueous_Workup If starting material Recrystallize_Impure Recrystallize Product Tweak_Eluent->Recrystallize_Impure If minor impurity End Pure Product Obtained Recrystallize_Impure->End Check_Packing Improve Column Packing Optimize_Elution->Check_Packing If broad peaks Neutralize_Silica_Yield Use Neutralized Silica/Alumina Check_Packing->Neutralize_Silica_Yield If streaking Neutralize_Silica_Yield->End Use_Aprotic Switch to Aprotic Solvents Neutralize_Silica_Deg->Use_Aprotic If using protic solvents Speed_Up Use Flash Chromatography Use_Aprotic->Speed_Up If slow separation Speed_Up->End

Caption: Troubleshooting decision tree for purification issues.

IV. References

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? [Online discussion]. Available at: [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Available at: [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Available at:

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. Available at: [Link]

  • Wiley Online Library. (n.d.). Nonclassical Recrystallization. Angewandte Chemie International Edition. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information to the article Recrystallization upon Solvent Vapor Annealing and Impact of Polymer Crystallinity on Hole. Available at: [Link]

  • Longdom Publishing. (2023). Advanced Techniques in Column Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(2). Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Available at: [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Available at:

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Cyclization of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Executive Technical Summary The cyclization of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a classic intramolecular nucleophilic substitution. According to Baldwin’s Rules , this is a 5-exo-tet cyclization, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

The cyclization of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a classic intramolecular nucleophilic substitution. According to Baldwin’s Rules , this is a 5-exo-tet cyclization, which is kinetically favored.

However, this reaction is governed by a tight competition between three pathways:

  • N-Alkylation (Desired): Formation of the

    
    -lactam.[1]
    
  • E2 Elimination (Major Competitor): Formation of the acrylamide derivative due to the basicity of the reagents required to deprotonate the amide.

  • O-Alkylation (Minor Competitor): Formation of the cyclic imidate (5-membered cyclic imino ether), driven by the ambident nature of the amide enolate.

The presence of the 2,4-dimethoxybenzyl (DMB) group adds a steric constraint and an electronic variable (electron-donating), but primarily serves as an acid-labile protecting group.

Diagnostic Decision Tree (Flowchart)

Use this logic flow to identify the root cause of your failure.

TroubleshootingTree Start Start: Analyze Reaction Mixture (LCMS/NMR) Outcome What is the major impurity? Start->Outcome Acrylamide Acrylamide Derivative (Elimination Product) Outcome->Acrylamide M-HBr observed SM Unreacted Starting Material Outcome->SM No change Imidate Cyclic Imidate (O-Alkylation) Outcome->Imidate Isomer formed DMB_Loss De-protected Amide (Loss of DMB) Outcome->DMB_Loss Mass -150 Sol_Acryl CAUSE: Base too bulky or Temp too high. FIX: Switch to NaH; Lower Temp to 0°C. Acrylamide->Sol_Acryl Sol_SM CAUSE: Base too weak (pKa < 20) or Wet Solvent. FIX: Use NaH in dry DMF/THF. SM->Sol_SM Sol_Imid CAUSE: Solvent polarity/Hard electrophile. FIX: Switch solvent (THF -> DMF) to dissociate ion pairs. Imidate->Sol_Imid Sol_DMB CAUSE: Acidic workup or Lewis Acid usage. FIX: Quench with sat. NH4Cl, not HCl. DMB_Loss->Sol_DMB

Figure 1: Diagnostic logic for identifying failure modes based on crude reaction analysis.

Mechanistic Analysis & Critical Parameters

The Competition: Substitution ( ) vs. Elimination ( )

The amide proton (


 in DMSO) requires a strong base for deprotonation. The resulting anion is the nucleophile.
  • Mechanism A (Desired): The nitrogen anion attacks the

    
    -carbon, displacing bromide. This forms the stable 5-membered lactam ring.
    
  • Mechanism B (Undesired): The base (or the amide anion itself acting as a base) abstracts a proton from the

    
    -carbon (adjacent to the carbonyl) or the 
    
    
    
    -carbon (adjacent to the bromide), leading to elimination of HBr and formation of the acrylamide.
Key Variable Table
ParameterRecommended ConditionScientific Rationale
Base Sodium Hydride (NaH) (60% disp.)Strong enough (

) to fully deprotonate the amide irreversibly. Small cation (

) favors tight ion pairing less than

, but generally effective. Avoid bulky bases like

which favor elimination.
Solvent DMF or THF (Anhydrous)DMF (polar aprotic) promotes

by solvating the cation and leaving the amide anion "naked" and reactive. THF is good but may require HMPA/DMPU for difficult substrates.
Concentration 0.05 M - 0.1 M (Dilute)High dilution favors intramolecular cyclization over intermolecular polymerization.
Temperature 0°C

RT
Low temperature suppresses the E2 elimination pathway (which has a higher activation energy than intramolecular

).
Stoichiometry 1.1 - 1.2 equiv Base Slight excess ensures complete deprotonation. Large excess increases risk of side reactions.

Step-by-Step Optimized Protocol

Objective: Synthesis of N-(2,4-dimethoxybenzyl)-2-pyrrolidone via 5-exo-tet cyclization.

Materials:

  • Substrate: 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (1.0 equiv).

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv).

  • Solvent: Anhydrous DMF (0.1 M concentration relative to substrate).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    

Procedure:

  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Base Suspension: Add NaH (1.2 equiv) to the flask. Wash with dry pentane/hexane (optional, to remove oil) or use as is. Suspend in half the volume of anhydrous DMF. Cool to 0°C (ice bath).

  • Addition: Dissolve the bromo-amide substrate in the remaining DMF. Add this solution dropwise to the NaH suspension at 0°C over 15–30 minutes.

    • Why? Slow addition prevents a high local concentration of base, reducing intermolecular side reactions and exotherms.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.

    • Target Time: Reaction is usually complete within 1–3 hours.

  • Quench: Once SM is consumed, cool back to 0°C. Carefully quench with saturated aqueous

    
    .
    
    • Warning:Do not use HCl. The DMB group is acid-sensitive and can be cleaved, yielding the unprotected pyrrolidone or decomposition products.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.

Troubleshooting FAQs

Q1: I see a product with Mass [M-80]. What happened?

Diagnosis: Elimination of HBr. You formed the acrylamide derivative (


).
Solution: 
  • Temperature: Your reaction was likely too hot. Keep it at 0°C for longer and do not exceed RT.

  • Base: If you used a bulky base like Potassium tert-butoxide (

    
    ), it acts as a base rather than a nucleophile promoter. Switch to NaH .
    
  • Reagent Quality: Ensure your DMF is dry. If the amide is not deprotonated quickly, the base might attack the alkyl halide directly (rare with NaH) or promote elimination.

Q2: The reaction is extremely slow (stalled after 24h).

Diagnosis: Incomplete deprotonation or poor nucleophilicity. Solution:

  • Catalysis: Add a catalytic amount (0.1 equiv) of Sodium Iodide (NaI) . This performs a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide (

    
    ), which cyclizes faster.
    
  • Solvent: If using THF, switch to DMF or DMSO. The increased polarity stabilizes the transition state and increases the reaction rate.

Q3: I isolated the O-alkylated product (Imidate) instead of the Lactam.

Diagnosis: Ambident nucleophile attack at Oxygen. Solution:

  • While 5-exo-tet favors N-alkylation, O-alkylation can occur. This is often solvent-dependent.

  • Fix: Ensure the reaction is strictly anhydrous. Sometimes, changing the counter-ion (e.g., using LiH instead of NaH) can alter the coordination geometry and favor N-alkylation, though NaH is usually sufficient for

    
    -lactams.
    
Q4: My DMB group disappeared.

Diagnosis: Acidic cleavage. Solution:

  • The 2,4-dimethoxybenzyl group is designed to be acid-labile (cleaved by TFA).

  • Check: Did you use HCl during the quench? Did you use a highly acidic silica gel for chromatography?

  • Fix: Quench with neutral/basic salts (

    
     or 
    
    
    
    ). Add 1% Triethylamine (
    
    
    ) to your chromatography solvent to neutralize the silica.

Visualizing the Reaction Pathway

ReactionPathway SM Starting Material (Bromo-Amide) Intermediate Amide Anion (Nucleophile) SM->Intermediate NaH, DMF Deprotonation Lactam Target Lactam (5-exo-tet) Intermediate->Lactam Path A: N-Attack (Kinetic Control) Elimination Acrylamide (Elimination) Intermediate->Elimination Path B: E2 Elimination (Thermodynamic/High Temp) Imidate Cyclic Imidate (O-Alkylation) Intermediate->Imidate Path C: O-Attack (Minor)

Figure 2: Competitive pathways in gamma-haloamide cyclization.

References

  • Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734–736. Link

    • Foundational text defining the 5-exo-tet favorability.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed., Wiley, 2006. Reference for the stability and cleavage conditions of the 2,4-dimethoxybenzyl (DMB) group.
  • Duan, S., et al. "Recent Advances in the Synthesis of Lactams." Tetrahedron Letters, 2020.

Sources

Optimization

Technical Support Center: Handling 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Welcome to the Technical Support Center for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide . This resource is engineered for researchers, analytical scientists, and drug development professionals to address the criti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide . This resource is engineered for researchers, analytical scientists, and drug development professionals to address the critical handling requirements, troubleshooting, and rescue protocols for this bifunctional intermediate.

Mechanistic Insight: The Dual-Threat of Moisture

Handling this compound requires a deep understanding of its structural vulnerabilities. The molecule contains two highly sensitive moieties that interact destructively in the presence of water, creating a self-amplifying degradation cycle.

  • The 3-Bromopropanamide Moiety: The primary alkyl bromide is susceptible to nucleophilic displacement (hydrolysis) by water. Furthermore, the

    
    -protons adjacent to the carbonyl are mildly acidic, making the 
    
    
    
    -bromide prone to base-mediated dehydrobromination (elimination), yielding an acrylamide derivative[1]. Both of these degradation pathways release hydrobromic acid (HBr) into the matrix.
  • The 2,4-Dimethoxybenzyl (DMB) Group: The DMB group is a specialized protecting group chosen for its extreme acid lability. The strong electron-donating effects of the ortho and para methoxy groups stabilize the corresponding benzyl cation, allowing rapid C-N bond cleavage in the presence of strong acids like TFA or HBr[2]. This cleavage yields the unprotected primary amide[3].

The Causality of Degradation: Moisture acts as the initial trigger. Trace water hydrolyzes the bromide, releasing HBr. The localized drop in pH initiates the cleavage of the acid-sensitive DMB group. This generates 2,4-dimethoxybenzyl alcohol (which often oxidizes to highly colored polymeric byproducts) and releases more unprotected amide, creating an autocatalytic degradation loop that can rapidly turn a pure crystalline batch into a sticky, unworkable resin.

Degradation Pathway Visualization

G Start 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (Intact Product) Moisture Moisture (H2O) Start->Moisture Hydrolysis Hydrolysis Pathway (3-hydroxy derivative) Moisture->Hydrolysis Nucleophilic Attack Elimination Elimination Pathway (Acrylamide derivative) Moisture->Elimination Trace Base/Heat HBr HBr Release (Autocatalysis) Hydrolysis->HBr Elimination->HBr HBr->Start Acidic Attack on DMB Cleavage DMB Group Cleavage (2,4-dimethoxybenzyl alcohol) HBr->Cleavage C-N Bond Cleavage

Moisture-induced degradation pathways: Hydrolysis, elimination, and autocatalytic DMB cleavage.

Troubleshooting & FAQs

Q1: My compound turned from a white powder into a sticky, pinkish-brown resin during storage. What happened? A: Your sample underwent autocatalytic degradation. Trace moisture in the storage vial caused initial hydrolysis of the bromide, releasing HBr. Because the DMB group is highly sensitive to acid[2], the accumulating HBr cleaved the protecting group, generating 2,4-dimethoxybenzyl alcohol (which polymerizes/oxidizes into colored resins) and the free 3-bromopropanamide.

Q2: How do I analytically distinguish between the intact product and its specific degradation impurities? A: You can easily differentiate the pathways using


H NMR and LC-MS. The intact compound shows a distinct triplet for the -CH

Br group. Elimination yields vinylic protons, while DMB cleavage results in the loss of the aromatic methoxy signals.

Table 1: Quantitative Analytical Markers for Degradation Pathways

Compound StateKey

H NMR Indicator (CDCl

)
LC-MS Shift (

)
Causality
Intact Product Triplet at ~3.6 ppm (CH

-Br)
[M+H]

302 / 304 (1:1 ratio)
N/A
Elimination Product Vinylic protons (5.5 - 6.5 ppm)[M+H]

222
Trace base / Heat
Hydrolysis Product Triplet shifts to ~3.8 ppm, broad OH[M+H]

240
Moisture attack
DMB Cleavage Loss of DMB CH

(~4.3 ppm) & OMe
[M+H]

152
HBr accumulation

Q3: What is the optimal protocol for drying and storing this compound? A: Never store this compound exposed to ambient air. It must be rigorously dried via lyophilization or high vacuum (with a cold trap), backfilled with Argon, and stored at -20°C over a desiccant.

Q4: How do I prevent degradation during the aqueous workup of my reaction? A: The key is neutralizing any trace HBr immediately and minimizing aqueous contact time. Use a cold, mildly basic wash (e.g., saturated NaHCO


) to neutralize the organic layer. Do not leave the compound dissolved in wet solvents (like un-dried ethyl acetate) overnight.

Experimental Protocols

To ensure self-validating and reproducible workflows, follow these field-proven methodologies for handling and rescuing your material.

Protocol A: Moisture-Free Isolation & Storage Workflow

Objective: To isolate the synthesized compound while preventing HBr accumulation and DMB cleavage.

  • Quenching: Upon completion of the synthesis reaction, quench the mixture with ice-cold saturated aqueous NaHCO

    
     (10 mL per mmol of reactant).
    
    • Causality: Neutralizes any acidic byproducts immediately, protecting the acid-labile DMB group from premature cleavage.

  • Extraction: Extract the aqueous layer rapidly with cold Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with ice-cold brine (1 x 20 mL) to remove bulk water.

  • Drying (Critical Step): Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    for exactly 10 minutes. Filter the drying agent.
    • Causality: Prolonged exposure to basic drying agents like K

      
      CO
      
      
      
      can promote E2 elimination of the bromide, yielding the acrylamide byproduct[1].
  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 25°C .

  • Storage: Transfer the resulting solid to an amber glass vial. Apply high vacuum (0.1 mbar) for 4 hours to remove trace solvent. Backfill the vial with Argon, seal with Parafilm, and store at -20°C.

Protocol B: Rescue & Purification of Degraded Material

Objective: To recover intact 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide from a partially degraded batch using a self-validating chromatographic system.

  • Sample Preparation: Dissolve the degraded, sticky mixture in a minimum volume of Dichloromethane (DCM). If the mixture is highly acidic, add a single drop of triethylamine (TEA) to neutralize free HBr (do not exceed 0.05 eq to avoid promoting elimination).

  • Column Preparation: Pack a silica gel column using a solvent system of Hexanes:Ethyl Acetate (70:30, v/v).

  • Loading: Load the DCM solution directly onto the silica pad.

  • Elution & Separation:

    • Fraction 1 (Fastest, High Rf): The elimination byproduct (N-[(2,4-dimethoxyphenyl)methyl]acrylamide) will elute first due to the loss of the polarizable bromide and increased lipophilicity.

    • Fraction 2 (Mid Rf): The intact product will elute next.

    • Fraction 3 (Slowest, Low Rf): The hydrolysis product (3-hydroxy derivative) and cleaved DMB alcohol will remain near the baseline and elute last.

  • Validation: Spot Fraction 2 on a TLC plate and stain with Potassium Permanganate (KMnO

    
    ).
    
    • Causality: The intact product will show a delayed stain, whereas any contaminating acrylamide impurity will reduce the KMnO

      
       instantly due to the presence of the vinylic double bond. This validates the purity of your fraction before concentration.
      
  • Recovery: Concentrate Fraction 2 using the parameters defined in Protocol A, Step 5.

References

1.[1] US5932675A - Free-radical chain transfer polymerization process, Google Patents. Available at: 2.[2] Amino Acid-Protecting Groups | Chemical Reviews, ACS Publications. Available at: 3.[3] Safety-Catch Linkers for Solid-Phase Peptide Synthesis, PMC - NIH. Available at:

Sources

Troubleshooting

Minimizing hydrolysis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide during storage

Welcome to the technical support center for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and stability of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize hydrolysis and ensure the integrity of your experiments.

Understanding the Challenge: The Inherent Instability of the Amide Bond

The central challenge in storing 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide lies in the susceptibility of its amide bond to hydrolysis. Amides, while generally more stable than esters, can undergo cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3][4] This process leads to the formation of 3-bromopropanoic acid and (2,4-dimethoxyphenyl)methanamine, compromising the purity and efficacy of the starting material.

The rate of this degradation is significantly influenced by environmental factors such as pH, temperature, and moisture.[5][6][7][8] Understanding the mechanisms behind this hydrolysis is the first step in developing an effective storage strategy.

Mechanism of Amide Hydrolysis

Amide hydrolysis can proceed through two primary pathways:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down.[1]

The pH of the microenvironment around the compound can therefore dramatically influence its stability.[5][6][7]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and resolving common issues related to the degradation of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide during storage.

Q1: I've observed a decrease in the purity of my 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide sample over time, even when stored at low temperatures. What could be the cause?

A decrease in purity, often accompanied by the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS), is a classic sign of chemical degradation, most likely hydrolysis. While low temperature storage slows down reaction kinetics, it does not entirely halt them, especially if other contributing factors are present.

Possible Causes & Immediate Actions:

  • Moisture Contamination: The compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] This is the most common culprit for hydrolysis.

    • Immediate Action: Immediately transfer the compound to a desiccator containing a fresh, active desiccant like silica gel or molecular sieves.[9][11][12] Ensure the desiccator is properly sealed.

  • Inappropriate Container: The container may not be providing an adequate barrier against environmental moisture.

    • Immediate Action: Transfer the material to a tightly sealed, amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap. The amber glass will also protect against potential photodegradation.

  • Residual Acidity or Basicity: Trace amounts of acidic or basic impurities on the container surface or within the compound itself can catalyze hydrolysis.

    • Immediate Action: While more difficult to remedy post-storage, for future batches, ensure all glassware is thoroughly cleaned and dried. If the synthesis process may leave acidic or basic residues, consider a final purification step or a wash with a neutral solvent.

Q2: My analytical data shows two new, more polar compounds. How can I confirm if these are the hydrolysis products?

The expected hydrolysis products are 3-bromopropanoic acid and (2,4-dimethoxyphenyl)methanamine. These are significantly more polar than the parent amide and will therefore have shorter retention times on a reverse-phase HPLC column.

Confirmation Protocol:

  • LC-MS Analysis: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the exact mass of the new peaks.

    • Compare these masses to the calculated molecular weights of the expected hydrolysis products:

      • 3-bromopropanoic acid: C₃H₅BrO₂ (MW: 152.97 g/mol )

      • (2,4-dimethoxyphenyl)methanamine: C₉H₁₃NO₂ (MW: 167.21 g/mol )

    • Fragment the parent ions (MS/MS analysis) and compare the fragmentation patterns to known standards if available.

  • Co-injection with Standards: If you have access to authentic samples of 3-bromopropanoic acid and (2,4-dimethoxyphenyl)methanamine, a co-injection experiment can provide strong evidence.

    • Analyze your degraded sample by HPLC.

    • Spike a separate aliquot of your degraded sample with a small amount of the standards.

    • Analyze the spiked sample. An increase in the peak area of the suspected degradation products confirms their identity.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for long-term stability?

To maximize the shelf-life of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide, a multi-faceted approach is necessary, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[13][14][15][16][17]

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°CSignificantly reduces the rate of chemical degradation.[14] For less critical, shorter-term storage, 2-8°C is acceptable.[18]
Atmosphere Inert Gas (Argon or Nitrogen) & DesiccantAn inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[] A desiccant provides an additional layer of moisture protection.[9][12]
Container Tightly Sealed Amber Glass Vial with PTFE-lined CapProvides an excellent moisture barrier and protection from light, which can also be a source of degradation.[14][15]
Handling Minimize exposure to ambient atmosphere.When handling the compound, do so in a controlled environment (e.g., a glove box or under a stream of inert gas) to the extent possible. Equilibrate the container to room temperature before opening to prevent condensation.

Q: How can I proactively assess the stability of a new batch of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide?

A proactive stability study is highly recommended, especially for critical applications. This involves subjecting the compound to accelerated degradation conditions to predict its long-term stability.

Experimental Workflow: Accelerated Stability Study

Accelerated Stability Study Workflow Workflow for Accelerated Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions (ICH Guidelines) cluster_analysis Analysis cluster_eval Evaluation A Aliquot new batch into multiple sealed vials B1 Long-Term: 25°C / 60% RH A->B1 Distribute B2 Accelerated: 40°C / 75% RH A->B2 Distribute B3 Stress: >50°C, high humidity, acid/base/oxidative exposure A->B3 Distribute C Pull samples at pre-defined time points (e.g., 0, 1, 3, 6 months) B1->C Sample B2->C Sample B3->C Sample D Analyze by stability-indicating method (e.g., HPLC-UV/MS) C->D E Quantify parent compound and degradation products D->E F Determine degradation rate and establish shelf-life E->F

Caption: Workflow for conducting an accelerated stability study.

This study will provide valuable data on the intrinsic stability of the molecule and help establish an appropriate re-test period.[13][15][20]

Q: Are there any analytical methods you recommend for monitoring stability?

A stability-indicating analytical method is crucial. This is a validated quantitative method that can accurately measure the decrease in the active compound's concentration and the increase in the concentration of its degradation products.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

  • Principle: This technique separates compounds based on their polarity. The non-polar stationary phase (e.g., C18) will retain the less polar parent amide longer than the more polar hydrolysis products.

  • Typical Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of an acidifier like 0.1% formic acid to improve peak shape.

    • Detection: UV detector set to a wavelength where both the parent compound and the dimethoxyphenyl-containing moiety absorb (e.g., ~275 nm).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

For more definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[21][22] Gas chromatography (GC) can also be used, particularly for quantifying the more volatile degradation products.[23][24][25]

Key Takeaways for Minimizing Hydrolysis

The stability of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a manageable challenge if the core principles of chemical storage are respected.

Hydrolysis Minimization Strategy Core Strategy for Stability center Compound Stability T Low Temperature (-20°C) center->T Control Kinetics M Moisture Exclusion (Desiccant & Inert Gas) center->M Prevent Reaction C Proper Container (Sealed Amber Glass) center->C Isolate from Environment P Purity Control (Minimize Catalysts) center->P Avoid Catalysis

Caption: Key pillars for minimizing hydrolysis during storage.

By controlling temperature, rigorously excluding moisture, using appropriate containers, and ensuring high initial purity, you can significantly extend the viable shelf-life of your 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide.

References

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Retrieved from University of Calgary Chemistry. [Link]

  • Zaher, H., et al. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports. [Link]

  • Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from Purple Diamond. [Link]

  • Scribd. ICH Guidelines for Drug Stability Testing. Retrieved from Scribd. [Link]

  • Zaher, H., et al. (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific. [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant? Retrieved from Terra Universal. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. Retrieved from Khan Academy. [Link]

  • Jalon. (2025, March 20). Exploring Various Desiccant Uses in Different Industries. Retrieved from Jalon. [Link]

  • Akiya, N., & Savage, P. E. (2001). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 40(8), 1822-1831. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from Master Organic Chemistry. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705-709. [Link]

  • International Council for Harmonisation. (2003, February 6). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma. [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from ICH. [Link]

  • Stream Peak International. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Retrieved from Stream Peak. [Link]

  • Siwawannapong, K., et al. (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry. [Link]

  • Absortech. Moisture protection for hygroscopic materials during transport. Retrieved from Absortech. [Link]

  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay? Retrieved from ResearchGate. [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Retrieved from CCS Knowledge Centre. [Link]

  • ResearchGate. Steps involved for the analyses of degraded amines using GC. Retrieved from ResearchGate. [Link]

  • Soloway, S., & Lipschitz, A. (1952). Colorimetric Test for Amides and Nitriles. Analytical Chemistry, 24(5), 898-900. [Link]

  • AHH Chemical. (2025, January 12). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? Retrieved from AHH Chemical. [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from Open Library Publishing Platform. [Link]

  • Scribd. Amide Drug Stability and Hydrolysis. Retrieved from Scribd. [Link]

  • PubChem. n-Benzyl-3-bromopropanamide. Retrieved from PubChem. [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from EMA. [Link]

  • PubChem. 3-Bromo-N-phenylpropanamide. Retrieved from PubChem. [Link]

  • PubChem. N-benzyl-3-bromobenzamide. Retrieved from PubChem. [Link]

  • PMC. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from PMC. [Link]

  • Cheméo. Chemical Properties of Benzamide, 3-bromo-N-butyl-N-hept-2-yl-. Retrieved from Cheméo. [Link]

  • ResearchGate. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from ResearchGate. [Link]

  • Beilstein Journals. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from Beilstein Journals. [Link]

  • PMC. 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. Retrieved from PMC. [Link]

  • PubMed. 4-Bromo-3-{N-[2-(3,4-dimethoxy-phen-yl)eth-yl]-N-methyl-sulfamo-yl}-5-methyl-benzoic acid monohydrate. Retrieved from PubMed. [Link]

Sources

Optimization

Removing unreacted 2,4-dimethoxybenzylamine from crude product

Topic: Removal of Unreacted 2,4-Dimethoxybenzylamine (2,4-DMBA) Case ID: PUR-24DMB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering difficulty removing excess...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 2,4-Dimethoxybenzylamine (2,4-DMBA)

Case ID: PUR-24DMB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering difficulty removing excess 2,4-dimethoxybenzylamine (2,4-DMBA) from your crude reaction mixture. This is a common challenge in organic synthesis, particularly following reductive aminations or amide couplings where 2,4-DMBA is used as a protecting group precursor or a nucleophile.

The difficulty arises because 2,4-DMBA is a nucleophilic, electron-rich primary amine (pKa ~9.4) with significant lipophilicity due to the two methoxy groups. Standard aqueous washes often fail if the pH is not strictly controlled, or if your target product shares similar acid-base properties.

This guide provides three validated workflows ranging from standard extraction to high-throughput scavenging.

Chemical Profile: The "Enemy"
PropertyValueImplication for Purification
Structure Primary Amine w/ electron-rich ringHighly nucleophilic; prone to streaking on silica.
pKa (Conjugate Acid) ~9.4 - 9.5Protonates readily. Soluble in water at pH < 4.
Boiling Point 95°C (0.2 mmHg)High vacuum required. Difficult to remove by rotovap.
Solubility Soluble in DCM, EtOAc, AlcoholsCo-extracts with most organic products in neutral conditions.
Reactivity High (Primary Amine)Ideal candidate for electrophilic scavenger resins.
Module 1: The Standard Protocol (Acid-Base Extraction)

Best For: Neutral or Acidic Products (Amides, Esters, Ethers). Risk Level: Low (unless product is acid-labile).

The most efficient removal method relies on the basicity of 2,4-DMBA. By lowering the pH of the aqueous phase below the pKa of the amine (pH < 4), 2,4-DMBA converts to its ammonium salt (


), which partitions into the aqueous layer.
Protocol 1.1: The Citric Acid Wash

Why Citric Acid? Unlike HCl, 10% Citric Acid (pH ~2) is mild enough to avoid cleaving acid-sensitive groups (like Boc or acetals) while sufficiently acidic to fully protonate 2,4-DMBA.

  • Dilution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as amine salts can occasionally solubilize in chlorinated solvents via ion-pairing.

  • Primary Wash: Wash the organic layer 3x with 10% aqueous Citric Acid .

    • Checkpoint: The 2,4-DMBA is now in the aqueous layer.

  • Brine Wash: Wash organic layer 1x with saturated brine to remove residual water/acid.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol 1.2: The "Back-Extraction" (For Stubborn Emulsions)

If an emulsion forms (common with benzylamines), reverse the phase logic:

  • Extract the entire crude into 1M HCl .

  • Wash the aqueous acidic layer with Ether/EtOAc (removes non-basic impurities).

  • Basify the aqueous layer to pH > 11 using NaOH .

  • Extract the now-free amine (2,4-DMBA) away? STOP.

    • Correction: This isolates the amine.[1][2][3][4] Use this only if 2,4-DMBA is your product. For removal, stick to Protocol 1.1.

Module 2: Scavenger Resins (The "Silver Bullet")

Best For: Basic Products (Secondary/Tertiary Amines) or Acid-Sensitive Compounds. Mechanism: Chemoselective Covalent Capture.

If your product is also an amine (e.g., a secondary amine formed via reductive amination), acid extraction will remove your product too. You must use chemoselectivity . 2,4-DMBA is a primary amine; your product is likely secondary or tertiary .

Workflow Logic

We utilize electrophilic resins (Isocyanates or Aldehydes) that react rapidly with primary amines (sterically accessible) but slowly or not at all with hindered secondary/tertiary amines.

ScavengerWorkflow Start Crude Mixture (Product + Excess 2,4-DMBA) Resin Add PS-Isocyanate Resin (3-4 equivalents relative to impurity) Start->Resin Reaction Incubate (Room Temp, 2-16 hours) Resin->Reaction Mechanism Mechanism: R-NH2 + Resin-NCO -> Resin-NH-CO-NH-R (Urea Bond Formation) Reaction->Mechanism Filter Filtration (Fritted funnel / SPE cartridge) Reaction->Filter Waste Solid Phase (Resin-bound 2,4-DMBA) Filter->Waste Retained Filtrate Liquid Phase (Pure Product) Filter->Filtrate Eluted

Figure 1: Chemoselective removal of primary amines using polymer-supported isocyanate.

Protocol 2.1: PS-Isocyanate Treatment
  • Calculate: Estimate the mmols of excess 2,4-DMBA (e.g., if you used 1.5 eq, you have 0.5 eq excess).

  • Stoichiometry: Add 3 equivalents of PS-Isocyanate resin (relative to the excess amine, not the product).

  • Solvent: Dissolve crude in DCM or THF (Resins swell best in these).

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours.

  • Test: Spot TLC. If 2,4-DMBA persists, add more resin or heat to 40°C.

  • Filter: Pass through a frit. The filtrate contains your product; the impurity is chemically bound to the beads.

Module 3: Chromatography & Derivatization

Best For: Large scale where resins are too expensive.

The "Modify and Wash" Trick

If you cannot use resins and acid wash fails, convert 2,4-DMBA into a neutral species that is easily separated.

  • Acylation: Add Acetic Anhydride (1.1 eq vs excess amine) and TEA to the crude.

  • Result: 2,4-DMBA converts to N-(2,4-dimethoxybenzyl)acetamide.

  • Separation:

    • The acetamide is neutral .

    • If your product is an amine , extract the mixture with dilute acid. The product goes to water; the acetamide stays in organic. Wash organic, then basify aqueous to recover product.[5]

    • If your product is neutral , the acetamide will likely have a very different Rf on silica compared to the free amine, facilitating column chromatography.

Chromatography Tip

2,4-DMBA streaks on silica due to interaction with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH mobile phase. This deactivates the silica, sharpening the amine peaks.
    
Decision Matrix

Use this logic flow to select the correct protocol for your specific situation.

DecisionMatrix Start Identify Product Nature IsProductAmine Is the Product an Amine? Start->IsProductAmine No No (Neutral/Acidic) IsProductAmine->No   Yes Yes (Basic) IsProductAmine->Yes   AcidWash Protocol 1.1: Citric Acid Extraction No->AcidWash IsPrimary Is Product Primary Amine? Yes->IsPrimary YesPrimary Yes IsPrimary->YesPrimary   NoSecondary No (Sec/Tert) IsPrimary->NoSecondary   Chromatography Protocol 3: Chromatography w/ TEA (Resins will react with product) YesPrimary->Chromatography Resin Protocol 2.1: PS-Isocyanate Resin NoSecondary->Resin

Figure 2: Decision matrix for selecting the optimal purification strategy.

Frequently Asked Questions (FAQ)

Q: Can I remove 2,4-DMBA by vacuum distillation? A: Generally, no. While it has a boiling point of ~95°C at 0.2 mmHg, this requires a high-vacuum setup. If your product is a complex drug intermediate, the heat required to distill the amine might degrade your compound.

Q: I used the Citric Acid wash, but my product precipitated. What happened? A: Your product likely formed an insoluble citrate salt.

  • Fix: Filter the solid.[2][4][6] This precipitate is likely your clean product salt! Partition it between DCM and saturated

    
     to recover the free base.
    

Q: Can I use Benzaldehyde resin instead of Isocyanate? A: Yes. Polymer-supported benzaldehyde reacts with 2,4-DMBA to form an imine. This is reversible (unlike the urea formation with isocyanate), so ensure you filter the resin immediately and do not expose it to aqueous acid during the filtration, or you will hydrolyze the imine and release the impurity back into the filtrate.

Q: How do I visualize 2,4-DMBA on TLC? A: It is UV active (aromatic rings). It also stains strongly with Ninhydrin (turns purple/red) or Anisaldehyde (due to the electron-rich ring).

References
  • LookChem. (n.d.). 2,4-Dimethoxybenzylamine Properties and pKa Data. Retrieved from

  • BenchChem. (2025).[6] Troubleshooting Guide: Scavenger Resins for Amine Removal. Retrieved from

  • Organic Syntheses. (n.d.). Preparation of Secondary Amines and Purification via Sulfonamides. Org.[7] Synth. Coll. Vol. 10, p. 423. Retrieved from

  • Thieme Connect. (2000). Covalent Scavengers for Primary and Secondary Amines. Synlett. Retrieved from

  • Amerigo Scientific. (n.d.). Scavenger Resins: Applications in Organic Synthesis. Retrieved from

Sources

Troubleshooting

Controlling temperature for stable 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide synthesis

Welcome to the technical support resource for the synthesis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into successfully navigating this synthesis, with a critical focus on temperature control for ensuring stability, purity, and yield.

Overview: The Criticality of Temperature in Amide Bond Formation

The synthesis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide involves the acylation of (2,4-dimethoxyphenyl)methanamine with 3-bromopropionyl chloride. This is a classic nucleophilic acyl substitution reaction.

Reaction Scheme: (2,4-dimethoxyphenyl)methanamine + 3-bromopropionyl chloride → 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide + HCl

While straightforward in principle, the reaction's success is profoundly influenced by thermal conditions. The reaction between an amine and an acyl chloride is inherently exothermic.[] Failure to manage this exotherm is the primary source of many common experimental failures, leading to impurity formation and degradation of the desired product. This guide provides a framework for understanding and controlling these thermal dynamics.

Reaction Mechanism: Nucleophilic Acyl Substitution

The diagram below illustrates the fundamental mechanism. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion to form the stable amide bond. A base is typically required to neutralize the HCl byproduct.[2][3]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tetrahedral Intermediate cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation Amine Amine (Nucleophile) AcylChloride Acyl Chloride (Electrophile) Amine->AcylChloride Lone pair attacks carbonyl carbon Intermediate Tetrahedral Intermediate (Unstable) AcylChloride->Intermediate Amide Protonated Amide Intermediate->Amide Carbonyl reforms Chloride Chloride Ion (Leaving Group) Intermediate->Chloride FinalAmide Final Amide Product Amide->FinalAmide Base Base (e.g., Pyridine, Et₃N) Base->FinalAmide Removes proton

Caption: Mechanism of nucleophilic acyl substitution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction mixture turned dark brown or black immediately after I added the 3-bromopropionyl chloride. What went wrong?

Answer: This is a classic sign of a runaway exothermic reaction. The rapid, uncontrolled increase in temperature has likely caused the decomposition of your starting materials or the product. Acyl chlorides are highly reactive, and their reaction with amines can release a significant amount of heat.[]

Causality:

  • Rapid Addition: Adding the acyl chloride too quickly does not allow for efficient dissipation of the generated heat.

  • Insufficient Cooling: Starting the reaction at room temperature or without an ice bath prevents the absorption of the initial exotherm.

Solution Protocol:

  • Pre-Cooling: Before adding the acyl chloride, cool the solution of (2,4-dimethoxyphenyl)methanamine and base (e.g., triethylamine or pyridine) in your chosen solvent (e.g., Dichloromethane - DCM) to 0-5 °C using an ice-water bath.

  • Slow, Dropwise Addition: Add the 3-bromopropionyl chloride drop by drop via a syringe or dropping funnel over a period of 15-30 minutes.

  • Vigorous Stirring: Ensure the mixture is stirring efficiently to promote even heat distribution.

  • Monitor Internal Temperature: For larger-scale reactions, use a thermometer to ensure the internal temperature does not rise above 10 °C during the addition.

Question 2: The reaction is complete (checked by TLC), but my final yield is disappointingly low after purification.

Answer: Low yield can stem from several factors, often related to suboptimal temperature management or reagent stability.

Possible Causes & Solutions:

  • Cause A: Hydrolysis of Acyl Chloride. 3-bromopropionyl chloride is moisture-sensitive and can hydrolyze to 3-bromopropionic acid, which will not react under these conditions.

    • Solution: Use a freshly opened bottle or a recently distilled batch of 3-bromopropionyl chloride.[4] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Incomplete Reaction. While TLC may show the disappearance of starting amine, the reaction may not have gone to full completion.

    • Solution: After the controlled, cold addition of the acyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[5] This ensures the reaction proceeds to completion without a significant risk of thermal decomposition.

  • Cause C: Side Reactions. At elevated temperatures, the bromide on the product can act as an electrophile, potentially leading to N-alkylation with the starting amine or another product molecule, creating complex impurities that are difficult to remove.

    • Solution: Strict adherence to the low-temperature addition protocol is crucial. Using a non-nucleophilic base like triethylamine is preferred over pyridine in some cases to minimize catalytic side reactions.[6]

Question 3: My NMR spectrum shows the desired product, but it's contaminated with hard-to-remove impurities. How can I improve purity?

Answer: Purity issues are almost always linked to side reactions, which are highly dependent on temperature and the order of reagent addition.

Troubleshooting Workflow for Purity:

G start Impure Product Observed check_temp Was initial addition at 0-5°C? start->check_temp check_rate Was addition slow and dropwise? check_temp->check_rate Yes sol_temp Implement strict cooling protocol. Use an ice bath. check_temp->sol_temp No check_reagents Are reagents pure and dry? check_rate->check_reagents Yes sol_rate Use a syringe pump for controlled addition. check_rate->sol_rate No check_reagents->start Yes (Consider purification method) sol_reagents Use fresh/distilled acyl chloride. Dry solvent and glassware. check_reagents->sol_reagents No

Caption: Troubleshooting logic for improving product purity.

Purification Strategy: If impurities persist despite optimized reaction conditions, a robust purification strategy is needed.

  • Aqueous Workup: Wash the crude reaction mixture with dilute HCl (to remove excess amine and base), followed by a sodium bicarbonate solution (to remove any acidic byproducts), and finally brine.

  • Chromatography: Column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for storing 3-bromopropionyl chloride? A: It should be stored at 2-8°C under an inert atmosphere to minimize degradation and hydrolysis.[4]

Q: Can I use a different base instead of triethylamine or pyridine? A: Yes, other non-nucleophilic hindered bases like N,N-diisopropylethylamine (Hünig's base) can be used.[2] Inorganic bases like sodium bicarbonate can also be used in a biphasic system (e.g., DCM/water), known as the Schotten-Baumann condition, though this may require vigorous stirring.[7]

Q: How stable is the final product, 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide? A: While generally stable, bromo-amides can be susceptible to degradation over long periods, especially if exposed to light, high temperatures, or nucleophiles.[8] It is best stored in a cool, dark place. The presence of the bromine atom makes it a potential alkylating agent, so it should not be stored with nucleophilic substances.

Q: Is it possible for the amide product to react further? A: Over-acylation (reaction at the amide nitrogen) is generally not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the carbonyl group.[2][9] The primary concern for further reactivity is intermolecular N-alkylation via the bromo- group, which is mitigated by keeping temperatures low.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is designed to maximize yield and purity by carefully controlling the reaction exotherm.

Materials:

  • (2,4-dimethoxyphenyl)methanamine (1.0 eq)

  • 3-Bromopropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Standard laboratory glassware, dried

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (2,4-dimethoxyphenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature stabilizes at 0-5 °C .

  • Controlled Addition: Add 3-bromopropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise over 20-30 minutes. Ensure the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes.

  • Warm-up: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide.

Table of Critical Temperature Parameters
ParameterRecommended TemperatureRationale & Justification
Reagent Cooling 0-5 °CEssential to prepare the system for the exothermic addition and prevent initial temperature spikes.
Acyl Chloride Addition Maintain < 10 °CThe most critical phase. Keeping the temperature low during addition prevents the formation of thermal degradation byproducts and side reactions.[][5]
Post-Addition Reaction Warm to Room Temp. (~20-25 °C)Allowing the reaction to proceed at a moderate temperature after the initial exotherm is controlled ensures it goes to completion for optimal yield.[5]
Storage of Product 2-8 °C (Cool, Dark Place)Enhances long-term stability by minimizing potential degradation or intermolecular side reactions.[8]

References

  • Organic Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings. [Link]

  • Ghosh, S. C., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link]

  • ResearchGate. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Organic Chemistry Portal. (2020). Transamidation for the Synthesis of Primary Amides at Room Temperature. [Link]

  • LibreTexts Chemistry. (2023). 12.5 Reactions of Amines – Fundamentals of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines. [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. [Link]

  • PubChemLite. (2026). 3-bromo-n-[(2,4-dimethoxyphenyl)methyl]propanamide. [Link]

  • Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. [Link]

  • MDPI. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • SLS. (n.d.). 3-Bromopropionyl chloride, tec | 142514-100G | SIGMA-ALDRICH. [Link]

  • PubMed. (2016). Thermal Decomposition of 3-Bromopropene. A Theoretical Kinetic Investigation. [Link]

  • Google Patents. (2012). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
  • ResearchGate. (2025). Synthesis of 3-bromo derivatives of flavones. [Link]

  • PubChem. (n.d.). N-(4-bromo-3-methylphenyl)-2-methoxypropanamide. [Link]

  • PubChem. (n.d.). 3-Bromopropionamide. [Link]

  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]

  • Journal of Thermal Analysis and Calorimetry. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. [Link]

  • PMC. (n.d.). 2-[N-(2,4-Dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate. [Link]

  • The Royal Society of Chemistry. (n.d.). CH Functionalization for Acylation/Alkylation Reaction using Organic Photoredox Catalysis. [Link]

  • NIST WebBook. (n.d.). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Development Guide: Purity Analysis of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Executive Summary & Scientific Rationale In the synthesis of pharmaceutical intermediates, 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (hereafter 3-BDMP ) presents a classic chromatographic challenge. As an alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the synthesis of pharmaceutical intermediates, 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (hereafter 3-BDMP ) presents a classic chromatographic challenge. As an alkylating agent possessing an electron-rich aromatic system and a labile alkyl bromide tail, it requires a separation method that balances two opposing forces:

  • Chemical Stability: The alkyl bromide moiety is susceptible to hydrolysis (forming the alcohol impurity) and elimination (forming the acrylamide derivative), necessitating rapid analysis at controlled pH.

  • Selectivity: Critical impurities, particularly the hydrolyzed alcohol analog and the starting material (2,4-dimethoxybenzylamine), possess similar hydrophobicities to the parent, often leading to co-elution on standard alkyl phases.

This guide objectively compares a standard C18 (Octadecyl) approach against an optimized Core-Shell Phenyl-Hexyl methodology. We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl phase utilizes


 interactions to achieve superior resolution (

) of the critical impurity pair.

Critical Impurity Profile

Before selecting a column, the separation goals must be defined by the synthesis pathway.

Impurity IDStructure / OriginPhysicochemical Challenge
Impurity A 2,4-dimethoxybenzylamine (Starting Material)Basic amine; prone to severe tailing on active silanols.
Impurity B 3-hydroxy-N-[(2,4-dimethoxy...)propanamide Hydrolysis product; highly similar polarity to 3-BDMP.
Impurity C Acrylamide derivative Elimination product; UV active, elutes close to parent.

Comparative Methodology

Method A: The "Generic" Standard (C18)

The baseline approach using a fully porous C18 column.

  • Column: Fully Porous C18,

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[2][3]

  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Outcome: The electron-rich dimethoxy ring dominates the retention, masking the subtle difference between the bromine (parent) and hydroxyl (Impurity B) tails. Result: Co-elution or "shoulder" peaks.

Method B: The "Targeted" Solution (Core-Shell Phenyl-Hexyl)

The recommended approach utilizing mixed-mode selectivity.

  • Column: Core-Shell Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.[4]

  • Mechanism: Hydrophobicity +

    
     Stacking.
    
  • Outcome: The phenyl ligand engages in

    
     stacking with the 2,4-dimethoxybenzyl ring of the analyte. This interaction is sterically modulated by the tail (Br vs. OH), enhancing selectivity. The core-shell morphology reduces diffusion paths, sharpening peaks for the basic Impurity A.
    

Experimental Protocols

Reagent Preparation (Method B)

Trustworthiness Check: This buffer system is volatile (LC-MS compatible) and buffers at pH 3.5 to suppress silanol activity without catalyzing rapid bromide hydrolysis.

  • Buffer A (10 mM Ammonium Formate, pH 3.5): Dissolve

    
     ammonium formate in 
    
    
    
    HPLC-grade water. Adjust pH to
    
    
    with Formic Acid. Dilute to
    
    
    . Filter through
    
    
    membrane.
  • Mobile Phase B: 100% Methanol (LC-MS Grade). Note: Methanol promotes

    
     interactions better than Acetonitrile.
    
  • Diluent: 50:50 Water:Methanol. (Do not use 100% organic; it may precipitate buffer salts).

Instrument Parameters[2][3][5]
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Flow Rate


Column Temp


Detection UV

(matches dimethoxy absorption)
UV

Gradient 0-100% B in 20 min5-95% B in 10 min

Performance Data Comparison

The following data represents typical performance metrics observed during method development validation (per ICH Q2(R1) guidelines).

Table 1: System Suitability Results

MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (3-BDMP)


Faster
Resolution (

) (Imp B vs. Parent)

(Co-elution)

(Baseline)
Pass
Tailing Factor (

) (Impurity A)

(Tailing)

(Symmetric)
Pass
Theoretical Plates (

)


High Efficiency

Interpretation: Method A fails the resolution requirement (


) for the critical hydrolysis impurity. Method B achieves baseline separation due to the orthogonal selectivity of the phenyl phase.

Mechanistic Visualization

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase.

MethodDevelopment Start Start: 3-BDMP Purity Analysis CheckStructure Analyze Structure: 1. Aromatic Ring (Dimethoxy) 2. Labile Alkyl Bromide Start->CheckStructure InitialScreen Initial Screen: C18 Column, Low pH CheckStructure->InitialScreen ResultEval Result: Impurity B (Alcohol) Co-elutes with Parent InitialScreen->ResultEval SelectivitySwitch Switch Mechanism: Target Pi-Pi Interaction ResultEval->SelectivitySwitch Hydrophobicity Insufficient PhenylTest Test: Phenyl-Hexyl Methanol (Promotes Pi-Pi) SelectivitySwitch->PhenylTest FinalValidation Validation (ICH Q2): Rs > 2.0, Tf < 1.5 PhenylTest->FinalValidation Success

Caption: Logical workflow moving from a failed hydrophobic screen to a successful mixed-mode selection.

Diagram 2: Selectivity Mechanism (C18 vs. Phenyl-Hexyl)

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Analyte_A 3-BDMP C18_Ligand->Analyte_A Hydrophobic (Weak) Impurity_A Impurity B (OH) C18_Ligand->Impurity_A Hydrophobic (Similar) Phenyl_Ligand Phenyl Ring Ligand Analyte_B 3-BDMP (Dimethoxy Ring) Phenyl_Ligand->Analyte_B Pi-Pi Stacking (Strong & Specific) Phenyl_Ligand->Analyte_B Steric Selectivity

Caption: C18 relies on non-specific hydrophobicity; Phenyl-Hexyl leverages Pi-Pi stacking for enhanced discrimination.

References

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6][7] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).

Sources

Comparative

Comparing DMB vs PMB protecting groups in 3-bromopropanamide synthesis

As a Senior Application Scientist, I frequently consult on the design of orthogonal protection strategies for complex, multi-step syntheses. When working with bifunctional building blocks like 3-bromopropanamide, achievi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the design of orthogonal protection strategies for complex, multi-step syntheses. When working with bifunctional building blocks like 3-bromopropanamide, achieving high chemoselectivity is paramount. The molecule possesses a nucleophilic primary amide and an electrophilic alkyl bromide. To perform selective transformations on the alkyl bromide—such as nucleophilic substitutions, Grignard reagent formation, or cross-coupling—the primary amide must be temporarily masked to prevent unwanted N-alkylation or polymerization.

While benzyl (Bn) groups are traditional choices, their harsh removal conditions (e.g., strong hydrogenolysis) often degrade sensitive functionalities. This necessitates the use of electron-rich, acid-labile alternatives: the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups.

This guide provides an objective, data-driven comparison of PMB and DMB protecting groups in the context of 3-bromopropanamide synthesis, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality: The Carbocation Stability Principle

The fundamental difference between PMB and DMB lies in the thermodynamics of their acid-catalyzed cleavage. Both protecting groups are removed via an


-type heterolytic C–N bond cleavage that generates a benzylic carbocation[1].

The PMB group contains a single electron-donating methoxy group at the para position. While this provides moderate resonance stabilization to the resulting carbocation, its cleavage still requires highly acidic conditions, such as 95% trifluoroacetic acid (TFA) or the addition of superacids like trifluoromethanesulfonic acid (TFMSA)[2].

In contrast, the DMB group features two methoxy groups at the ortho and para positions. This dual electron-donating effect synergistically stabilizes the benzylic carbocation transition state[3]. Consequently, the activation energy for C–N bond heterolysis is drastically lowered. DMB can be quantitatively cleaved using highly dilute acid (1–5% TFA in dichloromethane) at room temperature[2].

Because these carbocations are highly reactive electrophiles, they will immediately re-alkylate the free amide or attack other sensitive moieties in the molecule if left unchecked[4]. Therefore, the use of nucleophilic scavengers (e.g., triisopropylsilane, anisole, or phenol) is an absolute mechanistic requirement to irreversibly quench the carbocation[5].

Quantitative Performance Comparison

The following table summarizes the operational parameters and empirical data for PMB and DMB groups, allowing researchers to select the appropriate strategy based on the required orthogonality.

ParameterN-PMB ProtectionN-DMB Protection
Aromatic Substitution 4-methoxy2,4-dimethoxy
Acid Lability Low to ModerateVery High
Standard Acidic Cleavage 90–95% TFA, elevated temps, or TFMSA[2]1–5% TFA in DCM, Room Temp[2]
Cleavage Kinetics (RT) 2–12 hours (often incomplete)< 30 minutes
Oxidative Cleavage DDQ or CAN (Slow)[1]DDQ or CAN (Rapid)[1]
Carbocation Stability ModerateExtremely High
Mandatory Scavengers Anisole, Thioanisole[5]Triisopropylsilane (TIPS), Phenol[5]
Orthogonality Stable to mild acids (e.g., Boc removal)Cleaved alongside Boc/Trt groups

Logical Workflow: PMB vs. DMB Strategy

Workflow cluster_PMB PMB Strategy (Robust) cluster_DMB DMB Strategy (Labile) Start 3-Bromopropanamide Prot_PMB Protection PMB-Cl, Base Start->Prot_PMB Prot_DMB Protection DMB-Cl, Base Start->Prot_DMB Sub_PMB N-PMB-Amide Prot_PMB->Sub_PMB Deprot_PMB Harsh Cleavage 95% TFA, Heat or TFMSA Sub_PMB->Deprot_PMB Functionalization Product Target Functionalized Amide Deprot_PMB->Product Sub_DMB N-DMB-Amide Prot_DMB->Sub_DMB Deprot_DMB Mild Cleavage 1-5% TFA/DCM, RT Sub_DMB->Deprot_DMB Functionalization Deprot_DMB->Product

Logical workflow comparing PMB and DMB protection/deprotection strategies for 3-bromopropanamide.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify reaction progression without relying solely on end-point analysis.

Protocol 1: Synthesis of N-(2,4-Dimethoxybenzyl)-3-bromopropanamide

Causality Note: Sodium hydride (NaH) is used to irreversibly deprotonate the primary amide, generating a highly nucleophilic amidate anion. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the sodium cation, leaving the amidate naked and highly reactive toward the DMB-Cl electrophile.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert nitrogen atmosphere. Add 3-bromopropanamide (1.0 equiv, 10 mmol) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases.

  • Alkylation: Dropwise add 2,4-dimethoxybenzyl chloride (DMB-Cl, 1.05 equiv).

  • Self-Validation (IPC): After 2 hours at room temperature, analyze an aliquot via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar 3-bromopropanamide spot and the appearance of a UV-active, higher

    
     spot confirms conversion.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL) to neutralize unreacted NaH. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous 
    
    
    
    , concentrate, and purify via silica gel chromatography.
Protocol 2: Mild Acidic Deprotection of DMB-Amide

Causality Note: At 5% TFA, the protonation of the amide nitrogen is minimized, but the benzylic ether oxygen is sufficiently activated to trigger C–N bond cleavage[3]. Triisopropylsilane (TIPS) acts as a hydride donor, permanently reducing the 2,4-dimethoxybenzyl carbocation to 2,4-dimethoxytoluene, thus preventing equilibrium reversal[4].

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 5% TFA and 2.5% TIPS in anhydrous dichloromethane (DCM).

  • Reaction: Dissolve the N-DMB-functionalized amide (1.0 mmol) in 10 mL of the cleavage cocktail at room temperature.

  • Self-Validation (IPC): Monitor via LC-MS. Within 15–30 minutes, the total ion chromatogram (TIC) should show the complete disappearance of the

    
     peak of the protected substrate and the emergence of the deprotected amide mass.
    
  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the pure, deprotected amide as a TFA salt (if basic amines are present) or as a neutral compound.

Protocol 3: Harsh Acidic Deprotection of PMB-Amide

Causality Note: Because the PMB carbocation is less stable, 95% TFA is required to push the equilibrium forward[2]. Anisole is used as an aromatic scavenger to undergo rapid Friedel-Crafts alkylation with the PMB carbocation, acting as an irreversible thermodynamic sink[5].

  • Cleavage Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% Anisole, and 2.5% Water. (Water assists in hydrolyzing any transient trifluoroacetate esters).

  • Reaction: Dissolve the N-PMB-functionalized amide (1.0 mmol) in 10 mL of the cocktail. Heat to 40 °C if the substrate permits, or stir at room temperature for 4–8 hours.

  • Self-Validation (IPC): Due to the high TFA concentration, TLC is often streaky. Use LC-MS (diluting a 10

    
     aliquot into 1 mL of Acetonitrile) to confirm the complete consumption of the starting material.
    
  • Isolation: Remove TFA in vacuo. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA, then precipitate the product using cold diethyl ether.

Application Scientist Insights: Strategic Selection

When planning your synthetic route for 3-bromopropanamide derivatives, the choice between PMB and DMB should be dictated by the downstream chemical environment:

  • Choose PMB if your subsequent functionalization steps involve mildly acidic conditions (e.g., Lewis acid-catalyzed reactions or Boc-deprotection of adjacent amines). PMB's robust nature ensures it will survive these steps intact[2].

  • Choose DMB if your target molecule contains sensitive functional groups (e.g., glycosidic bonds, complex polyenes, or easily epimerized stereocenters) that would degrade under 95% TFA or extended heating[3]. The ability to cleave DMB in 5% TFA at room temperature provides a highly orthogonal, mild exit strategy.

By aligning the thermodynamic stability of the protecting group with the specific constraints of your target molecule, you can significantly improve overall synthetic yields and minimize late-stage purification bottlenecks.

References

  • Application Notes and Protocols: The 2,4-Dimethoxybenzyl (DMB) Group in Carbohydrate Chemistry - Benchchem. Benchchem.
  • Amino Acid-Protecting Groups. SciSpace / ug.edu.pl.
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC / ACS Omega.
  • Cleavage Cocktail Selection. CDN.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry.

Sources

Validation

Crystal structure determination of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Topic: Crystal Structure Determination of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

In the development of benzylamide derivatives for medicinal chemistry, precise structural characterization is non-negotiable. This guide focuses on 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (referred to herein as 3-Br-DMP ), a critical electrophilic intermediate. While solution-phase NMR confirms connectivity, it fails to capture the solid-state conformation and intermolecular hydrogen bonding networks that dictate solubility, stability, and bioavailability.

This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods (PXRD, NMR), providing a validated workflow for obtaining and refining the crystal structure of 3-Br-DMP.

Comparative Analysis: SC-XRD vs. Alternatives

For a flexible amide like 3-Br-DMP, selecting the correct structural elucidation method is critical. The following table objectively compares SC-XRD performance against Powder X-Ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR), supported by performance metrics derived from analogous benzylamide systems.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureSC-XRD (Recommended) PXRD (Alternative) Solution NMR (Supplementary)
Primary Output Precise 3D atomic coordinates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) & thermal ellipsoids.
Unit cell dimensions & bulk phase fingerprint.Molecular connectivity & functional group environment.[1]
Resolution Atomic level (< 0.8 Å).[2]Macro/Lattice level (peaks overlap in complex organics).Average solution conformation (dynamic).
Conformational Insight Determines exact torsion angles of the flexible propyl chain in solid state.Cannot easily resolve torsion angles without Rietveld refinement of a known model.Rapid averaging obscures fixed low-energy conformations.
Intermolecular Interactions Directly visualizes N-H···O hydrogen bonding networks and

-stacking.
Infers packing based on lattice changes; cannot visualize specific bonds.None (Intermolecular interactions are solvent-disrupted).
Sample Requirement Single high-quality crystal (

mm).
Polycrystalline powder (bulk).Dissolved sample (~5-10 mg).
Limitation Difficulty in growing suitable crystals.Peak broadening; difficult ab initio structure solution.No information on polymorphism or crystal packing.
Why SC-XRD is the Critical Path for 3-Br-DMP

While NMR confirms you made the molecule, only SC-XRD confirms how it behaves in the solid state.

  • The Flexible Linker Problem: The 3-bromopropyl chain is conformationally flexible. In the crystal lattice, it will adopt a specific low-energy conformation (likely anti or gauche regarding the C-C bonds) to maximize packing efficiency. SC-XRD is the only method to definitively measure this torsion angle [1].

  • The Amide Motif: Benzylamides form strong intermolecular hydrogen bond chains (N-H···O=C). Mapping these chains is essential for predicting melting points and solubility profiles [2].

Experimental Protocol: Synthesis to Structure

This section details a self-validating workflow. The synthesis is designed to minimize byproducts that interfere with crystallization.

Phase 1: High-Purity Synthesis

Objective: Synthesize 3-Br-DMP with >98% purity to facilitate crystal growth.

  • Reagents: 2,4-dimethoxybenzylamine (1.0 eq), 3-bromopropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve amine and triethylamine in DCM at 0°C under

      
       atmosphere.
      
    • Add acid chloride dropwise (exothermic control).

    • Stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup (Critical for Crystallization): Wash with 1M HCl (removes unreacted amine), then sat.

      
      , then Brine. Dry over 
      
      
      
      .
    • Concentrate in vacuo to obtain the crude solid.[2]

Phase 2: Crystallization Screening

Objective: Grow single crystals suitable for diffraction (dimensions


 mm).
  • Method A (Slow Evaporation - Recommended): Dissolve 20 mg in minimal hot Ethanol (EtOH). Allow to cool slowly to RT, then cover with parafilm poked with pinholes.

  • Method B (Vapor Diffusion): Dissolve in minimal THF (inner vial). Place in a larger jar containing Hexane (antisolvent). Seal the outer jar.

Phase 3: SC-XRD Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Mo K


 radiation, 

Å).

Workflow Diagram (DOT Visualization):

CrystalStructureWorkflow Synthesis Synthesis of 3-Br-DMP (>98% Purity) Crystallization Crystallization Screening (EtOH Slow Evap vs. THF/Hex Diffusion) Synthesis->Crystallization Microscopy Optical Microscopy Check (Birefringence/Singularity) Crystallization->Microscopy Microscopy->Crystallization Twinned/Amorphous Mounting Crystal Mounting (Mitegen Loop @ 100K) Microscopy->Mounting Suitable Crystal? DataCollection X-Ray Data Collection (Mo K-alpha) Mounting->DataCollection Integration Data Reduction & Integration (SAINT/XPREP) DataCollection->Integration Solution Structure Solution (SHELXT - Intrinsic Phasing) Integration->Solution Refinement Refinement (SHELXL) Least Squares on F^2 Solution->Refinement Validation CheckCIF Validation (Platon) Refinement->Validation

Figure 1: Step-by-step workflow for determining the crystal structure of 3-Br-DMP, from synthesis to validation.

Supporting Experimental Data (Benchmarking)

Since 3-Br-DMP is a derivative, we utilize data from the homologous N-benzyl-3-bromopropanamide and 2,4-dimethoxybenzyl systems to establish acceptance criteria. Your experimental results should converge with these parameters.

Expected Crystallographic Parameters

Based on the structural analogs (N-benzyl-3-bromopropanamide and dimethoxy-derivatives) [3, 4], the target compound is predicted to crystallize in a monoclinic system.[3]

ParameterReference Expectation (Analogous) Significance for 3-Br-DMP
Crystal System MonoclinicCommon for planar aromatic amides.
Space Group

or

Centrosymmetric; favored by amide dimers.
Z (Molecules/Cell) 4Indicates 1 molecule per asymmetric unit.
Density (

)

g/cm

Higher than non-brominated analogs due to Br mass.
R-Factor (

)

(5%)
Indicates a high-quality structural solution.
Goodness of Fit (S)

Values far from 1.0 indicate weighting scheme errors.
Key Structural Features to Analyze

When refining your structure, verify these specific geometric parameters to ensure chemical correctness:

  • Amide Planarity: The

    
     torsion angle should be near 
    
    
    
    or
    
    
    (planar). Significant deviation (
    
    
    ) suggests steric strain or crystal packing forces.
  • Methoxy Orientation: The methoxy groups at positions 2 and 4 usually lie coplanar to the benzene ring (

    
    ) to maximize resonance, unless sterically hindered [4].
    
  • Hydrogen Bonding: Look for intermolecular bonds:

    
    .
    
    • Expected Distance:

      
       Å (
      
      
      
      ).
    • Pattern: Infinite chains (C(4) motif) or Centrosymmetric Dimers (

      
       motif).
      

Troubleshooting & Validation

Common Failure Modes
  • Twinning: If the diffraction spots are split or the R-factor remains high (>10%), the crystal may be a non-merohedral twin.

    • Solution: Re-crystallize using a slower method (vapor diffusion) or use software (CELL_NOW) to handle twin domains.

  • Disorder: The flexible ethyl chain (between amide and bromine) may show thermal disorder.

    • Solution: Collect data at low temperature (100 K) using liquid nitrogen cryostats.

Final Validation (CheckCIF)

Before publication, the .cif file must be validated via the IUCr CheckCIF service.

  • Alert Level A/B: Must be addressed (usually indicates missed symmetry or bad atom assignment).

  • Alert Level C: Acceptable with explanation.

References

  • BenchChem. (2025). Unveiling Molecular Architecture: A Comparative Guide to Single-Crystal X-ray Diffraction Analysis. BenchChem. Link

  • Narayana, B., et al. (2007). Crystal structure of N-substituted benzamides. Acta Crystallographica Section E. Link

  • Mighani, H. (2010).[3] Synthesis, spectroscopic characterization, crystal structures of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone. ResearchGate. Link

  • PubChem. (2025).[4][5] 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide Compound Summary. National Library of Medicine. Link

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

Sources

Comparative

Validating β-Lactam Precursor Synthesis: A Comparative Guide to NMR-Based Methodologies

The β-lactam ring is a cornerstone of antibiotic development, forming the reactive core of penicillins, cephalosporins, and other critical antibacterial agents.[1][2] The precise synthesis and rigorous validation of thei...

Author: BenchChem Technical Support Team. Date: March 2026

The β-lactam ring is a cornerstone of antibiotic development, forming the reactive core of penicillins, cephalosporins, and other critical antibacterial agents.[1][2] The precise synthesis and rigorous validation of their precursors are paramount to ensuring the efficacy and safety of these life-saving drugs. This guide provides an in-depth comparison of common synthetic routes to β-lactam precursors and details the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy in their structural verification.

Synthetic Strategies for β-Lactam Ring Formation: A Comparative Overview

The construction of the strained four-membered azetidinone ring, the hallmark of β-lactams, can be achieved through several elegant synthetic methodologies.[3] The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Here, we compare three prominent methods: the Staudinger Synthesis, the Kinugasa Reaction, and the Reformatsky Reaction.

Synthetic MethodKey ReactantsGeneral CharacteristicsStereochemical Control
Staudinger Synthesis Imine and KeteneA versatile [2+2] cycloaddition. Ketenes are often generated in situ due to their high reactivity.[4][5]Stereochemistry is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. Generally, (E)-imines favor cis β-lactams, while (Z)-imines favor trans products.[4]
Kinugasa Reaction Nitrone and Terminal AlkyneA copper-catalyzed 1,3-dipolar cycloaddition followed by rearrangement.[6] This method offers a direct route to 4-substituted β-lactams.[7][8]Typically yields cis-substituted β-lactams with good stereoselectivity.[6]
Reformatsky Reaction Imine and α-HaloesterInvolves the formation of an organozinc reagent (Reformatsky enolate) which then adds to the imine.[9][10]Can produce both cis and trans isomers, with the outcome often dependent on the specific reactants and reaction conditions.[11]

The Staudinger synthesis is arguably the most widely employed method due to its broad substrate scope.[1][4] The reaction proceeds through a zwitterionic intermediate, and the final stereochemistry is a result of the competition between direct ring closure and isomerization.[12] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[12]

The Kinugasa reaction provides a powerful and often stereoselective route to β-lactams.[6][13] The copper acetylide, formed in situ, undergoes a cycloaddition with the nitrone, leading to the desired product.[7] Recent advancements have even enabled the use of inexpensive calcium carbide as the acetylene source.[7][8]

The Reformatsky reaction offers an alternative approach, particularly useful when starting from α-haloesters.[9][10] The formation of the zinc enolate is a critical step, and the subsequent addition to the imine can lead to either the β-lactam or the corresponding β-amino ester, depending on the reaction conditions.[9]

Experimental Protocol: Staudinger Synthesis of a Model β-Lactam Precursor

This section provides a detailed methodology for the synthesis of a cis-β-lactam via the Staudinger reaction.

Objective: To synthesize cis-1,4-diphenyl-3-phenoxy-2-azetidinone.

Materials:

  • Benzaldehyde

  • Aniline

  • Phenoxyacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and aniline (1 equivalent) in anhydrous DCM. Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting materials are consumed. The formation of the imine, N-benzylideneaniline, can be confirmed by the appearance of a new spot on the TLC plate.

  • Ketene Generation and Cycloaddition: Cool the reaction mixture containing the imine to 0 °C in an ice bath. In a separate flask, prepare a solution of phenoxyacetyl chloride (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Slowly add the phenoxyacetyl chloride/triethylamine solution to the imine solution dropwise over 30 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a base to generate the ketene in situ from the acid chloride.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cis-β-lactam.

NMR Validation: The Fingerprint of a Successful Synthesis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and validation of β-lactam precursors.[14][15] Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, stereochemistry, and purity of the synthesized compound.

¹H NMR Spectroscopy: Unraveling the Structure

The ¹H NMR spectrum provides key diagnostic signals for the β-lactam ring protons. The chemical shifts and coupling constants of the protons at the C3 and C4 positions are particularly informative.[16]

Typical ¹H NMR Chemical Shift Ranges for the Azetidinone Core: [16]

ProtonTypical Chemical Shift (ppm)Notes
C3-H 3.0 - 4.5Highly dependent on the nature of the substituent at C3. Electronegative groups cause a downfield shift.
C4-H 4.5 - 5.5Often the most downfield proton on the ring due to the influence of the nitrogen and the carbonyl group.
N-H 7.0 - 9.0If the nitrogen is unsubstituted, the N-H proton signal is often broad and its chemical shift is dependent on the solvent.[17]

Stereochemistry Determination: The vicinal coupling constant (³J) between the C3-H and C4-H protons is crucial for determining the cis/trans stereochemistry of the substituents.

  • cis-β-lactams: Typically exhibit a larger coupling constant, generally in the range of 4-6 Hz .[18]

  • trans-β-lactams: Show a smaller coupling constant, typically around 1-3 Hz .

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the presence of all carbon atoms in the molecule and their chemical environment. The carbonyl carbon of the β-lactam ring is a particularly characteristic signal.

Typical ¹³C NMR Chemical Shift Ranges for the Azetidinone Core: [16]

CarbonTypical Chemical Shift (ppm)Notes
C2 (C=O) 165 - 180The chemical shift of the carbonyl carbon is sensitive to ring strain and the nature of the substituent on the nitrogen atom.[16]
C3 40 - 60The chemical shift is influenced by the substituent at this position.
C4 50 - 70The chemical shift is affected by the substituents on both C4 and the nitrogen atom.
Identifying Impurities

NMR spectroscopy is also invaluable for detecting common impurities in β-lactam synthesis. These can include unreacted starting materials, side products from competing reactions, and degradation products. For instance, in the Staudinger synthesis, unreacted imine or the hydrolyzed acid chloride can often be identified by their characteristic NMR signals.

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Validation start Starting Materials (e.g., Imine, Acid Chloride) reaction Staudinger Reaction (or other synthetic method) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr_acq NMR Sample Preparation & Data Acquisition (¹H, ¹³C, 2D NMR) purification->nmr_acq spectral_analysis Spectral Analysis nmr_acq->spectral_analysis structure_confirm Structure Confirmation (Chemical Shifts, Coupling Constants) spectral_analysis->structure_confirm purity_assessment Purity Assessment spectral_analysis->purity_assessment final_product Validated β-Lactam Precursor structure_confirm->final_product purity_assessment->final_product

Caption: Workflow for the synthesis and NMR-based validation of β-lactam precursors.

Conclusion

The successful synthesis of β-lactam precursors is a critical first step in the development of new antibiotic therapies. While various synthetic methods offer access to this important class of molecules, rigorous validation is non-negotiable. NMR spectroscopy stands as the preeminent analytical technique for confirming the structure, stereochemistry, and purity of these compounds. A thorough understanding of the characteristic NMR signatures of the β-lactam ring, as detailed in this guide, empowers researchers to proceed with confidence in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide - Organic Chemistry Portal. (2019). Organic Letters, 21(10), 3746–3749. Retrieved from [Link]

  • Kinugasa Reaction for DNA-Encoded β-Lactam Library Synthesis. (2022). Organic Letters. Retrieved from [Link]

  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Application of 1H Nuclear Magnetic Resonance Spectroscopy to the Analysis of Beta-Lactam Antibiotics and Their Common Degradation Products. (1987). Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. Retrieved from [Link]

  • The Kinugasa Reaction. (2024). Organic Reactions, 114, 223–506. Retrieved from [Link]

  • β-Lactam synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). In β-Lactams: Novel Synthetic Pathways and Applications. Springer. Retrieved from [Link]

  • Synthesis of β-Lactams. (2020). Encyclopedia.pub. Retrieved from [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of β-Lactams and β-Aminoesters via High Intensity Ultrasound-Promoted Reformatsky Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). In Organic Reactions. John Wiley & Sons, Inc. Retrieved from [Link]

  • Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. (2008). Organic Letters, 10(23), 5449–5452. Retrieved from [Link]

  • Nuclear magnetic resonance spectrometric assay of beta-lactamase. (1980). Antimicrobial Agents and Chemotherapy, 17(1), 16-9. Retrieved from [Link]

  • The use of 13C nmr (cmr) spectroscopy in biosynthetic studies of /^-lactam antibiotics I. (n.d.). The Royal Society. Retrieved from [Link]

  • Synthesis of of β-lactams 134–136, using the Reformatsky reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of beta-lactams with pi electron-withdrawing substituents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. (n.d.). Google Books.
  • NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. (n.d.). FEMS Microbiology Letters. Retrieved from [Link]

  • ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate. Retrieved from [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. (n.d.). SciSpace. Retrieved from [Link]

  • ¹³C and ¹⁵N-chemical shift anisotropy of ampicillin and penicillin-V studied by 2D-PASS and CP/MAS NMR. (1998). Journal of Magnetic Resonance, 135(1), 144-55. Retrieved from [Link]

  • Reformatsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • ¹H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl₃) and (B) side... (n.d.). ResearchGate. Retrieved from [Link]

  • β-lactam antibiotics epitope mapping with STD NMR spectroscopy: a study of drug-human serum albumin interaction. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹³C NMR characteristics of penicillins. ¹³C NMR Chemical Shifts of Penicillins. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of β-Lactam compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. (n.d.). Molecules. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • Toho-1 β-Lactamase: Backbone Chemical Shift Assignments and Changes in Dynamics upon Binding with Avibactam. (n.d.). eScholarship.org. Retrieved from [Link]

  • Monitoring beta-lactamase activity in vivo by 13C nuclear magnetic resonance spectroscopy. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Toho-1 β-Lactamase: Backbone Chemical Shift Assignments and Changes in Dynamics upon Binding with Avibactam. (n.d.). PMC. Retrieved from [Link]

  • SYNTHESIS OF NOVEL BIS-β-LACTAMS A Thesis. (n.d.). Academia.edu. Retrieved from [Link]

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Validation

Spectroscopic Characterization of 3-Bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary: The Criticality of the Linker In the synthesis of peptidomimetics and complex hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Criticality of the Linker

In the synthesis of peptidomimetics and complex heterocycles, 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide (hereafter 3-Br-DMB ) serves as a high-value "soft" electrophile. It combines a reactive alkyl bromide handle with the acid-labile 2,4-dimethoxybenzyl (DMB) amide protecting group.

This guide addresses the primary challenge in working with 3-Br-DMB: differentiation from its elimination product. Under slightly basic conditions or prolonged storage, the


-bromo amide backbone undergoes dehydrobromination to form the corresponding acrylamide . This impurity is chemically silent in many standard assays but catastrophic for downstream nucleophilic substitutions.

This document provides a comparative spectroscopic framework to validate 3-Br-DMB against its critical impurities and functional analogs.

Structural & Spectroscopic Profile

Chemical Formula: C


H

BrNO

Molecular Weight: 302.17 g/mol Key Feature: 1:1 Isotopic ratio (

Br/

Br) in Mass Spectrometry.
A. 1H NMR Characterization (Self-Validating Protocol)

The proton NMR spectrum provides the most definitive purity check. The diagnostic signals reside in the aliphatic region, where the A2B2 system of the propanamide chain must be distinguished from the ABC vinyl system of the acrylamide impurity.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 6.20 – 6.50Broad Triplet1HExchangeable; couples to benzyl CH

.
Ar-H (C6) 7.10 – 7.15Doublet (

Hz)
1HOrtho to benzyl CH

; deshielded.
Ar-H (C3) 6.45 – 6.50Singlet/Doublet1HMeta-coupling; electron-rich position.
Ar-H (C5) 6.40 – 6.45dd1HShielded by two ortho-methoxy groups.
Benzyl CH

4.30 – 4.35Doublet (

Hz)
2HDiagnostic for N-alkylation; collapses to singlet on D

O shake.
Methoxy 3.78, 3.80Singlets6HCharacteristic DMB signature.

-CH

(Br)
3.55 – 3.65 Triplet 2H CRITICAL QC POINT.

-CH

(CO)
2.75 – 2.85 Triplet 2H Couples to

-CH

.
B. Mass Spectrometry (MS) Fingerprint
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     observed as a doublet at m/z 302  and 304  with equal intensity (signature of one Br atom).
    
  • Fragmentation: The base peak is typically m/z 151 (2,4-dimethoxybenzyl cation), formed by the cleavage of the amide bond. This confirms the protecting group integrity.

Comparative Analysis: Product vs. Alternatives

This section compares 3-Br-DMB against its two primary "competitors": its own breakdown product (Acrylamide) and the Chloro-analog.

Comparison 1: 3-Br-DMB vs. The Elimination Impurity (Acrylamide)

The Scenario: During alkylation reactions using bases like K


CO

, HBr elimination competes with substitution. The Alternative: N-(2,4-dimethoxybenzyl)acrylamide.
Feature3-Br-DMB (Target) Acrylamide (Impurity) Differentiation Strategy
Aliphatic NMR Two distinct triplets (2.8, 3.6 ppm)Absent. Replaced by vinyl region signals.Integration Ratio: Compare the triplet at 3.6 ppm vs. aromatic signals. < 2:1 indicates elimination.
Vinyl Region Silent (5.0 – 6.5 ppm)Multiplets at 5.6, 6.1, 6.3 ppm (ABC system).Any signal here triggers "Fail" status.
MS Signature Doublet (302/304)Single peak [M+H]

at 222 (No Br).
MS is the fastest screen for this impurity.
Reactivity Electrophile (S

2 substrate)
Michael Acceptor (Nucleophile adds to

-carbon).
Reaction outcome changes entirely.
Comparison 2: 3-Bromo vs. 3-Chloro Analog

The Scenario: Selecting the optimal halo-linker for library synthesis. The Alternative: 3-chloro-N-[(2,4-dimethoxybenzyl)methyl]propanamide.

  • Reactivity: The C-Br bond is significantly weaker than C-Cl. 3-Br-DMB reacts 10–50x faster in S

    
    2 displacements (e.g., with amines or thiols) at room temperature, avoiding the heating required for the chloro-analog which promotes DMB cleavage.
    
  • Stability: The Chloro-analog is more stable to storage but requires iodide catalysis (Finkelstein conditions) to react efficiently, adding a purification step.

Experimental Workflow: Synthesis & QC

The following diagram outlines the synthesis logic and the critical Quality Control (QC) decision points.

G Start Start: 3-Bromopropionyl Chloride + 2,4-Dimethoxybenzylamine Reaction Amide Coupling (DCM, 0°C to RT) Start->Reaction Workup Aqueous Workup (Avoid strong base!) Reaction->Workup Crude Crude Product Workup->Crude QC_NMR QC: 1H NMR Analysis Crude->QC_NMR Decision Check 5.5 - 6.5 ppm Region QC_NMR->Decision Pass PASS: No Vinyl Signals Target: 3-Br-DMB Decision->Pass Triplets present Fail FAIL: Vinyl Signals Present Impurity: Acrylamide Decision->Fail ABC Pattern present

Figure 1: Synthesis and Quality Control decision tree highlighting the critical NMR checkpoint for elimination impurities.

Detailed Experimental Protocol

Protocol: Spectroscopic Validation of 3-Br-DMB

Objective: Confirm identity and quantify the acrylamide impurity limit (<5%).

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 0.6 mL of CDCl

      
       . Note: DMSO-d
      
      
      
      can be used, but CDCl
      
      
      provides better resolution of the amide NH triplet.
    • Ensure the sample is acid-free; traces of acid from synthesis can broaden the DMB methoxy peaks.

  • Acquisition Parameters:

    • 1H NMR: Minimum 16 scans. Relaxation delay (d1)

      
       5 seconds to ensure accurate integration of the aromatic protons vs. the aliphatic chain.
      
    • COSY (Optional): Run a 2D COSY if the triplet at 3.6 ppm is obscured. The cross-peak between 2.8 ppm and 3.6 ppm confirms the intact ethyl chain.

  • Data Analysis (Step-by-Step):

    • Step 1: Calibrate to TMS (0.00 ppm) or CHCl

      
       (7.26 ppm).
      
    • Step 2: Integrate the aromatic region (6.4 – 7.2 ppm). Set total area to 3.00.

    • Step 3: Integrate the triplet at 3.60 ppm (

      
      -CH
      
      
      
      ).
      • Target: Integral should be 2.00

        
         0.1.
        
      • Defect: If Integral < 1.8, check the vinyl region (5.6 – 6.3 ppm).

    • Step 4: Calculate Purity:

      
      
      
Protocol: Storage and Handling
  • Stability Warning: 3-Br-DMB is sensitive to light and base.

  • Storage: Store at -20°C under Argon.

  • Solubility: Soluble in DCM, EtOAc, DMSO. Insoluble in Hexanes (can be triturated with Hexanes to remove non-polar impurities).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed protocols on the cleavage and stability of the 2,4-dimethoxybenzyl amide protecting group).

  • Muttenthaler, M., et al. (2010). "Trends in peptide drug discovery." Nature Reviews Drug Discovery, 20, 309–325. (Context on the use of backbone protection to prevent aggregation).

  • Castle, L., et al. (1991).[2] "Determination of acrylamide monomer in hydroponically grown tomato fruits by capillary gas chromatography-mass spectrometry." Journal of the Science of Food and Agriculture. (Reference for the MS fragmentation patterns of acrylamide derivatives).

  • PubChem Compound Summary. (2025). "3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide." National Center for Biotechnology Information.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Hazard Assessment and Triage: Understanding the Risks Given the absence of a specific Material Safety Data Sheet (MSDS) for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide, a conservative risk assessment is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Triage: Understanding the Risks

Given the absence of a specific Material Safety Data Sheet (MSDS) for 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide, a conservative risk assessment is paramount. Based on the hazard profiles of analogous compounds such as 3-bromopropionamide and other halogenated amides, we must anticipate the following potential hazards:

  • Skin Irritation (Category 2): Assumed to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2): Assumed to cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as dust or aerosol.[1][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[2][3]

This assessment necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide. The following table summarizes the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional protection.[5][6]

Body Part Required PPE Rationale and Best Practices
Eyes/Face Tightly-fitting safety goggles with side shields (ANSI Z87.1 compliant). A face shield is recommended when handling larger quantities or if there is a significant splash risk.[7][8]Protects against splashes and airborne particles, which can cause serious eye irritation.[1][5]
Skin/Body Chemical-resistant lab coat, fully fastened. Consider a chemical-resistant apron for large volumes.[5]Prevents contact with skin and contamination of personal clothing.
Hands Nitrile or neoprene gloves. Double-gloving may be appropriate for extended handling.Provides a barrier against skin irritation.[9] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used.[7] Gloves should be inspected before use and changed frequently, especially if contact with the chemical is suspected.[7]
Respiratory All handling should be performed in a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[1][8][10]
Operational Plan: From Receipt to Experimentation

A systematic approach to handling 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide from the moment it enters the laboratory until its use in an experiment is critical for maintaining a safe environment.

Workflow for Handling 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide

cluster_receiving Receiving and Storage cluster_handling Experimental Handling cluster_cleanup Post-Experiment A Receive Shipment B Inspect Container for Damage A->B C Log in Chemical Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Don Appropriate PPE D->E F Work in a Chemical Fume Hood E->F G Weigh and Prepare Solutions F->G H Conduct Experiment G->H I Decontaminate Work Area H->I J Dispose of Waste I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow from receiving to post-experiment cleanup.

Step-by-Step Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

    • Ensure the container is tightly closed.[4][11]

  • Handling and Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

    • Use non-sparking tools for handling the solid compound.[10]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, absorb the material with an inert dry substance (e.g., vermiculite, sand).[8]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][11]

    • For larger spills, or if you are not comfortable with the cleanup, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide and any contaminated materials is crucial to protect the environment and comply with regulations.

Disposal Decision Tree

A Waste Generated B Is the waste purely aqueous? A->B C Is the waste solid (e.g., contaminated gloves, paper towels)? A->C D Is the waste an organic solvent solution? A->D B->D No E Collect in 'Aqueous Halogenated Waste' container B->E Yes C->D No F Collect in 'Solid Halogenated Waste' container C->F Yes G Collect in 'Halogenated Organic Waste' container D->G Yes H Arrange for disposal through EHS E->H F->H G->H

Caption: Decision tree for proper waste segregation.

Key Disposal Principles:

  • Segregation is Key: All waste containing 3-bromo-N-[(2,4-dimethoxyphenyl)methyl]propanamide must be collected as halogenated organic waste .[11][13] It should never be mixed with non-halogenated waste.[11]

  • Solid Waste: Contaminated items such as gloves, filter paper, and weighing boats must be collected in a designated solid hazardous waste container.[11]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed container for halogenated organic liquid waste.[8]

  • Aqueous Waste: Aqueous solutions containing this compound should also be treated as hazardous waste and collected separately.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and specify "Halogenated Organic Waste."[11]

  • Final Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[2][3][12]

By adhering to these rigorous safety and handling protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in our shared scientific endeavors.

References

  • Benchchem.
  • ECHEMI.
  • Fisher Scientific.
  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • #1 Science Forum For Lab Technicians.
  • PPE, Safety Equipment & Hygiene.
  • SAFETY D
  • SAFETY D
  • Standard Operating Procedure (SOP) for Bromine and Compounds.
  • ECHEMI.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • University of Arizona. Personal Protective Equipment Selection Guide.
  • Fisher Scientific.

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